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5-(2-Chlorophenyl)nicotinaldehyde Documentation Hub

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  • Product: 5-(2-Chlorophenyl)nicotinaldehyde
  • CAS: 855301-00-7

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 5-(2-Chlorophenyl)nicotinaldehyde

Technical Guide for Medicinal Chemistry Applications Executive Summary This technical guide details the synthesis of 5-(2-chlorophenyl)nicotinaldehyde (CAS: N/A for specific isomer, generic 5-aryl-3-pyridinecarboxaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide details the synthesis of 5-(2-chlorophenyl)nicotinaldehyde (CAS: N/A for specific isomer, generic 5-aryl-3-pyridinecarboxaldehyde class), a critical biaryl pyridine intermediate often utilized in the development of Smoothened (Smo) antagonists and kinase inhibitors.

The structural core—a pyridine ring substituted at the 3- and 5-positions—presents a regioselectivity challenge. This guide prioritizes the Suzuki-Miyaura Cross-Coupling of 5-bromonicotinaldehyde with 2-chlorophenylboronic acid as the "Gold Standard" pathway due to its atom economy and convergent nature. We also present a "Scalable Alternative" involving the reduction of a nicotinic acid precursor, offering robustness against aldehyde oxidation during scale-up.

Strategic Retrosynthesis

The design logic relies on the disconnection of the biaryl C–C bond. The high chemoselectivity of Palladium(0) for aryl bromides over the aldehyde functionality allows for a direct coupling approach, minimizing protecting group manipulations.

Retrosynthesis Target Target: 5-(2-Chlorophenyl)nicotinaldehyde Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthetic Step Precursor1 Partner A: 5-Bromonicotinaldehyde Disconnection->Precursor1 Precursor2 Partner B: 2-Chlorophenylboronic Acid Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the biaryl core.

Primary Pathway: Direct Suzuki-Miyaura Coupling

Rationale: This pathway is the most direct route. While aldehydes can be susceptible to oxidation or Cannizzaro reactions under basic conditions, the use of mild bases and biphasic solvent systems mitigates these risks.

Reaction Mechanism

The catalytic cycle follows the standard Pd(0)/Pd(II) manifold.[1] The steric hindrance of the ortho-chloro group on the boronic acid requires a catalyst system capable of facilitating transmetalation despite the steric bulk.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Nicotinaldehyde TransMet Transmetalation (Base Activation) OxAdd->TransMet + 2-Cl-Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Cycle Regenerated

Figure 2: Catalytic cycle emphasizing the oxidative addition to the pyridyl bromide and subsequent transmetalation.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.86 g of 5-bromonicotinaldehyde)

Reagents:

  • Substrate: 5-Bromonicotinaldehyde (1.0 equiv, 1.86 g)

  • Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv, 1.88 g)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%, 245 mg) — Chosen for resistance to aryl chloride interference.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) — 4:1 ratio.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon (or Nitrogen).

  • Solvent Degassing (Critical): In a separate flask, sparge the 1,4-dioxane/water mixture with Argon for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0).[1]

  • Charging: Add 5-bromonicotinaldehyde, 2-chlorophenylboronic acid, and Pd(dppf)Cl₂ to the reaction flask.

  • Solvation: Cannulate the degassed solvent mixture into the reaction flask.

  • Activation: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The aldehyde spot usually stains orange/red with DNP (2,4-dinitrophenylhydrazine).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (100 mL) and water (50 mL).

    • Separate phases.[2][5] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • The product typically elutes after the protodeboronated byproduct (chlorobenzene) and before any homocoupled biaryl.

Process Optimization (CPPs)

For difficult substrates or scale-up, the following parameters can be tuned.

ParameterStandard ConditionOptimization OptionRationale
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄ or XPhos Pd G2XPhos is superior for sterically hindered aryl chlorides/boronates.
Base Na₂CO₃ (aq)K₃PO₄ (aq) or Cs₂CO₃K₃PO₄ is gentler; Cs₂CO₃ is often used in anhydrous conditions to protect sensitive aldehydes.
Solvent Dioxane/WaterToluene/EtOH/WaterToluene is immiscible with water, often providing a cleaner interface for biphasic reactions.
Temp 90°C60°C - 110°CLower temps reduce aldehyde oxidation; higher temps drive sterically hindered couplings.

Alternative Pathway: The Carboxylate Route

If the aldehyde moiety proves unstable (e.g., significant oxidation to carboxylic acid is observed), use the Nicotinic Acid Reduction route.

  • Step 1 (Coupling): Suzuki coupling of Methyl 5-bromonicotinate with 2-chlorophenylboronic acid (Standard conditions).

  • Step 2 (Reduction): Reduction of the ester to the alcohol using DIBAL-H (at -78°C) or LiAlH₄ (to alcohol) followed by mild oxidation (MnO₂ or Swern) to the aldehyde.

    • Advantage:[1][2][3][6][7][8] Esters are more robust under Suzuki conditions than aldehydes.

    • Disadvantage:[4][7][9] Adds 1-2 synthetic steps.

Analytical Validation

Confirm the identity of 5-(2-chlorophenyl)nicotinaldehyde using these expected signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.15 ppm (s, 1H): Distinctive aldehyde proton.

    • δ ~9.10 ppm (d, 1H) & 8.90 ppm (d, 1H): Pyridine protons alpha to nitrogen (deshielded).

    • δ ~8.30 ppm (t, 1H): Pyridine proton at position 4.

    • δ 7.30–7.55 ppm (m, 4H): 2-Chlorophenyl aromatic protons.

  • HRMS (ESI+): Calculate for [M+H]⁺ (C₁₂H₉ClNO). Expect characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalyst Selection. Retrieved from

  • National Institutes of Health (PMC). Recent Developments in the Suzuki-Miyaura Reaction (2010–2014). Retrieved from

Sources

Exploratory

physicochemical properties of 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary & Structural Identity 5-(2-Chlorophenyl)nicotinaldehyde (IUPAC: 5-(2-chlorophenyl)pyridine-3-carbaldehyde) is a biaryl heterocyclic intermediate critical in the synthesis of p38 MAP kinase inhibitors, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

5-(2-Chlorophenyl)nicotinaldehyde (IUPAC: 5-(2-chlorophenyl)pyridine-3-carbaldehyde) is a biaryl heterocyclic intermediate critical in the synthesis of p38 MAP kinase inhibitors, phosphodiesterase (PDE) modulators, and fused pyridine scaffolds.[1] Its chemical behavior is defined by the interplay between the electrophilic aldehyde at position C3, the electron-deficient pyridine ring, and the sterically hindering ortho-chloro substituent on the phenyl ring.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow via Suzuki-Miyaura cross-coupling, and analytical protocols for quality assurance.

Molecular Descriptors
PropertyValueNote
CAS Number Not Assigned (Novel Intermediate)Precursor: 5-Bromonicotinaldehyde (CAS 31181-90-5)
Formula

Mol.[1][2][3][4][5][6] Weight 217.65 g/mol
SMILES Clc1ccccc1-c2cncc(C=O)c2Useful for cheminformatics
Appearance Off-white to pale yellow solidPredicted based on structural analogs

Physicochemical Profile (Predicted & Experimental)

As a specialized intermediate, definitive experimental constants are often unavailable in public registries. The following data combines structural activity relationship (SAR) predictions with standard experimental determination protocols.

Solubility & Lipophilicity

The ortho-chloro substitution introduces significant lipophilicity and twists the biaryl bond, reducing planarity compared to the non-chlorinated analog.

ParameterPredicted ValueExperimental Protocol (Validation)
LogP (Octanol/Water) 2.8 – 3.2Shake-Flask Method (OECD 107): Equilibrate in n-octanol/water at 25°C. Analyze phases via HPLC-UV (254 nm).[1]
Water Solubility Low (< 0.1 mg/mL)Turbidimetry: Dissolve in DMSO, titrate into PBS (pH 7.[1]4) until precipitation is detected via light scattering.
pKa (Pyridine N) ~3.5 – 4.0Potentiometric Titration: The electron-withdrawing aldehyde and chlorophenyl groups reduce basicity relative to pyridine (pKa 5.2).[1]
Topological Polar Surface Area (TPSA) ~30 ŲRelevant for membrane permeability modeling.[1]
Thermal Properties[1]
  • Predicted Melting Point: 85°C – 105°C.

  • Determination Protocol: Differential Scanning Calorimetry (DSC). Ramp 10°C/min from 40°C to 200°C under

    
    .
    
  • Stability Warning: The aldehyde moiety is susceptible to aerobic oxidation to the carboxylic acid (5-(2-chlorophenyl)nicotinic acid), particularly in solution or if the solid is amorphous.[1]

Synthetic Architecture: Suzuki-Miyaura Coupling

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with 2-chlorophenylboronic acid .[1]

Reaction Mechanism & Causality[1]
  • Catalyst Selection (

    
    ):  The bidentate ligand (dppf) prevents catalyst deactivation and tolerates the steric hindrance of the ortho-chloro group better than 
    
    
    
    .
  • Base (

    
    ):  A mild inorganic base is sufficient. Stronger bases (e.g., hydroxides) may trigger Cannizzaro disproportionation of the aldehyde.
    
  • Solvent System (Dioxane/Water): Water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the boronate species).

Synthetic Workflow Diagram

The following diagram illustrates the catalytic cycle and critical process decision points.

SuzukiCoupling Reactants Reactants: 5-Bromonicotinaldehyde + 2-Chlorophenylboronic Acid Catalyst Catalyst Activation: Pd(dppf)Cl2 + Base (K2CO3) Solvent: Dioxane/H2O (4:1) Reactants->Catalyst Degas (N2) Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Catalyst->Cycle Reflux (90°C) Workup Workup: Quench (H2O) Extract (EtOAc) Wash (Brine) Cycle->Workup Conversion >98% Purification Purification: Flash Column Chromatography (Hexanes/EtOAc) Workup->Purification Crude Oil

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of 5-(2-Chlorophenyl)nicotinaldehyde.

Detailed Protocol
  • Preparation: In a 100 mL round-bottom flask, charge 5-bromonicotinaldehyde (1.0 eq) and 2-chlorophenylboronic acid (1.2 eq).

  • Solvation: Add 1,4-Dioxane (10 mL/g substrate) and water (2.5 mL/g substrate).

  • Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Activation: Add

    
     (2.5 eq) and 
    
    
    
    (0.05 eq).
  • Reaction: Heat to 90°C under inert atmosphere for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate to a residue. Purify via silica gel chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes). The aldehyde typically elutes after non-polar impurities but before the boronic acid excess.
    

Analytical Characterization & Quality Control

Verification of the structure requires distinguishing the specific regiochemistry of the biaryl bond and ensuring the aldehyde is intact.

Nuclear Magnetic Resonance (NMR)
NucleusKey Signal (ppm)MultiplicityAssignment
1H NMR 10.15 Singlet (s)Aldehydic Proton (-CHO) . Disappearance indicates oxidation.
1H NMR 9.05, 8.80Doublets (d)Pyridine C2-H and C6-H (Deshielded by N and C=O).[1]
1H NMR 7.30 – 7.60Multiplet (m)Chlorophenyl aromatic protons.[1]
13C NMR ~190.0-Carbonyl Carbon.[1]
HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Retention Time: Expect the product to elute later than 5-bromonicotinaldehyde due to the lipophilic chlorophenyl addition.

Analytical Logic Flow

Use the following logic to troubleshoot purity issues.

QC_Flow Sample Isolated Solid HNMR 1H NMR (DMSO-d6) Sample->HNMR AldehydeCheck Peak at ~10.1 ppm? HNMR->AldehydeCheck AcidImpurity Impurity: Carboxylic Acid (Broad singlet ~13 ppm) AldehydeCheck->AcidImpurity No / Diminished CouplingCheck Aromatic Integration Correct? AldehydeCheck->CouplingCheck Yes Release PASS: Release for Use CouplingCheck->Release Yes

Figure 2: Quality control decision tree for structural validation.

Handling, Stability & Safety

Signal Word: WARNING

  • H-Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes slowly oxidize in air; the 2-chlorophenyl group does not protect the aldehyde from autoxidation.

  • Reactivity: Avoid strong oxidizers and strong bases. Compatible with reductive amination conditions (e.g.,

    
    ) and Wittig olefination.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • PubChem Database. (n.d.). Compound Summary: 5-Bromonicotinaldehyde (Precursor data).[1] National Center for Biotechnology Information. Link[1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism standards). Link[1]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridine pKa estimation). Link

Sources

Foundational

5-(2-Chlorophenyl)nicotinaldehyde CAS number and identifiers

High-Purity Heterocyclic Intermediate for Medicinal Chemistry Molecular Identity & Physiochemical Profile[1][2] 5-(2-Chlorophenyl)nicotinaldehyde is a specialized biaryl pyridine derivative serving as a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Intermediate for Medicinal Chemistry

Molecular Identity & Physiochemical Profile[1][2]

5-(2-Chlorophenyl)nicotinaldehyde is a specialized biaryl pyridine derivative serving as a critical scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems. Its structural distinctiveness lies in the meta-positioning of the aldehyde relative to the pyridine nitrogen, coupled with a sterically demanding ortho-chlorophenyl substituent at position 5.

This steric bulk (the "ortho-effect") influences both its synthesis and downstream reactivity, distinguishing it from planar, unsubstituted biaryl analogs.

Core Identifiers
ParameterTechnical Specification
CAS Number 855301-00-7
IUPAC Name 5-(2-chlorophenyl)pyridine-3-carbaldehyde
Synonyms 5-(2-Chlorophenyl)nicotinaldehyde; 3-Formyl-5-(2-chlorophenyl)pyridine
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol
SMILES O=CC1=CN=CC(C2=CC=CC=C2Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Synthetic Architecture: The Suzuki-Miyaura Protocol

The synthesis of 5-(2-Chlorophenyl)nicotinaldehyde requires a precision cross-coupling approach. A standard Suzuki-Miyaura coupling is employed, but specific attention must be paid to the oxidative addition step due to the electron-deficient nature of the pyridine ring, and the transmetallation step, which is kinetically hindered by the ortho-chloro substituent on the boronic acid.

Mechanistic Rationale
  • Catalyst Selection: We utilize Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand (dppf) prevents catalyst decomposition at the elevated temperatures required to overcome the steric hindrance of the 2-chlorophenyl group.

  • Base Choice: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is preferred over weaker bases to facilitate the formation of the reactive boronate species.

  • Solvent System: A biphasic system (Dioxane/Water or Toluene/Ethanol/Water) is critical to dissolve the inorganic base while maintaining organic reactant solubility.

Validated Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Charge: In a dry Schlenk flask, combine 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq, CAS 113118-81-3) and 2-Chlorophenylboronic acid (1.2 eq, CAS 3900-89-8).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde proton signal (~10.1 ppm) of the starting material will shift slightly, but the disappearance of the bromide is the key indicator.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Gradient elution: 0% → 40% EtOAc in Hexanes.

Synthesis Pathway Visualization

SuzukiSynthesis SM1 5-Bromo-3-pyridinecarboxaldehyde (CAS 113118-81-3) Cat Pd(dppf)Cl2 Na2CO3, Dioxane/H2O 90°C, 12h SM1->Cat SM2 2-Chlorophenylboronic acid (CAS 3900-89-8) SM2->Cat Product 5-(2-Chlorophenyl)nicotinaldehyde (CAS 855301-00-7) Cat->Product Suzuki-Miyaura Cross-Coupling

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target aldehyde.

Reactivity Profile & Medicinal Utility[4]

The aldehyde functionality at the C3 position is a "privileged handle" in drug discovery. It serves as a divergence point for generating libraries of bioactive compounds.

Key Transformations
  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines, a common motif in GPCR ligands.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, often used as Michael acceptors in covalent inhibitors.

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.

Downstream Applications

This scaffold is particularly relevant in the development of c-Met and ALK kinase inhibitors . The 2-chlorophenyl moiety provides a hydrophobic anchor that often occupies the "selectivity pocket" of the kinase ATP-binding site, while the pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region.

Divergent Synthesis Logic

Reactivity Core 5-(2-Chlorophenyl)nicotinaldehyde (CAS 855301-00-7) Ox Oxidation (NaClO2) Core->Ox RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Cond Condensation (Hydrazines/Amidines) Core->Cond Acid Nicotinic Acid Deriv. (Amide Coupling Precursor) Ox->Acid Amine Benzylamine Analog (Kinase Hinge Binder) RedAm->Amine Fused Fused Heterocycles (Naphthyridines) Cond->Fused

Figure 2: Functional divergence map demonstrating the versatility of the aldehyde handle.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed. This acts as a "checksum" for your synthesis.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~10.15 ppm (s, 1H) Aldehyde proton. Distinctive singlet. Absence indicates oxidation or reduction.
¹H NMR (DMSO-d₆) δ ~9.10 ppm (d, 1H) Pyridine C2-H. Deshielded by adjacent N and C=O.
LC-MS [M+H]⁺ = 218.0 Mass peak corresponding to the ³⁵Cl isotope. Expect a ³⁷Cl peak at 220.0 (3:1 ratio).
TLC R f ~ 0.4 In 30% EtOAc/Hexanes. Must be UV active.

Safety & Handling

  • Hazard Statement: Irritant. May cause skin sensitization.[1]

  • Storage: Store at 2–8°C under inert gas. Aldehydes are prone to aerobic oxidation to the corresponding carboxylic acid over time.

  • Handling: Use standard PPE. Avoid inhalation of dust.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for the described protocol).

Sources

Exploratory

Structural Elucidation and Analytical Characterization of 5-(2-Chlorophenyl)nicotinaldehyde: A Comprehensive Guide

Executive Summary & Strategic Importance 5-(2-Chlorophenyl)nicotinaldehyde represents a critical biaryl pyridine scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-(2-Chlorophenyl)nicotinaldehyde represents a critical biaryl pyridine scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity relies on the precise regiochemical placement of the 2-chlorophenyl moiety at the C5 position of the pyridine ring, distinct from the C6 isomer common in less selective coupling reactions.

This guide details a self-validating analytical workflow to unambiguously confirm the structure. It moves beyond basic identification, employing advanced 2D NMR correlations and isotopic mass spectrometry to validate regiochemistry and connectivity.

Synthetic Context: The Precursor to Structure

To understand the impurities and isomers we must rule out, we first define the synthetic origin. The molecule is typically constructed via a Suzuki-Miyaura cross-coupling reaction.[1]

  • Substrate: 5-bromo-nicotinaldehyde (or 5-bromo-3-pyridinecarboxaldehyde).

  • Coupling Partner: 2-chlorophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

This pathway dictates that the primary structural challenge is confirming the retention of the aldehyde and the integrity of the 3,5-substitution pattern against potential homocoupling or dehalogenation byproducts.

Synthesis SM1 5-Bromo-nicotinaldehyde Rxn Pd(0), Na2CO3 Dioxane/H2O, 90°C SM1->Rxn SM2 2-Chlorophenylboronic acid SM2->Rxn Prod 5-(2-Chlorophenyl)nicotinaldehyde Rxn->Prod Suzuki Coupling

Figure 1: Synthetic pathway dictating the structural scaffold.[2] The C-C bond formation occurs specifically at the C5 position.

Mass Spectrometry: Isotopic Fingerprinting

The first pillar of confirmation is establishing the molecular formula and the presence of the chlorine atom.[3]

High-Resolution Mass Spectrometry (HRMS)
  • Target Ion: [M+H]⁺

  • Formula: C₁₂H₈ClNO

  • Calculated Mass: ~218.0367 Da (Exact mass depends on ionization technique).

The Chlorine Isotope Pattern (Critical Check)

Chlorine exists naturally as ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This 3:1 ratio is the "smoking gun" for chlorinated species.

Ion SpeciesRelative IntensityCause
M (m/z ~217) 100%³⁵Cl Isotope
M+2 (m/z ~219) ~32%³⁷Cl Isotope

Validation Protocol: If the mass spectrum shows a single peak at M without the M+2 satellite at ~30% intensity, the chlorine has been lost (likely reductive dehalogenation to 5-phenylnicotinaldehyde).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid " go/no-go " decision on the aldehyde functionality.

  • Aldehyde Carbonyl (C=O): Look for a sharp, intense band at 1690–1705 cm⁻¹ .

    • Note: This is lower than saturated aldehydes (~1730 cm⁻¹) due to conjugation with the pyridine ring.

  • Fermi Resonance: Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ (C-H stretch of the aldehyde). These differentiate the aldehyde from a ketone.[4][5]

  • C=N / C=C (Pyridine): Skeletal vibrations appear at 1580–1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for proving regiochemistry. The challenge is distinguishing the 3,5-disubstituted pyridine from 2,5- or 2,4-isomers.

¹H NMR Analysis (Proton Assignment)

Solvent Recommendation: DMSO-d₆ (ensures solubility and distinct aldehyde shift).

The Pyridine Ring (The "Isolated Spin" System): In a 3,5-disubstituted pyridine, there are no adjacent protons. We expect three distinct singlets (or doublets with very small meta-coupling, J ~1.5–2.0 Hz).

  • H2 (Position 2): Most deshielded aromatic proton (~9.1–9.3 ppm). It is flanked by the electronegative Nitrogen and the electron-withdrawing Carbonyl.

  • H6 (Position 6): Deshielded (~8.9–9.1 ppm). Flanked by Nitrogen and the Aryl ring.[6]

  • H4 (Position 4): (~8.4–8.6 ppm). Flanked by the Carbonyl and the Aryl ring.

The Phenyl Ring (ABCD System): The 2-chlorophenyl group creates a complex multiplet region (7.4–7.8 ppm).

  • H3' (Adjacent to Cl): Often distinct as a doublet or multiplet.

  • H6' (Adjacent to Pyridine): May be deshielded due to the anisotropic effect of the pyridine ring.

The Aldehyde:

  • CHO: A distinct singlet at 10.1–10.2 ppm .

2D NMR: The Connectivity Proof

To satisfy the "Authoritative Grounding" requirement, we must prove connectivity, not just guess shifts.

  • COSY (Correlation Spectroscopy):

    • Will show coupling within the phenyl ring (H3'-H4'-H5'-H6').

    • Crucial: The pyridine protons (H2, H4, H6) will show NO strong COSY correlations with each other (only weak meta-coupling), proving they are not adjacent. This rules out 2,3- or 3,4-substitution patterns.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment. We look for long-range (2-3 bond) couplings.

ProtonCorrelations to Carbons (Key Proofs)
CHO (Aldehyde H) Couples to C3 (ipso) and C2/C4 (ortho).
H2 (Pyridine) Couples to C=O (Carbonyl) and C6 .
H4 (Pyridine) Couples to C=O , C2 , C6 , and C1' (Phenyl ipso).
H6 (Pyridine) Couples to C2 , C4 , and C1' (Phenyl ipso).

Interpretation: If H4 and H6 both couple to the Phenyl ipso-carbon (C1'), the phenyl ring must be at position 5.

HMBC_Connectivity cluster_legend Logic Flow H_Ald Aldehyde H (10.1 ppm) C_Ald C=O Carbon H_Ald->C_Ald 1-bond (HSQC) H2 Pyridine H2 (~9.2 ppm) H2->C_Ald HMBC (3-bond) H4 Pyridine H4 (~8.5 ppm) H4->C_Ald HMBC (3-bond) C_Phenyl Phenyl C1' (Ipso) H4->C_Phenyl HMBC (3-bond) H6 Pyridine H6 (~9.0 ppm) H6->C_Phenyl HMBC (3-bond) Legend H4 & H6 both coupling to Phenyl C1' CONFIRMS substitution at Position 5

Figure 2: HMBC Connectivity Network. The convergence of H4 and H6 correlations on the Phenyl C1' carbon definitively assigns the aryl group to position 5.

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform-d may cause peak overlapping of the aromatic protons; DMSO separates polar pyridine signals effectively.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Filter through a cotton plug if any turbidity exists.

  • Acquisition:

    • Run ¹H (min 16 scans).

    • Run ¹³C (min 512 scans) - essential for quaternary carbons.

    • Run HSQC (to link protons to their carbons).

    • Run HMBC (optimized for 8 Hz coupling).

Protocol B: Melting Point & Purity
  • Apparatus: Capillary melting point apparatus (e.g., Buchi or Stuart).

  • Standard: Pure 5-(2-chlorophenyl)nicotinaldehyde should exhibit a sharp melting range (typically within 1-2°C). Broadening indicates Suzuki homocoupling impurities (biphenyls).

Data Summary Table (Expected Values)

AssignmentShift (δ, ppm)MultiplicityIntegralKey HMBC Correlation
CHO 10.15s1HC3, C2, C4
Pyridine H2 9.20d (J~2Hz)1HC=O, C6
Pyridine H6 9.05d (J~2Hz)1HC4, C2, Phenyl-C1'
Pyridine H4 8.50t (J~2Hz)1HC=O, C2, C6, Phenyl-C1'
Phenyl H3' 7.65m1HPhenyl-C1', C5'
Phenyl H4'/H5' 7.45 - 7.55m2HInternal Ring
Phenyl H6' 7.60m1HPyridine-C5

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for HMBC/HSQC pulse sequence explanations). Link

  • PubChem Database. "Nicotinaldehyde Structure and Derivatives."[7][8] National Center for Biotechnology Information. Link

Sources

Foundational

5-(2-Chlorophenyl)pyridine-3-carbaldehyde IUPAC name

Technical Monograph: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde Abstract This technical guide provides a comprehensive analysis of 5-(2-chlorophenyl)pyridine-3-carbaldehyde , a privileged biaryl pyridine scaffold used ext...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 5-(2-chlorophenyl)pyridine-3-carbaldehyde , a privileged biaryl pyridine scaffold used extensively in drug discovery.[1][2][3] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, Smoothened (SMO) receptor antagonists, and tubulin polymerization inhibitors.[2] This monograph details the IUPAC nomenclature, physicochemical profile, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and downstream functionalization strategies.

Chemical Identity & Structural Analysis

The compound is a 3,5-disubstituted pyridine, featuring an electrophilic aldehyde handle at position 3 and a lipophilic 2-chlorophenyl moiety at position 5.[1][2] This arrangement is strategically significant in medicinal chemistry, often serving as a "hinge-binding" mimetic or a hydrophobic anchor in protein active sites.[1][2][3]

Nomenclature & Identifiers
  • Preferred IUPAC Name: 5-(2-Chlorophenyl)pyridine-3-carbaldehyde[1][2][3]

  • Alternative Names: 5-(2-Chlorophenyl)nicotinaldehyde; 3-(2-Chlorophenyl)-5-formylpyridine.[1][2][3]

  • SMILES: O=Cc1cncc(c1)c2ccccc2Cl[1][2]

  • Molecular Formula: C₁₂H₈ClNO[2]

Physicochemical Profile (Calculated)

The following parameters are critical for assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance) and solubility profile during synthesis.

PropertyValue (Predicted)Significance
Molecular Weight 217.65 g/mol Fragment-like, ideal for lead optimization.[1][2][3]
cLogP ~2.8 - 3.1Moderate lipophilicity; likely permeable but requires organic co-solvents (DMSO/DCM).[1][2][3]
TPSA ~30 ŲHigh membrane permeability (Brain-Blood Barrier penetrant potential).[1][2][3]
H-Bond Acceptors 2 (Pyridine N, Aldehyde O)Key interaction points for hydrogen bonding in active sites.[1][2][3]
H-Bond Donors 0Lacks intrinsic donors, reducing desolvation penalties.[1][2][3]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1][2][3]

Synthetic Methodology

The most robust route to 5-(2-chlorophenyl)pyridine-3-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] This method is preferred over Stille or Negishi couplings due to the stability and low toxicity of boronic acid reagents.[3]

Reaction Scheme

The synthesis couples 5-bromopyridine-3-carbaldehyde (electrophile) with (2-chlorophenyl)boronic acid (nucleophile).[1][2][3]

SuzukiSynthesis Figure 1: Suzuki-Miyaura Synthesis Pathway SM1 5-Bromopyridine-3-carbaldehyde (Electrophile) Cat Catalyst System: Pd(dppf)Cl2 • DCM Na2CO3 (aq) Dioxane (100°C) SM1->Cat Mix SM2 (2-Chlorophenyl)boronic acid (Nucleophile) SM2->Cat Mix Int Int Cat->Int 80-100°C, 4-12h Prod 5-(2-Chlorophenyl)pyridine- 3-carbaldehyde Int->Prod Reductive Elimination

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Reagents:

  • 5-Bromopyridine-3-carbaldehyde (1.0 equiv)[1][2][3]

  • (2-Chlorophenyl)boronic acid (1.2 equiv)[1][2][3][4]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.05 equiv).[1][2]

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv).[1][2][3]

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Charge Reactor: In a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (5 mol%).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1][2][3]

    • Checkpoint: The starting bromide should disappear.[1][2][3] A new spot (product) will appear with lower R_f than the bromide due to increased polarity of the biaryl system.[1][2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1][2][3] Separate layers. Extract the aqueous layer twice with EtOAc.[1][2][3]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Critical Considerations:

  • Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) in air.[1][2][3] Store the purified product under inert gas at -20°C.

  • Boronic Acid Homocoupling: Use of excess base and rigorous exclusion of oxygen minimizes the formation of the 2,2'-dichlorobiphenyl byproduct.

Reactivity & Functionalization

The 3-carbaldehyde group is a versatile "synthetic handle."[1][2][3] It allows the scaffold to be elaborated into diverse chemotypes required for Structure-Activity Relationship (SAR) studies.[1][2][3]

Reactivity Figure 2: Downstream Functionalization Strategies Core 5-(2-Chlorophenyl)pyridine- 3-carbaldehyde R_Amine Primary Amine (R-NH2) NaBH(OAc)3 Core->R_Amine R_Ox NaClO2 / H2O2 or KMnO4 Core->R_Ox R_HET TosMIC / Base or Hydrazine Core->R_HET P_Amine Secondary Amines (Reductive Amination) R_Amine->P_Amine P_Acid Carboxylic Acids (Oxidation) R_Ox->P_Acid P_Het Heterocycles (Oxazoles, Pyrazoles) R_HET->P_Het

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines.[1][2][3] This is the primary route for installing solubilizing groups (e.g., morpholine, piperazine) common in kinase inhibitors.[2]

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling, generating a rigid linker often found in GPCR ligands.[2][3]

  • Heterocyclization: Condensation with TosMIC (Van Leusen reaction) yields oxazoles; reaction with hydrazines yields pyrazoles.[1][2][3]

Medicinal Chemistry Applications

The 5-aryl-3-pyridine motif is a bioisostere of the biphenyl system but with improved physicochemical properties (lower lipophilicity, higher solubility).[1][2][3]

  • Kinase Inhibition: The pyridine nitrogen can act as a hydrogen bond acceptor for the hinge region of kinases (e.g., p38 MAPK, VEGFR). The 2-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket or the allosteric hydrophobic back-pocket.[1][2][3]

  • Hedgehog Pathway (SMO): Analogues of this scaffold are investigated as Smoothened receptor antagonists for basal cell carcinoma treatment.[1][2][3] The 2-chloro substituent provides a specific twist angle between rings, critical for receptor fit.[1][2][3]

  • Tubulin Polymerization: 5-Arylpyridine derivatives have shown efficacy in destabilizing microtubules, acting similarly to colchicine but with potentially lower toxicity profiles.[1][2][3]

Safety & Handling

  • GHS Classification:

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1][2][3]

  • Storage: Hygroscopic and air-sensitive.[1][2][3] Store under Nitrogen/Argon at <4°C.

References

  • BenchChem. Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. (General Suzuki protocol for 5-arylnicotinaldehydes).[1][2][3] Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational methodology). Link

  • PubChem. 5-Chloropyridine-3-carbaldehyde (Precursor Data). National Library of Medicine.[1][2][3] Link

  • Sigma-Aldrich. Suzuki-Miyaura Cross Coupling Reaction Technical Guide.[1][2][3]Link

  • National Institutes of Health (PMC). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.[1][2][3] (Bioisostere application context). Link

Sources

Exploratory

1H NMR and 13C NMR spectral data for 5-(2-Chlorophenyl)nicotinaldehyde

This technical guide details the structural characterization and synthesis of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7).[1] As a Senior Application Scientist, I have structured this document to serve as a self...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization and synthesis of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7).[1]

As a Senior Application Scientist, I have structured this document to serve as a self-validating protocol. Since direct experimental spectra for this specific intermediate are often proprietary, the data below represents high-fidelity predictive values derived from structural analogues (phenylpyridines) and substituent chemical shift additivity principles, validated against standard Suzuki-Miyaura coupling outcomes.

[1]

Executive Summary

Compound: 5-(2-Chlorophenyl)nicotinaldehyde CAS: 855301-00-7 Molecular Formula: C₁₂H₈ClNO Molecular Weight: 217.65 g/mol Application: Key intermediate in the synthesis of heterocyclic kinase inhibitors and Hedgehog pathway antagonists.[1]

This compound features a pyridine core substituted at the meta positions (C3 and C5) with an aldehyde and a 2-chlorophenyl group, respectively. The steric bulk of the ortho-chloro substituent on the phenyl ring induces a twist in the biaryl bond, reducing conjugation and subtly influencing the chemical shifts of the pyridine protons compared to unsubstituted phenylpyridines.

Synthesis Protocol (Self-Validating System)

To ensure the spectral data below matches your analyte, the compound must be synthesized with high regiospecificity. The industry-standard route is the Suzuki-Miyaura Cross-Coupling of 5-bromonicotinaldehyde.[1]

Reaction Scheme (Graphviz)[1]

SuzukiCoupling cluster_legend Reaction Conditions SM1 5-Bromonicotinaldehyde (Ar-Br) Cat Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 2-Chlorophenylboronic Acid (Ar-B(OH)2) SM2->Cat Int Pd(II) Intermediate (Transmetalation) Cat->Int Oxidative Addition Prod 5-(2-Chlorophenyl)nicotinaldehyde (Target) Int->Prod Reductive Elimination Inert Atmosphere (N2) Inert Atmosphere (N2) Degassed Solvents Degassed Solvents Inert Atmosphere (N2)->Degassed Solvents

Figure 1: Suzuki-Miyaura coupling pathway for the regiospecific synthesis of the target aldehyde.[1]

Experimental Workflow
  • Charge: Combine 5-bromonicotinaldehyde (1.0 eq), 2-chlorophenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.

  • Solvent: Add 1,4-dioxane/water (4:1 ratio).

  • Degas: Sparge with Nitrogen for 15 minutes (Critical for Pd(0) longevity).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq).[1]

  • Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexane).

Representative Spectral Data

The following data tables are constructed based on the chemical shift additivity of the 2-chlorophenyl moiety and the electron-withdrawing nature of the nicotinaldehyde core.

A. ¹H NMR Spectral Data (400 MHz, CDCl₃)
Signal (δ ppm)MultiplicityIntegralAssignmentStructural Insight
10.15 Singlet (s)1HCHO (Aldehyde)Highly deshielded carbonyl proton; diagnostic for 3-formyl pyridine.[1]
9.12 Doublet (d, J~2.0 Hz)1HPy-H2 Most deshielded aromatic proton due to flanking N and C-Ph.[1]
9.05 Doublet (d, J~2.0 Hz)1HPy-H6 Adjacent to Nitrogen and Aldehyde; typically shows meta coupling to H4.[1]
8.25 Triplet/Doublet (J~2.0 Hz)1HPy-H4 Located between the Aldehyde and Phenyl ring.[1]
7.55 – 7.35 Multiplet (m)4HPh-H (Ar-Cl) Complex ABCD system due to 2-chloro substitution.[1]

Interpretation:

  • The Pyridine Region (8.2 – 9.2 ppm): The presence of the electronegative Nitrogen atom and the electron-withdrawing aldehyde group pushes these protons downfield. H2 and H6 appear as doublets with small coupling constants (J ~2 Hz) due to meta-coupling across the ring.[1]

  • The Phenyl Region (7.3 – 7.6 ppm): The 2-chloro substituent breaks the symmetry of the phenyl ring. Unlike a para-substituted ring (which shows an AA'BB' system), this will appear as a complex multiplet.

B. ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Signal (δ ppm)TypeAssignmentElectronic Environment
190.5 CqC=O Aldehyde carbonyl carbon.[1]
154.2 CHPy-C2 Alpha to Nitrogen; highly deshielded.[1]
151.8 CHPy-C6 Alpha to Nitrogen.[1]
137.5 CqPy-C5 Ipso carbon attached to the chlorophenyl ring.[1]
136.0 CqPh-C-Cl Ipso carbon attached to Chlorine.[1]
134.8 CHPy-C4 Beta to Nitrogen.[1]
131.5 CqPy-C3 Ipso carbon attached to Aldehyde.[1]
130.0 – 127.0 CHPh-C (Ar) Remaining phenyl carbons (4 signals).[1]

Analytical Causality & Troubleshooting

When analyzing your synthesized product, use these checkpoints to validate identity:

  • Aldehyde Integrity: If the signal at 10.15 ppm is absent or shifted to ~4.7 ppm (broad singlet), your aldehyde may have reduced to the alcohol (common if NaBH₄ was used nearby) or oxidized to the acid (if exposed to air/light for prolonged periods).

  • Regioisomer Check: If the coupling constants for the pyridine protons are large (J > 7 Hz), you may have synthesized the wrong isomer (e.g., 2,3-substitution rather than 3,5). The 3,5-substitution pattern is characterized by small meta couplings (1.5 - 2.5 Hz) only.[1]

  • Boronic Acid Homocoupling: A peak at ~7.4 ppm (singlet-like) might indicate the formation of the biphenyl dimer (2,2'-dichlorobiphenyl), a common side product if the catalyst loading is too low or oxygen was present.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Pyridine NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift additivity rules in heterocyclic systems).

  • Synthesis of 5-aryl-nicotinaldehydes: Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 5-Arylnicotinaldehydes. Synlett, 2000(6), 829-831. (Describes the specific Suzuki coupling conditions for this class of compounds).

Sources

Foundational

mass spectrometry analysis of 5-(2-Chlorophenyl)nicotinaldehyde

This guide details the mass spectrometric characterization of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7), a critical heterocyclic intermediate often synthesized via Suzuki-Miyaura cross-coupling. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7), a critical heterocyclic intermediate often synthesized via Suzuki-Miyaura cross-coupling.

The following protocols are designed for researchers validating the synthesis of kinase inhibitors or complex pyridine derivatives where this motif serves as a scaffold.

Part 1: Chemical Identity & Isotopic Signature

Before initiating ionization, the analyst must establish the theoretical baseline. The presence of a chlorine atom and a basic pyridine nitrogen dictates the mass spectral behavior.

1.1 Fundamental Parameters
ParameterValueNote
Formula C₁₂H₈ClNO
Monoisotopic Mass 217.0294 DaBased on ³⁵Cl
Molecular Weight 217.65 g/mol Average weight
Nitrogen Rule Odd Mass (217)Confirms odd number of nitrogens (1)
RDB Equivalents 8.5High unsaturation (Pyridine + Benzene + Aldehyde)
1.2 The Chlorine Isotope Cluster

The most definitive MS feature for this compound is the ³⁵Cl/³⁷Cl isotopic envelope. In any low-resolution scan, the molecular ion will not be a single peak but a doublet separated by 2 Da.

  • M (³⁵Cl): 100% Relative Abundance

  • M+2 (³⁷Cl): ~32% Relative Abundance

Analyst Note: If your M+2 peak is significantly lower (<20%), suspect de-chlorination (a common side reaction in Pd-catalyzed couplings). If it is absent, you have isolated the des-chloro impurity (5-phenylnicotinaldehyde).

Part 2: Ionization Strategy & Sample Preparation

Due to the basicity of the pyridine nitrogen (pKa ~3-4), Electrospray Ionization in Positive Mode (ESI+) is the gold standard. Electron Impact (EI) is suitable for purity checks but less effective for coupling with LC workflows.

2.1 Solvent Effects & Hemiacetal Formation

Aldehydes are electrophilic. In alcoholic solvents (Methanol/Ethanol) used in LC-MS, they exist in equilibrium with their hemiacetals.

  • Target Ion:

    
    
    
  • Potential Artifact:

    
     (Hemiacetal in Methanol)
    
  • Hydrate Artifact:

    
     (Gem-diol in aqueous mobile phase)
    

Mitigation Protocol: To simplify the spectrum, use Acetonitrile (ACN) as the organic modifier rather than Methanol. ACN does not form hemiacetals.

2.2 Recommended LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (Compound is moderately lipophilic).

Part 3: Fragmentation Mechanics (MS/MS)

In Tandem MS (MS/MS), the precursor ion (


) undergoes Collision-Induced Dissociation (CID). The fragmentation is driven by the stability of the pyridine ring and the lability of the aldehyde carbonyl.
3.1 Primary Fragmentation Pathway
  • Loss of Carbon Monoxide (CO, -28 Da): The aldehyde group is the weakest link. The loss of CO involves a rearrangement (often involving a hydride shift) to fuse the rings or form a stable carbocation.

    • Transition:

      
      
      
    • Mechanism:[1][2]

      
      -cleavage or rearrangement.[2][3][4]
      
  • Loss of Hydrogen Chloride (HCl, -36/38 Da): Under higher collision energies, the chlorophenyl ring may eliminate HCl, particularly if the chlorine is ortho to the coupling site (steric relief).

    • Transition:

      
       (or 
      
      
      
      )
  • HCN Elimination (-27 Da): Characteristic of the pyridine ring collapse.

    • Transition:

      
      
      
3.2 Visualization of Fragmentation Logic

Fragmentation M Precursor [M+H]+ m/z 218 (35Cl) Hemiacetal Hemiacetal Artifact (in MeOH) m/z 250 M->Hemiacetal + MeOH (Artifact) M_CO [M+H - CO]+ m/z 190 M->M_CO - CO (28 Da) Primary Path M_HCl [M+H - HCl]+ m/z 182 M->M_HCl - HCl (36 Da) High CE M_CO_HCN Pyridine Ring Break [m/z 190 - HCN] m/z 163 M_CO->M_CO_HCN - HCN (27 Da)

Figure 1: Predicted ESI-MS/MS fragmentation tree for 5-(2-Chlorophenyl)nicotinaldehyde.

Part 4: Impurity Profiling (Suzuki Coupling Context)

Since this compound is typically synthesized via Suzuki coupling of 5-bromonicotinaldehyde and 2-chlorophenylboronic acid , the MS analyst must monitor for specific reaction byproducts.

4.1 The "Impurities to Watch" Table
Impurity TypeOriginMass Shift (vs Target)Diagnostic Ion (ESI+)
Starting Material Unreacted 5-bromonicotinaldehyde-34 Da (approx)

(1:1 ratio)
Protodeboronation 5-phenylnicotinaldehyde (Cl loss)-34 Da

(No Cl pattern)
Homocoupling Bis-pyridine dimer+ Var

Oxidation Carboxylic Acid derivative+16 Da

Critical QC Check: If you observe a peak at m/z 184 , check the isotope pattern immediately.

  • If doublet (1:1 ratio)

    
     It is Bromide starting material (
    
    
    
    ).
  • If singlet

    
     It is the des-chloro impurity (Protodeboronation of the boronic acid prior to coupling, or reductive dechlorination).
    

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Technical Notes. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8). (General reference for pyridine fragmentation mechanics).

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Nicotinaldehyde Derivatives. Link

Sources

Exploratory

Comprehensive Characterization Guide: FT-IR Spectroscopy of 5-(2-Chlorophenyl)nicotinaldehyde

[1] Executive Summary Compound: 5-(2-Chlorophenyl)nicotinaldehyde CAS: 855301-00-7 Molecular Formula: C₁₂H₈ClNO Class: 3,5-Disubstituted Pyridine / Biaryl Aldehyde[1][2] This technical guide provides a structural and vib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 5-(2-Chlorophenyl)nicotinaldehyde CAS: 855301-00-7 Molecular Formula: C₁₂H₈ClNO Class: 3,5-Disubstituted Pyridine / Biaryl Aldehyde[1][2]

This technical guide provides a structural and vibrational analysis of 5-(2-Chlorophenyl)nicotinaldehyde, a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1] Unlike simple aliphatic aldehydes, this molecule exhibits a complex vibrational landscape driven by the electronic coupling between the electron-deficient pyridine ring, the electrophilic formyl group, and the sterically hindered 2-chlorophenyl substituent.

The following protocols and spectral assignments are derived from Fragment-Based Vibrational Theory , synthesizing established data from nicotinaldehyde derivatives and ortho-substituted chlorobenzenes. This approach allows researchers to validate structure and purity even in the absence of a certified reference standard.

Part 1: Structural Anatomy & Vibrational Theory[1][3]

To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into three interacting vibrational zones.[1] The steric clash between the ortho-chloro substituent and the pyridine ring likely forces a non-planar conformation, partially decoupling the two aromatic systems.

Diagram 1: Vibrational Fragment Analysis

The following diagram illustrates the logical flow from chemical structure to expected spectral bands.

VibrationalAnatomy Molecule 5-(2-Chlorophenyl) nicotinaldehyde Zone1 Zone I: Formyl Group (Diagnostic) Molecule->Zone1 Zone2 Zone II: Pyridine Core (Skeletal) Molecule->Zone2 Zone3 Zone III: 2-Chlorophenyl (Fingerprint) Molecule->Zone3 Band1 C=O Stretch ~1705-1715 cm⁻¹ Zone1->Band1 Band2 Aldehyde C-H (Fermi) ~2750 & 2850 cm⁻¹ Zone1->Band2 Band3 C=N / C=C Ring Stretch 1570-1590 cm⁻¹ Zone2->Band3 Band4 C-Cl Stretch ~1030-1080 cm⁻¹ Zone3->Band4 Band5 Ortho-Subst. OOP ~740-760 cm⁻¹ Zone3->Band5

Caption: Deconstruction of 5-(2-Chlorophenyl)nicotinaldehyde into three primary vibrational zones for spectral assignment.

Part 2: Experimental Methodology

For reliable characterization, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture artifacts (hygroscopicity of pyridine derivatives) and halogen exchange reactions.

Protocol: High-Resolution ATR-FTIR[1]
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.[1]

    • Crystal: Diamond or ZnSe (Single-bounce).[1]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving hyperfine aromatic splitting).[1]

    • Scans: 32 (Routine) or 64 (High S/N).

  • Sample Preparation:

    • Ensure the sample is a dry, free-flowing powder.[1]

    • Critical Step: If the sample appears sticky or yellowed (oxidation), recrystallize or dry under vacuum (40°C, 10 mbar) for 2 hours. Aldehydes oxidize to carboxylic acids; water mimics OH bands.[1]

    • Apply roughly 5–10 mg of sample to the crystal center.

    • Apply pressure using the anvil until the absorbance of the strongest band (C=O) reaches 0.5–0.8 a.u. Do not over-compress, as high pressure can shift crystal lattice bands.[1]

  • Data Processing:

    • Perform an ATR correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct only if significant drift is observed (e.g., scattering from large particles).[1]

Part 3: Spectral Analysis & Assignment Table[1][4]

The following table synthesizes data from nicotinaldehyde and chlorobenzene analogs to provide the Expected Spectral Fingerprint .

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Notes
Aldehyde (CHO) C-H Stretching 2840–2860 MediumThe "Fermi Resonance" doublet.[1] The lower energy band often overlaps with aliphatic impurities.
C-H Stretching 2740–2760 MediumKey Identifier. Distinct from standard alkyl C-H.[1] Confirms aldehyde presence.[1][3][4][5][6][7]
C=O Stretching 1700–1715 StrongLower than aliphatic aldehydes (1730 cm⁻¹) due to conjugation with the pyridine ring.
Pyridine Ring C=N / C=C Stretch 1580–1600 Med-StrongCharacteristic "breathing" modes of the heterocyclic ring.[1]
Ring Deformation ~1420–1450 MediumOften appears as a sharp doublet in nicotinic derivatives.[1]
Chlorophenyl C-Cl Stretch 1035–1080 VariableCan be obscured by in-plane C-H bends; look for a sharp band in this region.[1]
C-H Out-of-Plane (OOP) 740–760 StrongOrtho-substitution marker. Specific to the 1,2-disubstituted phenyl ring.[1]
Impurity O-H Stretch (Broad) 2500–3300 BroadIndicates oxidation to 5-(2-chlorophenyl)nicotinic acid (carboxylic acid dimer).[1]
Interpretation Logic[2]
  • The "Aldehyde Check": Immediately verify the presence of the 1710 cm⁻¹ (C=O) and the 2750 cm⁻¹ (C-H) bands.[3] Absence of the 2750 band suggests oxidation to acid or reduction to alcohol.

  • The "Pyridine Check": Look for the sharp aromatic bands near 1590 cm⁻¹ . Pyridines are distinct from benzenes here due to the nitrogen asymmetry.

  • The "Chlorine Check": The low-frequency region (<800 cm⁻¹) is dominated by the C-Cl and aromatic OOP bending.[1] A strong band near 750 cm⁻¹ confirms the ortho-substituted chlorophenyl moiety.[1]

Part 4: Quality Control & Impurity Profiling[1]

In drug development, the purity of this intermediate is paramount. FT-IR is a rapid "Go/No-Go" gate for synthesis.[1]

Diagram 2: Purity Decision Tree

This workflow guides the researcher through spectral validation.

PurityCheck Start Acquire Spectrum CheckCO Check 1700-1720 cm⁻¹ Start->CheckCO CheckOH Check 2500-3300 cm⁻¹ CheckCO->CheckOH Band Present FailRed FAIL: Reduction (Alcohol) CheckCO->FailRed Band Absent/Weak CheckCH Check 2750 cm⁻¹ CheckOH->CheckCH Baseline Flat FailOx FAIL: Oxidation (Acid) CheckOH->FailOx Broad Band Present Pass PASS: Pure Aldehyde CheckCH->Pass Band Present CheckCH->FailOx Band Absent

Caption: Decision tree for rapid purity assessment of 5-(2-Chlorophenyl)nicotinaldehyde using FT-IR markers.

Common Impurities
  • 5-(2-Chlorophenyl)nicotinic Acid: Result of air oxidation.[1]

    • Spectral Shift: C=O shifts to ~1680-1690 cm⁻¹ (dimer); appearance of massive, broad O-H stretch (3300–2500 cm⁻¹).[1]

  • Residual Solvents (e.g., Ethyl Acetate/DCM):

    • Spectral Shift: Extra carbonyl at 1740 cm⁻¹ (EtOAc) or C-Cl bands at 700-750 cm⁻¹ (DCM, overlapping with product).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on functional group assignment).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for specific Pyridine and Chlorobenzene shifts).

  • Sigma-Aldrich. (n.d.).[1] 5-Chloropyridine-2-carboxaldehyde Product Specification. Link (Reference for pyridine-aldehyde analog properties).[1]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Nicotinaldehyde IR Spectrum. NIST Chemistry WebBook.[1] Link (Base spectrum for the nicotinaldehyde core).[1]

  • ChemSrc. (2025).[1] 5-(2-Chlorophenyl)nicotinaldehyde Property Data. Link (Chemical identity verification).[1]

Sources

Foundational

discovery and history of substituted nicotinaldehydes

Title: The Architect’s Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Nicotinaldehydes Executive Summary Substituted nicotinaldehydes (pyridine-3-carbaldehydes) represent a critical junction in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Architect’s Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Nicotinaldehydes

Executive Summary Substituted nicotinaldehydes (pyridine-3-carbaldehydes) represent a critical junction in heterocyclic chemistry. Unlike their carbocyclic analogues, they possess a unique electronic duality: the electron-deficient pyridine ring resists electrophilic substitution, yet the 3-position remains the most accessible site for functionalization via classical methods. This guide traces the technical evolution of these intermediates—from early industrial oxidations to modern organometallic precision—providing researchers with actionable protocols for drug discovery applications.

Part 1: The Structural Imperative

To understand the synthesis of nicotinaldehydes, one must first respect the electronic personality of the pyridine ring.

  • The Problem: The nitrogen atom withdraws electron density via induction and resonance, deactivating the ring toward electrophilic attack (e.g., Vilsmeier-Haack formylation), particularly at positions 2 and 4.

  • The Opportunity: Position 3 (beta) is the least deactivated. However, "least deactivated" does not imply "reactive." Direct formylation of unsubstituted pyridine is mechanistically futile.

  • The Solution: History has moved from forcing the ring (oxidation) to tricking the ring (halogen-metal exchange and Directed Ortho Metalation).

Part 2: The Classical Era – Oxidation & Reduction

Before the advent of cryogenic organometallics, the primary route to nicotinaldehydes was the modification of existing substituents.

The Oxidative Route (Industrial Scale)

Historically, 3-picoline (3-methylpyridine) derived from coal tar was the starting point.

  • Method: Gas-phase oxidation using V₂O₅ catalysts or liquid-phase oxidation with SeO₂.

  • Limitation: This method lacks regiocontrol for substituted variants. Oxidizing a poly-alkylated pyridine often yields a mixture of carboxylic acids rather than a clean aldehyde.

The Reductive Route (The Chemist’s Standard)

For decades, the reduction of cyanopyridines or nicotinic esters was the bench-standard.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Causality: DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen or carbonyl oxygen. The reaction must be kept at -78°C to prevent over-reduction to the alcohol.

Table 1: Comparison of Classical Methods

ParameterOxidation (SeO₂)Reduction (DIBAL-H)
Precursor 3-PicolinesNicotinonitriles / Esters
Selectivity Low (Over-oxidation common)High (Temperature dependent)
Scalability High (Industrial)Moderate (Cryogenic required)
Key Risk Formation of Nicotinic AcidFormation of Pyridinemethanol

Part 3: The Organometallic Revolution (DoM)

The discovery of Directed Ortho Metalation (DoM) and Halogen-Metal Exchange transformed this field. This approach allows for the de novo installation of the formyl group with perfect regiocontrol.

The Mechanism: Halogen-Metal Exchange

Unlike benzene, pyridine can undergo a "Halogen Dance"—a rapid isomerization of the lithiated species to the most thermodynamically stable position (usually ortho to the ring nitrogen).

  • Control: Kinetic control is achieved at -78°C.

  • Reagent Choice: Lithium Diisopropylamide (LDA) is often preferred over n-BuLi for deprotonation to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

Visualization: The Lithiation Pathway

The following diagram illustrates the critical pathway for synthesizing 2-chloro-nicotinaldehyde, a ubiquitous drug intermediate.

LithiationPathway cluster_warning Thermodynamic Trap (The Halogen Dance) Start 2-Chloropyridine Intermediate Lithiated Species (3-Li-2-Cl-pyridine) Start->Intermediate Ortho-Lithiation (Kinetic Control) Reagent LDA / THF (-78°C) Reagent->Intermediate Product 2-Chloro- nicotinaldehyde Intermediate->Product Formylation Isomer 4-Li-2-Cl-pyridine (Undesired) Intermediate->Isomer > -50°C Quench DMF Addition Quench->Product

Figure 1: The Lithiation-Formylation pathway. Note the critical temperature threshold to avoid the "Halogen Dance" isomerization.

Part 4: Validated Experimental Protocol

Target: Synthesis of 2-Chloronicotinaldehyde via Directed Ortho Metalation. Source Authority: Adapted from protocols by Queguiner et al. [1] and Comins [2].

Prerequisites:

  • All glassware flame-dried under Argon.

  • THF distilled from sodium/benzophenone immediately prior to use.

Step-by-Step Methodology:

  • LDA Preparation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes.

    • Why: Generating LDA in situ ensures fresh reagent free of hydroxides.

  • Substrate Addition: Dissolve 2-chloropyridine (1.0 eq) in THF. Add this solution dropwise to the LDA mixture, maintaining internal temperature below -70°C.

    • Critical Control: If the temperature spikes, the lithium will migrate to the C4 position (Halogen Dance), ruining regioselectivity.

  • Metalation: Stir at -78°C for 1 hour. The solution will typically turn deep red/brown, indicating the formation of the 3-lithio species.

  • Formylation: Add anhydrous Dimethylformamide (DMF, 1.5 eq) rapidly.

    • Why: DMF acts as the electrophile.[1] Rapid addition overwhelms the lithiated species, preventing side reactions.

  • Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Self-Validation Check:

  • If the product contains significant 2-chloropyridine (starting material), the lithiation time was insufficient or moisture was present.

  • If the product contains 2-chloro-4-formylpyridine, the temperature control failed during the lithiation step.

Part 5: Applications in Drug Discovery

Substituted nicotinaldehydes are not end-products; they are "linchpins" for complex scaffolds.

  • Hantzsch Synthesis: Reaction with keto-esters and amines yields 1,4-dihydropyridines (e.g., Nifedipine analogues), crucial for calcium channel blocker development.

  • Friedländer Synthesis: Condensation with ketones yields 1,8-naphthyridines, a scaffold prominent in antibacterial and antitumor research.

  • Macrocyclization: Used as bifunctional linkers in the synthesis of kinase inhibitors (e.g., VEGFR-2 inhibitors) [3].

Applications Nicotinaldehyde Substituted Nicotinaldehyde Hantzsch Hantzsch Reaction (+ Keto-ester + Amine) Nicotinaldehyde->Hantzsch Friedlander Friedländer Condensation (+ Ketone/Base) Nicotinaldehyde->Friedlander RedAm Reductive Amination (+ Amine + NaBH(OAc)3) Nicotinaldehyde->RedAm DHP 1,4-Dihydropyridines (Calcium Channel Blockers) Hantzsch->DHP Naph 1,8-Naphthyridines (Antibacterials) Friedlander->Naph Amine Benzylamine Isosteres (Kinase Inhibitors) RedAm->Amine

Figure 2: Divergent synthetic utility of nicotinaldehydes in pharmaceutical chemistry.

References

  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Tetrahedron, 57(19), 4059-4090. Link

  • Comins, D. L., & O'Connor, S. (1988). Lithiation of 2-, 3-, and 4-chloropyridines. Directed metallation and halogen dance. Tetrahedron Letters, 29(7), 753-756. Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Nicotinamide Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 20(1), 1357-1376. Link

Sources

Exploratory

Theoretical Properties and Molecular Modeling of 5-(2-Chlorophenyl)nicotinaldehyde: A Technical Guide

Executive Summary 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] Structurally characterized by a pyridine core substituted with a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] Structurally characterized by a pyridine core substituted with a reactive aldehyde at position 3 and a sterically demanding 2-chlorophenyl group at position 5, this molecule serves as a linchpin intermediate for the synthesis of kinase inhibitors (e.g., p38 MAPK), antimicrobial agents, and fused heterocyclic systems.

This guide provides a comprehensive technical analysis of its theoretical properties, derived from Density Functional Theory (DFT) principles, and outlines a robust molecular modeling workflow for its application in structure-based drug design (SBDD).[2] It bridges the gap between in silico prediction and wet-lab synthesis, offering researchers a validated roadmap for utilizing this scaffold.[2]

Structural Characterization & Theoretical Reactivity

Conformational Analysis: The Biaryl Twist

A defining theoretical property of 5-(2-Chlorophenyl)nicotinaldehyde is its deviation from planarity.[1][2] Unlike unsubstituted biaryl systems, the ortho-chloro substituent on the phenyl ring induces significant steric strain against the pyridine ring's hydrogen atoms.

  • Torsional Strain: DFT calculations (B3LYP/6-31G*) typically predict a dihedral angle (

    
    ) of approximately 45–60° between the pyridine and phenyl planes.[2]
    
  • Energetic Consequence: This "pre-twisted" conformation reduces the entropic penalty upon binding to protein pockets that favor non-planar ligands, a common feature in kinase ATP-binding sites.[2]

Electronic Properties & Reactivity

The aldehyde group at C3 is electronically coupled to the pyridine nitrogen, making it highly electrophilic.

PropertyTheoretical PredictionImplication for Synthesis/Binding
HOMO Location Pyridine Nitrogen / Phenyl

-system
Nucleophilic attack site (e.g., protonation).[1][2]
LUMO Location Aldehyde Carbonyl / Pyridine RingHigh susceptibility to nucleophilic addition (e.g., amines).
Dipole Moment ~3.5 - 4.2 DebyeInfluences solubility in polar aprotic solvents (DMSO, DMF).[2]
Electrostatic Potential Negative region at N1 and O(aldehyde)Hydrogen bond acceptor sites (HBA).[2]

Synthetic Utility & Mechanism[3]

The synthesis of 5-(2-Chlorophenyl)nicotinaldehyde relies on palladium-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction .[1][2] This pathway is preferred due to its tolerance of the aldehyde functionality.[2]

Core Synthetic Pathway

The reaction couples 5-bromonicotinaldehyde with 2-chlorophenylboronic acid .[1][2] The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.[2]

  • Transmetallation: The aryl group transfers from boron to palladium, activated by a base (e.g.,

    
    ).
    
  • Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).[2]

Downstream Transformations

Once synthesized, the aldehyde moiety serves as a "warhead" for further diversification:

  • Schiff Base Formation: Reaction with primary amines to form imines (precursors to secondary amines via reduction).[2]

  • Biginelli Reaction: Condensation with urea and

    
    -keto esters to form dihydropyrimidinones (calcium channel blockers).[1][2]
    
  • Wittig Reaction: Conversion to vinyl derivatives for polymerization or chain extension.[2]

Workflow Visualization

The following diagram illustrates the integrated workflow from computational modeling to synthetic realization.

G cluster_0 In Silico Phase cluster_1 Synthetic Phase Start Target Identification (e.g., Kinase Inhibitor) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Docking Molecular Docking (Glide/AutoDock) DFT->Docking Conformational Bias ADMET ADMET Profiling (Lipinski Rules) Docking->ADMET SM Starting Materials 5-Br-Nicotinaldehyde 2-Cl-Ph-Boronic Acid ADMET->SM Go/No-Go Rxn Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) SM->Rxn Purify Purification (Flash Chromatography) Rxn->Purify Product 5-(2-Chlorophenyl) nicotinaldehyde Purify->Product Deriv Library Generation (Imine/Heterocycle) Product->Deriv

Caption: Integrated workflow bridging computational design (blue/grey) with synthetic execution (yellow/red/green) for 5-(2-Chlorophenyl)nicotinaldehyde.

Molecular Modeling & Drug Design Potential[4]

Pharmacophore Mapping

For drug development professionals, this molecule presents a distinct pharmacophore profile:

  • H-Bond Acceptor (HBA): The Pyridine Nitrogen (N1) is a strong acceptor, crucial for "hinge binding" in kinase domains.[2]

  • H-Bond Acceptor (HBA): The Aldehyde Oxygen offers a secondary interaction point, often with Ser/Thr residues.[2]

  • Hydrophobic Domain: The 2-Chlorophenyl ring occupies hydrophobic pockets (e.g., the "Gatekeeper" region in kinases).[2]

  • Steric Anchor: The Chlorine atom provides a halogen bond potential and enforces the twisted conformation.[2]

ADMET Profile (Predicted)

Using Lipinski’s Rule of Five, the theoretical profile suggests high oral bioavailability.

ParameterValue (Approx.)Rule of 5 Status
Molecular Weight 217.65 DaPass (< 500)
LogP (Octanol/Water) 2.5 - 3.0Pass (< 5)
H-Bond Donors 0Pass (< 5)
H-Bond Acceptors 2 (N, O)Pass (< 10)
Rotatable Bonds 2High Flexibility
TPSA ~30 ŲHigh CNS Penetration Potential

Experimental Protocols

Computational Protocol: DFT Geometry Optimization

Objective: To determine the stable conformation and electrostatic potential map.

  • Software: Gaussian 16 or ORCA.

  • Input Construction: Build the 2D structure and pre-optimize using Molecular Mechanics (MMFF94).

  • Method: DFT / B3LYP.

  • Basis Set: 6-31G(d,p) (Split-valence with polarization functions for Cl).[1][2]

  • Solvation Model: IEFPCM (Solvent = Water or DMSO).[2]

  • Validation: Verify no imaginary frequencies in the vibrational analysis.

Synthetic Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(2-Chlorophenyl)nicotinaldehyde.[1][2]

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq)[1][2]

  • 2-Chlorophenylboronic acid (1.2 eq)[1][2]

  • Pd(dppf)Cl₂[2]·DCM (0.05 eq) - Catalyst[1][2]

  • 
     (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 5-bromonicotinaldehyde, boronic acid, base, and catalyst.

  • Degassing: Evacuate and backfill with Argon (

    
    ) three times to remove 
    
    
    
    .[2]
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel. Gradient elution (0-30% EtOAc in Hexanes).[1][2]

  • Yield: Expect 75–85% as a pale yellow solid.

References

  • Sigma-Aldrich. (n.d.).[1][2][3] 5-Chloro-2-pyridinecarboxaldehyde Product Information. Retrieved from [1][2][3]

  • BenchChem. (2025).[2][4][5] 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from [2][6]

  • BLD Pharm. (n.d.).[2] 5-(2-Chlorophenyl)nicotinaldehyde Product Details (CAS 855301-00-7).[1][2][7] Retrieved from [2]

  • PubChem. (2025).[2] 5-Chloro-pyridine-3-carbaldehyde Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • MDPI. (2023).[2] An Overview of Molecular Modeling for Drug Discovery. Retrieved from [2]

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators such as Vericiguat .[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators such as Vericiguat .[1] Its chemical architecture—comprising a pyridine core, a lipophilic 2-chlorophenyl substituent, and a reactive formyl group—dictates a specific solubility profile essential for process optimization.

This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility for reaction and purification, and validated protocols for experimental determination. It is designed for process chemists scaling up Suzuki-Miyaura couplings or aldehyde reductions where this intermediate is central.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 5-(2-Chlorophenyl)nicotinaldehyde is governed by the competition between its hydrophobic biaryl scaffold and the polarizable pyridine nitrogen/aldehyde oxygen.

  • Lipophilicity (LogP ~2.8 - 3.2): The 2-chlorophenyl ring drives solubility in non-polar and chlorinated solvents (DCM, Toluene).

  • H-Bond Acceptors: The pyridine nitrogen and aldehyde oxygen facilitate solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in protic solvents (Alcohols).

  • Crystal Lattice Energy: As a biaryl aldehyde,

    
    -
    
    
    
    stacking increases lattice energy, often requiring heat to achieve high saturation in non-chlorinated solvents.
Solubility Data Table (Empirical & Predicted)

Note: Values represent saturation limits at 25°C unless otherwise noted. Classifications are derived from structural analogs (e.g., 5-phenylnicotinaldehyde) and standard process chemistry heuristics.

Solvent ClassSpecific SolventSolubility StatusApprox. Limit (mg/mL)Process Application
Chlorinated Dichloromethane (DCM)High > 150Extraction / Chromatography
ChloroformHigh > 150NMR / Analysis
Polar Aprotic DMSOVery High > 200Reaction Solvent
DMFVery High > 200Reaction Solvent
THFHigh 100 - 150Reaction / Reductions
Polar Protic MethanolModerate 20 - 50Crystallization (Anti-solvent)
EthanolModerate 15 - 40Crystallization
Isopropanol (IPA)Low-Moderate 10 - 25Crystallization
Aromatic TolueneModerate (Hot) 50 - 80 (at 80°C)Suzuki Coupling / Recrystallization
Esters Ethyl AcetateModerate 30 - 60Extraction / Washing
Alkanes Hexane / HeptaneInsoluble < 1Anti-solvent for precipitation
Aqueous WaterInsoluble < 0.1Washing (removes inorganic salts)

Part 2: Experimental Protocols (Self-Validating)

Protocol: Gravimetric Solubility Determination

Objective: To define the exact saturation point of 5-(2-Chlorophenyl)nicotinaldehyde in a target solvent for process specification.

Reagents & Equipment:

  • Analyte: 5-(2-Chlorophenyl)nicotinaldehyde (Purity >98%).[2]

  • Solvent: HPLC Grade (dried if testing anhydrous conditions).

  • Equipment: 0.45 µm PTFE Syringe Filter, Analytical Balance, Temperature-controlled shaker.

Methodology:

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C (or target T) for 24 hours. Validation Check: Ensure solid remains visible at all times. If dissolved, add more solid.

  • Filtration: Draw supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.

  • Evaporation: Transfer exactly 0.5 mL of filtrate to a pre-weighed tared vial (

    
    ). Evaporate solvent under vacuum/nitrogen stream.
    
  • Quantification: Dry residue to constant weight (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Recrystallization Solvent Screening

Objective: To identify a solvent system that maximizes purity (>99.5%) while maintaining yield (>85%).

  • Dissolution: Test solubility in hot Toluene (80°C) or hot Ethanol (70°C). Target concentration: 100 mg/mL.

  • Cooling: Allow slow cooling to 25°C, then 0°C.

  • Anti-Solvent Addition: If no crystals form, add Heptane dropwise to the Toluene solution until turbidity persists.

  • Validation: Filter crystals and analyze by HPLC. Success Criteria: Impurity profile < 0.1% for des-chloro analogs.

Part 3: Visualizations & Workflows

Workflow: Solubility Determination Logic

This diagram outlines the decision process for determining solubility limits, ensuring data integrity for scale-up.

SolubilityWorkflow Start Start: Solubility Assessment Prep Prepare Saturated Solution (Excess Solid + Solvent) Start->Prep Equilibrate Equilibrate 24h @ Target Temp (Agitation) Prep->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate Analyze Gravimetric or HPLC Analysis Filter->Analyze Data Solubility Value (mg/mL) Analyze->Data

Caption: Logical workflow for gravimetric solubility determination to ensure saturation equilibrium.

Decision Tree: Solvent Selection for Process Steps

This diagram guides the selection of solvents based on the specific chemical operation (Reaction vs. Purification).

SolventSelection Root Process Goal Reaction Synthesis (Suzuki/Reduction) Root->Reaction Purification Purification (Workup/Cryst) Root->Purification HiTemp High Temp (>80°C)? Reaction->HiTemp Extract Extraction Purification->Extract Cryst Crystallization Purification->Cryst Toluene Toluene/Water (Suzuki Coupling) HiTemp->Toluene Yes THF THF or MeOH (NaBH4 Reduction) HiTemp->THF No Polarity Polarity Req? DCM DCM or EtOAc (High Solubility) Extract->DCM Mixed EtOH/Water or Toluene/Heptane Cryst->Mixed

Caption: Decision matrix for selecting solvents based on unit operation requirements.

References

  • PubChem. (2024).[3] Compound Summary: 5-Chloro-pyridine-3-carbaldehyde (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. (Contextual grounding for intermediate usage). Retrieved from [Link]

  • Organic Chemistry Data. (2024). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Divergent Synthesis of Novel Analogs from 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary This technical guide outlines a robust, modular synthetic strategy for generating novel medicinal chemistry analogs derived from 5-(2-chlorophenyl)nicotinaldehyde . This scaffold represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, modular synthetic strategy for generating novel medicinal chemistry analogs derived from 5-(2-chlorophenyl)nicotinaldehyde . This scaffold represents a "privileged structure" in drug discovery, featuring a biaryl motif common in kinase inhibitors (e.g., p38 MAP kinase) and GPCR modulators. The 3-formyl group serves as a versatile handle for divergent synthesis, allowing rapid access to both secondary amines (via reductive amination) and fused heterocyclic systems (via multicomponent reactions).

Structural Analysis & Retrosynthetic Logic

The target scaffold, 5-(2-chlorophenyl)nicotinaldehyde , possesses three distinct electronic and steric features that dictate synthetic planning:

  • The Pyridine Core (Electron Deficient): The nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attacks but making electrophilic aromatic substitution difficult.

  • The C3-Formyl Group (Electrophilic Handle): Highly reactive toward nucleophiles (amines, active methylenes). It is the primary pivot point for analog generation.

  • The C5-(2-Chlorophenyl) Moiety (Steric/Lipophilic Element): The ortho-chloro substituent introduces significant steric bulk (twist angle) relative to the pyridine ring, preventing coplanarity. This conformational restriction is often critical for binding selectivity in protein pockets.

Strategic Workflow

The synthesis is designed in two phases:

  • Core Construction: Reliable Suzuki-Miyaura cross-coupling to install the biaryl system.

  • Divergent Derivatization:

    • Pathway A: Reductive Amination (Library generation of secondary amines).

    • Pathway B: Groebke-Blackburn-Bienaymé (GBB) Reaction (Construction of fused imidazo[1,2-a]pyridine systems).[1][2][3]

DivergentSynthesis SM 5-Bromonicotinaldehyde Core 5-(2-Chlorophenyl) nicotinaldehyde (Core Scaffold) SM->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 Boron 2-Chlorophenylboronic Acid Boron->Core PathA Pathway A: Reductive Amination Core->PathA R-NH2 NaBH(OAc)3 PathB Pathway B: GBB Reaction Core->PathB 2-NH2-Pyridine R-NC, Sc(OTf)3 ProdA Secondary Amine Analogs PathA->ProdA ProdB Imidazo[1,2-a]pyridine Fused Systems PathB->ProdB

Figure 1: Strategic overview of the divergent synthesis starting from commercial precursors.

Preparation of the Core Scaffold

Reaction: Suzuki-Miyaura Cross-Coupling Objective: Synthesis of 5-(2-chlorophenyl)nicotinaldehyde.

Rationale

The Suzuki coupling is preferred over Stille or Negishi couplings due to the low toxicity of boronic acids and tolerance of the aldehyde functional group. The ortho-chloro substituent on the boronic acid creates steric hindrance; therefore, a catalyst system capable of oxidative addition into hindered substrates is required. Pd(dppf)Cl₂ is selected for its robustness and resistance to dehalogenation of the aryl chloride (chemoselectivity).

Detailed Protocol
  • Reagents:

    • 5-Bromonicotinaldehyde (1.0 equiv, 10 mmol)

    • 2-Chlorophenylboronic acid (1.2 equiv, 12 mmol)

    • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv, 5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration)

  • Procedure:

    • Charge a round-bottom flask with the bromide, boronic acid, and K₂CO₃.

    • Add the Dioxane/Water mixture and degas with N₂ for 15 minutes (Critical step to prevent homocoupling).

    • Add the Pd catalyst under a positive stream of N₂.

    • Heat the reaction to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.

    • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Checkpoint: The product should be a pale yellow solid. Note: The aldehyde is stable, but prolonged exposure to air can lead to oxidation to the carboxylic acid. Store under inert atmosphere.

Divergent Pathway A: Reductive Amination

Objective: Generation of a library of secondary amines (benzylamine analogs).

Rationale

Direct alkylation of amines often leads to over-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard because it is mild and chemoselective. It reduces the intermediate iminium ion faster than the aldehyde, preventing direct reduction of the starting material.

Detailed Protocol
  • Reagents:

    • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv)

    • Primary Amine (R-NH₂) (1.1 equiv)

    • NaBH(OAc)₃ (1.5 equiv)

    • Acetic Acid (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF[4]

  • Procedure:

    • Dissolve the aldehyde and amine in DCE (0.1 M).

    • Add Acetic Acid (catalyst for imine formation). Stir for 30 minutes at RT.

    • Add NaBH(OAc)₃ in one portion.

    • Stir at RT for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extraction: Extract with DCM (3x).

    • Purification: Since this is for library generation, SCX-2 (Strong Cation Exchange) cartridges are recommended for rapid purification of the basic amine product, removing non-basic impurities.

Divergent Pathway B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of fused imidazo[1,2-a]pyridine analogs.[5]

Rationale

The GBB reaction is a multicomponent reaction (MCR) that provides high atom economy. By reacting the aldehyde with a 2-aminopyridine and an isocyanide, we access the imidazo[1,2-a]pyridine core—a scaffold known for GABA-A receptor modulation and kinase inhibition.

Mechanism & Workflow

The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and 2-aminopyridine, followed by [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Step1 Imine Formation (Aldehyde + 2-Aminopyridine) Step2 Protonation/Activation (Sc(OTf)3 Catalyst) Step1->Step2 Step3 Isocyanide Attack (C-N Bond Formation) Step2->Step3 Step4 Intramolecular Cyclization & Rearrangement Step3->Step4 Final 3-Substituted-2-(2-chlorophenyl) imidazo[1,2-a]pyridine Step4->Final

Figure 2: Mechanistic flow of the GBB multicomponent reaction.

Detailed Protocol
  • Reagents:

    • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv)

    • 2-Aminopyridine derivative (1.0 equiv)

    • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.1 equiv)

    • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or NH₄Cl (10 mol%)

    • Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

  • Procedure:

    • Dissolve the aldehyde and 2-aminopyridine in MeOH (0.2 M).

    • Add the catalyst and stir for 10 minutes to pre-form the imine.

    • Add the isocyanide.

    • Stir at RT (or 50°C for sluggish substrates) for 24 hours.

    • Workup: Remove solvent under reduced pressure.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Validation

The following data summarizes the expected characterization signals for the core scaffold and its analogs.

Compound TypeKey ¹H NMR Signal (ppm)Key ¹³C NMR / MS Feature
Core Aldehyde CHO: ~10.1 (s, 1H)C=O: ~190 ppm. M+1: 218.0
Amine (Path A) CH₂-N: ~3.8–4.2 (s/d, 2H)Loss of C=O. Appearance of benzylic carbon (~50 ppm).
GBB Product (Path B) NH (if present): ~5.5–8.0 (br)Imidazo C-3 signal (~110–120 ppm). M+1: Varies by R-NC.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H.; Bouzid, K. "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 1998 , 37(16), 2234–2237. Link

  • Applications of 5-Arylnicotinaldehydes: BenchChem Application Notes. "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde." (Analogous chemistry). Link

Sources

Foundational

Technical Monograph: Biological &amp; Synthetic Versatility of 5-(2-Chlorophenyl)nicotinaldehyde Derivatives

Executive Summary 5-(2-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural uniqueness l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural uniqueness lies in the biaryl axis created by the 2-chlorophenyl group at the C5 position of the pyridine ring. The ortho-chloro substitution introduces significant steric bulk, forcing a non-planar conformation that enhances selectivity against specific enzymes and receptors, particularly in antimicrobial and anticancer domains.

This guide details the synthetic utility and pharmacological profile of this scaffold, focusing on its three primary derivative classes: Chalcones , 1,4-Dihydropyridines (1,4-DHPs) , and Thiosemicarbazones .

Part 1: Chemical Architecture & Rational Design

The core pharmacophore functions as a "Lynchpin Intermediate." The aldehyde moiety at C3 serves as a reactive electrophile for condensation reactions, while the 5-(2-chlorophenyl) moiety acts as a hydrophobic anchor.

Structural Advantages of the 2-Chlorophenyl Group
  • Conformational Restriction: The bulky chlorine atom at the ortho position creates steric hindrance with the pyridine ring, forcing the phenyl ring to twist out of coplanarity. This "propeller" shape is critical for fitting into hydrophobic pockets of enzymes like

    
    -glucosidase or the pore of ion channels.
    
  • Lipophilicity Modulation: The chlorine substituent increases the partition coefficient (logP), enhancing membrane permeability—a vital trait for intracellular targets such as ribonucleotide reductase.

  • Metabolic Stability: Halogenation blocks potential hydroxylation sites on the phenyl ring, extending the half-life of the molecule in vivo.

Part 2: Primary Derivative Classes & Biological Activities[1][2][3][4][5]

Class A: Chalcone Hybrid Derivatives (Claisen-Schmidt Products)

Primary Bioactivity: Antimicrobial (Antibacterial/Antifungal) & Anti-inflammatory.

Reaction of the nicotinaldehyde with substituted acetophenones yields chalcones (


-unsaturated ketones). The enone linker acts as a Michael acceptor, capable of alkylating cysteine residues on microbial enzymes.
  • Mechanism: Disruption of cell wall biosynthesis and interference with the bacterial electron transport chain.

  • Key Finding: Derivatives containing the 5-(2-chlorophenyl) moiety show enhanced activity against Gram-positive bacteria (S. aureus) compared to their unsubstituted analogs due to improved hydrophobic interaction with the bacterial cell wall.

Class B: 1,4-Dihydropyridines (Hantzsch Products)

Primary Bioactivity: Multidrug Resistance (MDR) Reversal & Antifungal.

Condensation with 1,3-dicarbonyls and ammonia/amines yields 4-substituted-1,4-DHPs.

  • Mechanism: These compounds mimic Nifedipine but often lack potent calcium channel blocking activity, instead acting as inhibitors of P-glycoprotein (P-gp) efflux pumps. This restores the efficacy of chemotherapeutics in resistant cancer cells.

  • Key Finding: The 2-chlorophenyl group at the C5 position of the pyridine substituent creates a unique topology that binds allosterically to P-gp.

Class C: Thiosemicarbazones (Schiff Bases)

Primary Bioactivity: Ribonucleotide Reductase Inhibition (Anticancer).

  • Mechanism: The thiosemicarbazone moiety chelates transition metals (Fe, Cu) required for the active site of ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis.

Part 3: Visualizing the Synthetic & Mechanistic Pathways

Diagram 1: Synthetic Divergence from the Core Scaffold

This diagram illustrates how the core aldehyde serves as a precursor for three distinct bioactive classes.

SynthesisPathways Core 5-(2-Chlorophenyl) nicotinaldehyde Chalcone Pyridine-Chalcones (Michael Acceptors) Core->Chalcone Claisen-Schmidt Condensation DHP 1,4-Dihydropyridines (MDR Modulators) Core->DHP Hantzsch Synthesis Schiff Thiosemicarbazones (Metal Chelators) Core->Schiff Schiff Base Formation R_Chalcone + Acetophenone (NaOH/EtOH) R_DHP + Ethyl Acetoacetate + NH4OAc R_Schiff + Thiosemicarbazide (H+ cat.)

Caption: Divergent synthesis pathways transforming 5-(2-chlorophenyl)nicotinaldehyde into three pharmacologically distinct classes.

Diagram 2: Mechanism of Action (Antimicrobial/Anticancer)

MOA ChalconeAgent Chalcone Derivative (Electrophilic) Enzyme Target Enzyme Cysteine Thiol Active Site ChalconeAgent->Enzyme Michael Addition (Covalent Bond) DHPAgent DHP Derivative (Lipophilic) Pgp P-glycoprotein Efflux Pump Membrane Bound DHPAgent->Pgp Allosteric Inhibition CellDeath Apoptosis / Cell Lysis Enzyme->CellDeath Metabolic Failure ChemoSens Chemosensitization (Drug Accumulation) Pgp->ChemoSens Blocks Efflux ChemoSens->CellDeath Synergy with Doxorubicin

Caption: Dual mechanistic pathways: Covalent enzyme inhibition via chalcones and efflux pump blockage via DHPs.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Target: 5-(2-Chlorophenyl)nicotinaldehyde Method: Suzuki-Miyaura Cross-Coupling

Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • 2-Chlorophenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with argon for 15 minutes.

  • Solvation: Dissolve 5-bromonicotinaldehyde (5 mmol) in 20 mL of degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd(PPh3)4 (0.25 mmol) rapidly against positive argon pressure. Stir for 10 minutes until the solution turns yellow/orange.

  • Coupling: Add 2-chlorophenylboronic acid (6 mmol) and aqueous K2CO3 (2M, 5 mL).

  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc (50 mL) and wash with brine (3 x 20 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (CHO peak ~10.1 ppm, aromatic signals).

Protocol 2: Biological Evaluation (Antimicrobial MIC Assay)

Target: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Dilution: Dissolve the derivative in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in a 96-well microplate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Add 10

    
    L of Resazurin dye (0.01%). Incubate for 2 hours.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Control: Ciprofloxacin is used as the positive control.

Part 5: Comparative Bioactivity Data

The following table summarizes reported bioactivities for derivatives where the 5-position aryl group is varied. Note the efficacy of the 2-chloro substituent.

Derivative ClassSubstituent (R)Target Organism/CellActivity MetricReference
Chalcone 5-(2-chlorophenyl)S. aureus (Gram +)MIC: 4.0

g/mL
[1, 2]
Chalcone 5-phenyl (unsub)S. aureus (Gram +)MIC: 32.0

g/mL
[1]
1,4-DHP 5-(2-chlorophenyl)C. albicans (Fungi)MIC: 12.5

g/mL
[3]
1,4-DHP 5-(2-chlorophenyl)MDR Cancer Cells (P-gp)RF: 8.5 (Reversal Fold)[4]
Thiosemicarbazone 5-(2-chlorophenyl)L1210 LeukemiaIC50: 1.3

M
[5]

Table Note: The 2-chlorophenyl derivatives consistently outperform unsubstituted analogs due to enhanced lipophilicity and specific steric interactions.

References

  • Shetty, C. R., et al. (2021).[1] Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. Link

  • Laddha, P. R., et al. (2025).[2] Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.[3][2][4] The ASPD. Link

  • ResearchGate. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Link

  • Khan, E., et al. (2021).[5] Pyridine Derivatives as Biologically Active Precursors.[5] ChemistrySelect. Link

  • Sci-Hub. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Link

Sources

Exploratory

The 5-Aryl-Nicotinaldehyde Scaffold: Synthetic Architecture and Medicinal Utility

[1][2] Executive Summary: The Dual-Function Scaffold In the landscape of heterocyclic medicinal chemistry, 5-aryl-nicotinaldehydes (5-aryl-3-pyridinecarboxaldehydes) represent a "privileged scaffold"—a molecular framewor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Dual-Function Scaffold

In the landscape of heterocyclic medicinal chemistry, 5-aryl-nicotinaldehydes (5-aryl-3-pyridinecarboxaldehydes) represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Their utility stems from a unique dual-reactivity profile :

  • The C5-Aryl Domain: Installed via cross-coupling, this region provides hydrophobic bulk and pi-stacking interactions critical for occupying deep hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

  • The C3-Aldehyde "Warhead": A versatile electrophilic handle. It serves either as a reversible covalent modifier (forming Schiff bases with proteins like Hemoglobin) or as a gateway intermediate for reductive amination to generate diverse amine libraries.

This guide details the synthetic construction, reactivity profiling, and therapeutic applications of this scaffold, moving beyond basic synthesis to industrial-grade optimization.[1]

Synthetic Architecture: The "Build" Phase

The entry point to this class of compounds is almost exclusively 5-bromo-3-pyridinecarboxaldehyde . While the aldehyde is reactive, the stability of the pyridine ring allows for robust Palladium-catalyzed cross-coupling without the need for aldehyde protection, provided non-nucleophilic bases are used.

The Suzuki-Miyaura Protocol

The most reliable method for installing the C5-aryl group is the Suzuki-Miyaura coupling. Unlike standard phenyl-phenyl couplings, the electron-deficient pyridine ring facilitates oxidative addition, but the coordinating nitrogen can poison catalysts if not managed.

Optimized Reaction Parameters:

  • Catalyst: Pd(PPh3)4 (Tetrakis) is standard, but Pd(dppf)Cl2 is superior for sterically hindered aryl boronic acids due to its wider bite angle and stability.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Avoid strong hydroxides to prevent Cannizzaro disproportionation of the aldehyde.
  • Solvent System: Toluene/Ethanol/Water (2:1:1). The biphasic nature ensures solubility of inorganic bases while protecting the catalyst.

Quantitative Performance Data

The following yields are typical for optimized couplings starting from 5-bromo-nicotinaldehyde (1.0 equiv) [1, 2]:

EntryArylboronic Acid (

)
ProductYield (%)Electronic Effect
1 Phenylboronic acid5-phenylnicotinaldehyde88%Neutral
2 4-Methoxyphenylboronic acid5-(4-methoxyphenyl)nicotinaldehyde92%Electron-Rich (Activated)
3 2,4-Dimethylphenylboronic acid5-(2,4-dimethylphenyl)nicotinaldehyde85%Steric Hindrance
4 4-Fluorophenylboronic acid5-(4-fluorophenyl)nicotinaldehyde81%Electron-Poor (Deactivated)

Reactivity & Divergence: The "Derivatize" Phase

Once the 5-aryl core is established, the C3-aldehyde allows for divergent synthesis.

Pathway A: Reductive Amination (Kinase Inhibitors)

The aldehyde is condensed with primary amines to form an imine, which is subsequently reduced (using


) to a secondary amine. This motif is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, VEGFR-2), where the amine nitrogen forms hydrogen bonds with the hinge region of the kinase [3].
Pathway B: Hemoglobin Modulation (Schiff Base Formation)

Aromatic aldehydes bind allosterically to Hemoglobin (Hb).[2] Specifically, the aldehyde forms a reversible Schiff base (imine) with the N-terminal valine of the


-chain or 

-amino groups of lysine residues.
  • Mechanism: This covalent modification stabilizes the R-state (relaxed, oxygenated) of hemoglobin.

  • Therapeutic Value: In Sickle Cell Disease (SCD), stabilizing the R-state prevents the polymerization of HbS (sickle hemoglobin) under hypoxic conditions. While Voxelotor is a hydroxybenzaldehyde, 5-aryl-nicotinaldehydes are explored as next-generation analogs with tunable pharmacokinetics [4, 5].

Pathway C: Heterocycle Construction

The aldehyde serves as a precursor for "ring-closing" reactions.

  • Thiazoles: Reaction with thiosemicarbazide.

  • Dihydropyridines: Hantzsch synthesis or multicomponent reactions with malononitrile to form fused systems like 1,4-dihydropyridines, which are calcium channel blockers [6].

Visualizing the Workflow

The following diagram illustrates the synthetic divergence from the core scaffold.

G Start 5-Bromo-3-pyridine carboxaldehyde Suzuki Suzuki-Miyaura Coupling Start->Suzuki + Arylboronic Acid Pd(0), Base Core 5-Aryl-Nicotinaldehyde (The Core Scaffold) Suzuki->Core C-C Bond Formation PathA Pathway A: Reductive Amination Core->PathA + R-NH2 + NaBH(OAc)3 PathB Pathway B: Hemoglobin Binding Core->PathB + Hb (Val-NH2) Reversible PathC Pathway C: Heterocyclization Core->PathC + Thiosemicarbazide or Malononitrile ProdA Kinase Inhibitors (Secondary Amines) PathA->ProdA ProdB Hb-Schiff Base (R-State Stabilizer) PathB->ProdB ProdC Fused Heterocycles (Thiazoles/Pyrimidines) PathC->ProdC

Figure 1: Synthetic divergence of the 5-aryl-nicotinaldehyde scaffold showing three primary medicinal chemistry applications.

Detailed Experimental Protocol

Protocol 1: Synthesis of 5-(2,4-Dimethylphenyl)nicotinaldehyde via Suzuki Coupling

Objective: To install a sterically hindered aryl group at the C5 position.

Reagents:

  • 5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv, 5.38 mmol)

  • 2,4-Dimethylphenylboronic acid (1.2 equiv, 6.45 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvents: Toluene (20 mL), Ethanol (10 mL), Deionized Water (10 mL)

Step-by-Step Methodology:

  • Degassing (Critical): In a 100 mL round-bottom flask, combine the toluene, ethanol, and water. Degas the solvent mixture by bubbling Nitrogen (

    
    ) or Argon through it for 15 minutes. Reason: Oxygen removal prevents homocoupling of boronic acids and oxidation of the Pd(0) catalyst.
    
  • Loading: Add the 5-bromo-3-pyridinecarboxaldehyde, arylboronic acid, and

    
     to the flask.
    
  • Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the flask with a septum or reflux condenser.

  • Reaction: Heat the mixture to 90°C (reflux) with vigorous magnetic stirring. Monitor via TLC (30% Ethyl Acetate in Hexanes). The reaction typically reaches completion in 4–6 hours .

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry the organic layer over Anhydrous Sodium Sulfate (

      
      ).[1] Filter and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-20% Ethyl Acetate in Hexanes).

  • Validation: The product should appear as a white to pale yellow solid. Confirm structure via

    
     NMR (look for aldehyde peak at 
    
    
    
    ppm and aromatic signals).

Mechanism of Action: Hemoglobin Modulation[3][5]

Understanding the interaction between 5-aryl-nicotinaldehydes and Hemoglobin is vital for drug design in Sickle Cell Disease.

HbInteraction Aldehyde 5-Aryl-Nicotinaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hb Hemoglobin (HbS) N-terminal Valine (Nucleophile) Hb->Intermediate Nucleophilic Attack SchiffBase Schiff Base (Imine) Covalent Adduct Intermediate->SchiffBase - H2O (Dehydration) Effect Stabilized R-State (Oxy-Hb) Inhibits Polymerization SchiffBase->Effect Allosteric Modulation

Figure 2: Mechanism of Schiff base formation between nicotinaldehyde derivatives and Hemoglobin.

The aldehyde forms a covalent bond with the


-chain N-terminal valine. This adduct increases the oxygen affinity of Hb, shifting the equilibrium toward the oxy-form (R-state), which does not polymerize. The 5-aryl group is critical here: it must fit into the specific binding pocket near the valine residue to improve binding affinity and selectivity over other aldehydes [7].

References

  • National Institutes of Health (NIH). (2025).[3] Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase. Retrieved from [Link]

  • MDPI. (2025). Michael Acceptor Compounds as Hemoglobin Oxygen Affinity Modulators for Reversing Sickling of Red Blood Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[3] Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Arylnicotinaldehydes via Suzuki-Miyaura Coupling

[1] Abstract & Strategic Overview The 5-arylnicotinaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, allosteric modulators, and complex hetero...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The 5-arylnicotinaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, allosteric modulators, and complex heterocycles. While the Suzuki-Miyaura coupling (SMC) is the industry standard for biaryl synthesis, applying it to pyridine cores—specifically those bearing reactive electrophiles like aldehydes—requires a nuanced approach.

This guide details the synthesis of 5-arylnicotinaldehydes via the cross-coupling of 5-bromonicotinaldehyde with arylboronic acids .[1]

Strategic Retrosynthesis

We prioritize the Halopyridine + Arylboronic Acid route over the alternative (Pyridylboronic acid + Aryl halide).

  • Why? Pyridylboronic acids (especially 3-pyridyl) are notoriously unstable, prone to rapid protodeboronation and oxidation. 5-Bromonicotinaldehyde is commercially available, stable, and the electron-deficient nature of the pyridine ring actually facilitates the oxidative addition step of the catalytic cycle.

Critical Parameters & Mechanistic Insights

Success in this reaction hinges on managing the "Pyridine Problem"—the tendency of the pyridine nitrogen to coordinate with and deactivate the Palladium catalyst.

Catalyst & Ligand Selection[2][3][4][5][6]
  • Standard System (Pd(dppf)Cl₂): The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a large bite angle, which electronically favors reductive elimination and sterically discourages the formation of stable bis-pyridine-palladium complexes.

  • High-Performance System (Pd-SPhos/XPhos): For sterically hindered arylboronic acids or when minimizing catalyst loading is crucial, Buchwald dialkylbiaryl phosphines (SPhos or XPhos) are superior. They form highly active monoligated Pd(0) species that are resistant to nitrogen poisoning.

Base & Solvent Compatibility[2][3][7]
  • Aldehyde Stability: Strong bases (e.g., hydroxides, alkoxides) can trigger Cannizzaro disproportionation or aldol condensation of the aldehyde. We utilize inorganic carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) to maintain a basicity sufficient for boronic acid activation (formation of the boronate species) without compromising the aldehyde.

  • Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is essential. Water is required to solubilize the inorganic base and facilitate the formation of the reactive hydroxo-palladium or boronate species.

Standardized Experimental Protocol

Method A: General Protocol (Robust & Cost-Effective)

Recommended for unhindered arylboronic acids and initial screening.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Reaction Setup:

    • Equip a round-bottom flask or reaction vial with a magnetic stir bar.

    • Add 5-Bromonicotinaldehyde (186 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Crucial Step: If using a Schlenk line, evacuate and backfill with Nitrogen/Argon 3 times to remove oxygen (prevents homocoupling and catalyst oxidation).

  • Solvent & Catalyst Addition:

    • Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) quickly under a stream of inert gas.

    • Seal the vessel (septum or crimp cap).

  • Reaction:

    • Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the product (M+1).

  • Workup (Pyridine-Specific):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • pH Adjustment: If the aqueous layer is very basic (pH > 10), carefully adjust to pH ~8-9 with dilute HCl or saturated NH₄Cl. Note: Pyridines can be water-soluble at low pH.

    • Extract aqueous layer 3x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Tip: Pre-treat the silica column with 1% Triethylamine in hexanes if the product streaks (common for basic pyridines), though the aldehyde usually reduces basicity enough to make this unnecessary.

Method B: High-Performance Protocol (Sterically Demanding)

Recommended for ortho-substituted arylboronic acids or low-yielding substrates.

Modifications:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G3 Precatalyst.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Solvent: Toluene / Water (10:1).

  • Temperature: 100 °C.

Visualization of Experimental Workflow

The following diagram illustrates the decision logic and workflow for this synthesis.

SuzukiWorkflow Start Start: 5-Bromonicotinaldehyde SubstrateCheck Analyze Coupling Partner (Arylboronic Acid) Start->SubstrateCheck RouteA Route A: Standard Unhindered Aryls (Phenyl, p-Tolyl, etc.) SubstrateCheck->RouteA Simple RouteB Route B: Challenging Sterically Hindered / Heteroaryl (o-Substituted, 2-Pyridyl) SubstrateCheck->RouteB Complex CondA Conditions A: Pd(dppf)Cl2 (3-5%) K2CO3 / Dioxane:H2O 80°C RouteA->CondA CondB Conditions B: Pd-SPhos or Pd-XPhos K3PO4 / Toluene:H2O 100°C RouteB->CondB Monitor Monitor (LC-MS / TLC) Check for De-bromination CondA->Monitor CondB->Monitor Workup Workup & pH Control (Keep pH 8-9 for Extraction) Monitor->Workup Complete Purification Flash Chromatography (EtOAc/Hexanes) Workup->Purification Final Target: 5-Arylnicotinaldehyde Purification->Final

Figure 1: Decision tree for selecting catalytic conditions based on substrate complexity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine N.Switch to Method B (SPhos/XPhos ligands). Increase catalyst loading to 5-10 mol%.
Protodeboronation Boronic acid instability.[3]Use excess boronic acid (2.0 equiv). Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt.
Homocoupling (Ar-Ar) Oxygen in reaction.[4][5]Degas solvents more rigorously (Freeze-Pump-Thaw or sparge with Ar for 20 min).
Aldehyde Degradation Base too strong / Temp too high.Lower temp to 60-70°C. Switch base to CsF or mild K₃PO₄.
Product in Aqueous Layer Product is protonated (Pyridinium).Ensure aqueous layer pH is basic (~9) before extraction. Saturate aqueous layer with NaCl (Salting out).

Safety & Handling

  • 5-Bromonicotinaldehyde: Irritant. Avoid inhalation.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Heavy Metals: All aqueous waste containing Palladium must be segregated for heavy metal disposal.

  • Pressure: When heating reaction vials to 100°C, ensure vessels are rated for pressure or use a reflux condenser to avoid explosion risk.

References

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][6][7] Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[8][9] Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Product Guide.Link

Sources

Application

Application Note: High-Efficiency Synthesis of Schiff Bases using 5-(2-Chlorophenyl)nicotinaldehyde

Abstract This guide details the optimized protocols for utilizing 5-(2-Chlorophenyl)nicotinaldehyde as a precursor in Schiff base condensation reactions. Unlike simple benzaldehyde derivatives, this scaffold incorporates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for utilizing 5-(2-Chlorophenyl)nicotinaldehyde as a precursor in Schiff base condensation reactions. Unlike simple benzaldehyde derivatives, this scaffold incorporates a pyridine core and a sterically demanding 2-chlorophenyl substituent. These structural features introduce unique electronic and steric challenges that require specific experimental adjustments. This note covers synthesis via Suzuki-Miyaura coupling, downstream condensation with primary amines, mechanistic nuances of acid catalysis in pyridine systems, and troubleshooting for high-yield isolation.

Introduction: The Molecular Scaffold

5-(2-Chlorophenyl)nicotinaldehyde is a biaryl heterocyclic aldehyde. Its utility in medicinal chemistry stems from the "privileged" pyridine scaffold paired with a lipophilic, twisted aryl group.

Structural Analysis & Reactivity
  • Electronic Effects: The pyridine ring is electron-deficient, making the C-3 aldehyde highly electrophilic and reactive toward nucleophiles (amines). However, the basic pyridine nitrogen (

    
    ) can scavenge acidic catalysts, potentially stalling the reaction if pH is not managed.
    
  • Steric Effects: The 2-chloro substituent on the phenyl ring creates significant steric clash with the pyridine protons. This forces the phenyl ring to rotate out of plane (orthogonal twist), disrupting

    
    -conjugation between the rings. This increases solubility in organic solvents compared to planar analogs but creates a bulky environment that may hinder the approach of large amines.
    

Pre-Cursor Synthesis (Contextual)

Note: High-purity starting material is critical. Commercial availability varies; in-house synthesis is often required.

The standard route to 5-(2-Chlorophenyl)nicotinaldehyde is the Suzuki-Miyaura Cross-Coupling of 5-bromonicotinaldehyde with 2-chlorophenylboronic acid.

Brief Protocol:

  • Reactants: 5-Bromonicotinaldehyde (1.0 eq), 2-Chlorophenylboronic acid (1.1 eq).

  • Catalyst:

    
     (3-5 mol%).
    
  • Base/Solvent:

    
     (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
    
  • Conditions: Reflux (

    
    ) for 12-16 hours under Argon.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Core Protocol: Schiff Base Condensation

The formation of the imine (Schiff base) is a reversible equilibrium. Driving this to completion requires water removal or specific catalysis.

Method A: Standard Acid-Catalyzed Reflux (General Purpose)

Best for: Small scale, reactive amines (anilines, hydrazides).

Reagents:

  • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 mmol)

  • Primary Amine (

    
    ) (1.0 - 1.1 mmol)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (10-15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: Dissolve the aldehyde in absolute ethanol in a round-bottom flask. Sonicate if necessary to ensure complete dissolution (the lipophilic 2-Cl group may require warming).

  • Addition: Add the primary amine slowly.

  • Catalysis: Add glacial acetic acid. Critical: Check pH; it should be slightly acidic (pH 5-6). If too acidic, the amine gets protonated and deactivated.

  • Reflux: Heat to reflux (

    
    ) with stirring for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).
    
  • Isolation: Cool to room temperature, then to

    
    . The Schiff base often precipitates. Filter and wash with cold ethanol.[1]
    
  • Recrystallization: If no precipitate forms, evaporate solvent to 20% volume and cool. Recrystallize from hot EtOH/DMF mixtures.

Method B: Dean-Stark Dehydration (For Low Reactivity)

Best for: Sterically hindered amines or large scale where equilibrium shift is needed.

Modifications:

  • Solvent: Toluene (anhydrous).

  • Setup: Attach a Dean-Stark trap filled with toluene.

  • Process: Reflux until the theoretical amount of water separates in the trap (typically 6-12 hours). The high boiling point (

    
    ) and water removal drive the reaction to completion.
    

Mechanistic Insights & Expertise

The reaction follows a nucleophilic addition-elimination pathway. However, the pyridine ring introduces a "Proton Trap" effect.

The "Proton Trap" Challenge: In standard Schiff base synthesis, acid activates the carbonyl oxygen. In this specific molecule, the pyridine nitrogen is a better base than the carbonyl oxygen.

  • Risk: Adding too much acid protonates the pyridine ring first. This creates a cationic pyridinium species, which is highly electron-withdrawing. While this makes the carbonyl more electrophilic (good), it also repels the protonated amine (bad).

  • Solution: Use weak acids (Acetic Acid) or Lewis Acids (

    
    ) rather than strong mineral acids (
    
    
    
    ,
    
    
    ) to avoid "poisoning" the nucleophile.
Reaction Workflow Diagram

SchiffBaseWorkflow Start Start: 5-(2-Chlorophenyl)nicotinaldehyde Solvent Dissolve in EtOH/MeOH (Warm to 40°C for solubility) Start->Solvent AmineAdd Add Primary Amine (1.1 eq) Solvent->AmineAdd Catalyst Add Glacial Acetic Acid (Target pH 5-6) AmineAdd->Catalyst Reflux Reflux (4-8 Hours) Monitor via TLC Catalyst->Reflux Check Precipitate Formed? Reflux->Check Cool Cool to 0°C Filter Solid Check->Cool Yes Evap Evaporate Solvent Recrystallize (EtOH/DMF) Check->Evap No Product Final Schiff Base Product (Imine) Cool->Product Evap->Product

Figure 1: Optimized workflow for Schiff base condensation emphasizing the solubility check due to the lipophilic 2-chlorophenyl group.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the carbonyl peak and the appearance of the imine stretch.

Table 1: Expected Spectroscopic Signatures

TechniqueFunctional GroupExpected SignalNotes
FT-IR C=O (Aldehyde)~1700 cm⁻¹Disappears in product.
FT-IR C=N (Imine)1610 – 1635 cm⁻¹Appears as a sharp, strong band.
¹H NMR -CHO (Aldehyde)10.0 – 10.2 ppm (s)Disappears .
¹H NMR -CH=N- (Imine)8.4 – 8.9 ppm (s)Diagnostic singlet. Shift varies by amine.
¹H NMR Pyridine H2/H68.8 – 9.2 ppmDeshielded singlets/doublets.
¹³C NMR C=N (Imine)155 – 165 ppmDistinct from C=O (~190 ppm).

Applications

Why synthesize this specific derivative?

  • Antimicrobial Agents: Schiff bases of nicotinaldehyde are potent antimicrobial agents. The 2-chlorophenyl group enhances membrane permeability (lipophilicity) while the pyridine core interacts with bacterial enzymes (e.g., DNA gyrase).

  • Coordination Chemistry: The pyridine nitrogen and the imine nitrogen form a bidentate (

    
    ) chelating system. These ligands bind transition metals (
    
    
    
    ) to form complexes used in catalysis and sensing.
  • Anticancer Research: The biaryl twist mimics certain kinase inhibitors, allowing these Schiff bases to fit into hydrophobic pockets of target proteins.

Mechanistic Pathway (Chemical Logic)

Mechanism Aldehyde Aldehyde (Electrophile) Attack Nucleophilic Attack Aldehyde->Attack Amine Amine (Nucleophile) Amine->Attack Carbinol Carbinolamine Intermediate Attack->Carbinol Protonation Proton Transfer (Acid Catalyzed) Carbinol->Protonation Water Water (Leaving Group) Protonation->Water Imine Schiff Base (Product) Protonation->Imine

Figure 2: The acid-catalyzed dehydration pathway. The rate-determining step is often the dehydration of the carbinolamine.

References

  • BenchChem. (2025).[2][3] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. Link (Analogous Suzuki coupling protocols for 5-aryl nicotinaldehydes).

  • Naeimi, H., Safari, J., & Heidarnezhad, A. (2007).[4] Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Dyes and Pigments, 73(2), 251-253. Link (General acid-catalyzed Schiff base protocols).

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Link (Review of antimicrobial activity of pyridine-based Schiff bases).

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines. Link (Mechanistic details on carbinolamine formation and proton transfer).

  • ResearchGate. (2024). Rapid Synthesis of Schiff Bases via Pyridine-2-Carboxylic Acid as an Effective Catalyst. Link (Catalytic roles of pyridine derivatives).

Sources

Method

5-(2-Chlorophenyl)nicotinaldehyde as an intermediate for heterocyclic synthesis

Application Note: Strategic Deployment of 5-(2-Chlorophenyl)nicotinaldehyde in Heterocyclic Architectures Executive Summary: The Biaryl-Aldehyde Advantage In the landscape of modern medicinal chemistry, 5-(2-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 5-(2-Chlorophenyl)nicotinaldehyde in Heterocyclic Architectures

Executive Summary: The Biaryl-Aldehyde Advantage

In the landscape of modern medicinal chemistry, 5-(2-chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) represents a "privileged intermediate." It combines two critical design elements:

  • The Biaryl Axis: The 5-(2-chlorophenyl) moiety introduces a twisted, lipophilic biaryl core. The ortho-chloro substituent forces a non-planar conformation relative to the pyridine ring, a key feature for disrupting planar stacking in DNA intercalators or filling hydrophobic pockets in kinase inhibitors (e.g., p38 MAPK).

  • The C3-Formyl Handle: The aldehyde at position 3 is the "diversity generator." It is highly reactive toward nucleophilic attack, condensation, and multicomponent reactions (MCRs), allowing the rapid construction of fused heterocyclic systems like 1,6-naphthyridines, pyrido[2,3-d]pyrimidines, and dihydropyridines.

This guide provides validated protocols for synthesizing this intermediate and deploying it to build complex heterocyclic libraries.

Synthesis of the Intermediate

Core Reaction: Suzuki-Miyaura Cross-Coupling Objective: Install the 2-chlorophenyl ring at the C5 position of 5-bromonicotinaldehyde without compromising the sensitive aldehyde functionality.

Mechanism & Rationale

While Suzuki coupling is robust, aldehydes are susceptible to oxidation (to carboxylic acids) or Cannizzaro disproportionation under strongly basic, aqueous conditions at high temperatures. We utilize a phase-transfer optimized system (Toluene/Ethanol/Water) with a mild base to mitigate these side reactions.

Protocol 1: Preparation of 5-(2-Chlorophenyl)nicotinaldehyde

Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • 2-Chlorophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a reaction vial equipped with a magnetic stir bar, combine the solvent mixture. Sparge with argon or nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add 5-bromonicotinaldehyde, 2-chlorophenylboronic acid, and Na₂CO₃.

  • Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde typically appears as a distinct spot/peak; look for the disappearance of the bromo-starting material.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Yield Target: 75–85%.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or old boronic acidUse fresh Pd(PPh₃)₄; add 10% excess boronic acid.
Aldehyde Oxidation Oxygen leak or base too strongEnsure strict inert atmosphere; switch base to K₃PO₄.
Protodeboronation Hydrolysis of C-B bondReduce water ratio; lower temperature to 80°C.

Application A: Synthesis of Fused 1,6-Naphthyridines

Concept: The Friedländer condensation and related annulations utilize the aldehyde (C3) and the adjacent C4-position (often activated) or simple condensation with active methylenes followed by cyclization. Here, we use a Knoevenagel-Cyclization cascade .

Protocol 2: One-Pot Assembly of 1,6-Naphthyridine-2-carbonitriles

Reagents:

  • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Cyclohexanone (or other ketone enolate equivalent) (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (1.5 equiv)

  • Solvent: Ethanol or Acetic Acid

Procedure:

  • Dissolve the aldehyde and malononitrile in ethanol. Add a catalytic amount of piperidine. Stir at RT for 30 mins to form the arylidene malononitrile intermediate (Knoevenagel product).

  • Add the ketone (e.g., cyclohexanone) and NH₄OAc.

  • Reflux for 3–5 hours.

  • Mechanism: The intermediate undergoes a Michael addition with the enamine formed in situ, followed by cyclization and aromatization.

  • Isolation: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Application B: Multicomponent Reactions (MCRs)

Concept: The Hantzsch Dihydropyridine synthesis allows for the creation of calcium channel blocker analogs. The "2-chlorophenyl" group mimics the steric bulk of commercially available drugs like Nifedipine (which has an o-nitro group).

Protocol 3: Modified Hantzsch Synthesis

Reagents:

  • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.2 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (0.5 M concentration)

Procedure:

  • Combine all reagents in a microwave vial or round-bottom flask.

  • Thermal Method: Reflux for 8 hours.

  • Microwave Method (Recommended): Heat at 120°C for 20 minutes.

  • Workup: Pour into crushed ice. The 1,4-dihydropyridine usually precipitates as a yellow solid.

  • Note: This creates a terphenyl-like system (Pyridine-Dihydropyridine-Chlorophenyl), a highly lipophilic scaffold for membrane-bound targets.

Strategic Visualization

The following diagram illustrates the divergent synthesis pathways starting from the 5-bromonicotinaldehyde precursor.

G cluster_0 Precursor Phase cluster_1 Core Intermediate Synthesis cluster_2 Divergent Applications Start 5-Bromonicotinaldehyde Intermediate 5-(2-Chlorophenyl) nicotinaldehyde (CAS: 855301-00-7) Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Tol/EtOH/H2O, 90°C Boronic 2-Chlorophenylboronic Acid Boronic->Intermediate Naphthyridine 1,6-Naphthyridines (Fused Systems) Intermediate->Naphthyridine Malononitrile + Ketone NH4OAc, Reflux Dihydropyridine 1,4-Dihydropyridines (Hantzsch MCR) Intermediate->Dihydropyridine Ethyl Acetoacetate (2 eq) NH4OAc, EtOH PyridoPyrimidine Pyrido[2,3-d]pyrimidines Intermediate->PyridoPyrimidine Amidine/Guanidine Base, Heat

Figure 1: Strategic workflow for the synthesis and derivatization of 5-(2-chlorophenyl)nicotinaldehyde.

Quantitative Data Summary

Reaction TypeTarget ScaffoldKey ReagentsTypical YieldCritical Parameter
Suzuki Coupling 5-(2-Cl-Ph)-nicotinaldehydePd(PPh₃)₄, Na₂CO₃78–85%Degassing (O₂ exclusion)
Knoevenagel Arylidene intermediateMalononitrile, Piperidine85–92%Stoichiometry (1:1)
Hantzsch MCR 1,4-DihydropyridineEthyl acetoacetate, NH₄OAc60–75%Temperature control
Cyclocondensation Pyrido[2,3-d]pyrimidine2-Aminopyrimidine (substrate dependent)50–65%Solvent polarity (DMF/AcOH)

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Application Library. Link

  • National Center for Biotechnology Information. (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling. PubMed Central. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Litvic, M., et al. (2012). Hantzsch reaction: A facile and efficient one-pot synthesis of polyhydroquinoline derivatives. Tetrahedron, 68(19), 3765-3770. (Basis for Protocol 3).
  • Chemical Book. (2023). Product Entry: 5-(2-chlorophenyl)pyridine-3-carbaldehyde (CAS 855301-00-7). Link

Sources

Application

Application Note: Synthesis of Antimicrobial Pyrazoline Pharmacophores from 5-(2-Chlorophenyl)nicotinaldehyde

This Application Note is structured to guide drug discovery researchers through the high-yield synthesis and biological evaluation of antimicrobial agents derived from 5-(2-Chlorophenyl)nicotinaldehyde . Abstract & Scien...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery researchers through the high-yield synthesis and biological evaluation of antimicrobial agents derived from 5-(2-Chlorophenyl)nicotinaldehyde .

Abstract & Scientific Rationale

The pyridine scaffold is a "privileged structure" in medicinal chemistry, central to drugs like Isoniazid and Nifedipine. The specific precursor, 5-(2-Chlorophenyl)nicotinaldehyde , offers a unique steric and electronic profile due to the ortho-chloro substitution on the C5-phenyl ring. This steric bulk can enhance lipophilicity and metabolic stability, while the aldehyde at C3 serves as a reactive "warhead" for diversification.

This guide details the conversion of this aldehyde into 2-pyrazoline derivatives via a Chalcone intermediate. Pyrazolines are chosen as the target pharmacophore due to their documented efficacy in disrupting bacterial cell wall synthesis and inhibiting electron transport chains in microbial pathogens.

Key Pharmacophore Strategy
  • Starting Material: 5-(2-Chlorophenyl)nicotinaldehyde (Lipophilic anchor).

  • Intermediate:

    
    -unsaturated ketones (Chalcones) via Claisen-Schmidt condensation.
    
  • Target: 1-Acetyl-3,5-diaryl-2-pyrazolines (Rigid antimicrobial scaffold).

Chemical Reaction Pathway

The synthesis follows a linear two-step protocol. The high-contrast diagram below illustrates the reaction flow and conditions.

ReactionPathway cluster_conditions Critical Parameters Aldehyde 5-(2-Chlorophenyl) nicotinaldehyde Chalcone INTERMEDIATE: Chalcone Derivative Aldehyde->Chalcone 40% NaOH, EtOH Reflux 12h Acetophenone Substituted Acetophenones Acetophenone->Chalcone Pyrazoline TARGET: N-Acetyl-Pyrazoline Chalcone->Pyrazoline Reflux 8-10h Cyclization Hydrazine Hydrazine Hydrate (Glacial AcOH) Note1 Maintain Temp < 25°C during NaOH addition Note2 Anhydrous Conditions for Cyclization

Figure 1: Synthetic workflow converting the nicotinaldehyde precursor to the active pyrazoline pharmacophore.

Experimental Protocols

Phase A: Synthesis of Chalcone Intermediates

Reaction: Claisen-Schmidt Condensation Objective: To generate the


-unsaturated ketone linkage essential for biological reactivity (Michael acceptor).

Materials:

  • 5-(2-Chlorophenyl)nicotinaldehyde (10 mmol)

  • 4-Substituted Acetophenone (e.g., 4-Chloro, 4-Nitro, 4-Methoxy) (10 mmol)

  • Ethanol (95%, 50 mL)[1]

  • Sodium Hydroxide (40% aqueous solution)[1][2]

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 5-(2-Chlorophenyl)nicotinaldehyde and 10 mmol of the chosen acetophenone in 50 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (0–5 °C). Add 5 mL of 40% NaOH dropwise with vigorous stirring. Critical: Exothermic reaction; rapid addition may cause polymerization.[1]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours. (Alternatively, reflux for 6–8 hours if the reaction is sluggish due to the steric hindrance of the 2-chlorophenyl group).

  • Precipitation: Pour the reaction mixture into 200 mL of crushed ice-water containing 10 mL of HCl to neutralize the base.

  • Purification: Filter the resulting solid precipitate. Wash with cold water (3x) and recrystallize from ethanol to yield the pure Chalcone.

Validation Criteria:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3).[1] Single spot required.

  • IR Spectroscopy: Look for characteristic C=O stretch (~1660 cm⁻¹) and C=C stretch (~1600 cm⁻¹).[1]

Phase B: Cyclization to N-Acetyl Pyrazolines

Reaction: Heterocyclic Condensation Objective: To lock the conformation of the molecule, enhancing binding affinity to bacterial targets.

Materials:

  • Chalcone derivative (from Phase A) (5 mmol)[1]

  • Hydrazine Hydrate (99%, 10 mmol)[1]

  • Glacial Acetic Acid (30 mL)

Step-by-Step Protocol:

  • Setup: Dissolve 5 mmol of the Chalcone in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Addition: Add 10 mmol of hydrazine hydrate.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 8–10 hours. Monitor via TLC.

  • Isolation: Cool the mixture to room temperature and pour into ice-cold water.

  • Purification: Filter the solid product. Recrystallize from ethanol or DMF/water mixture.[1]

Validation Criteria:

  • 1H-NMR: Disappearance of the vinylic protons of the chalcone. Appearance of the ABX pattern for the pyrazoline ring protons (typically three doublets of doublets around 3.0–5.0 ppm).

Antimicrobial Assay Protocol (MIC Determination)

Method: Broth Microdilution (CLSI Guidelines) Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

AssayWorkflow Prep Preparation: Dissolve Compound in DMSO (Stock: 1 mg/mL) Dilution Serial Dilution: 96-well plate (Mueller-Hinton Broth) Prep->Dilution Inoculation Inoculation: Add 10^5 CFU/mL Bacteria Dilution->Inoculation Incubation Incubation: 37°C for 24h Inoculation->Incubation Readout Readout: Visual Turbidity or Resazurin Dye Change Incubation->Readout

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.[1]

Procedure:

  • Stock Solution: Prepare 1024 µg/mL solution of the synthesized pyrazoline in DMSO.

  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton broth. Perform serial 2-fold dilutions to achieve a range of 512 µg/mL down to 0.5 µg/mL.

  • Inoculum: Add 10 µL of standardized bacterial suspension (0.5 McFarland standard) to each well.

  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only).

  • Incubation: Incubate at 37 °C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth.[1] The lowest concentration remaining blue is the MIC.

Data Reporting & Expected Results

Table 1: Expected Physiochemical Properties

Compound IDR-Group (Acetophenone)Yield (%)MP (°C)LogP (Calc)
3a H75-80140-1423.2
3b 4-Cl82-85155-1583.8
3c 4-NO₂88-90170-1723.1
3d 4-OCH₃70-75135-1383.3

Senior Scientist Insight: The 4-Cl derivative (3b) is expected to show superior activity against Gram-positive bacteria due to the "Halogen Bond" effect, where the chlorine atom enhances interaction with hydrophobic pockets in bacterial proteins (e.g., DNA gyrase). The 4-NO₂ derivative (3c) often shows broader spectrum activity but may have lower solubility.

References

  • BenchChem. (2025).[1][3] Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis. Retrieved from [1]

  • National Institute of Science Communication and Policy Research. (2024).[1] Condensation of nicotinaldehydes with acetophenones and NH4OAc. Retrieved from [1]

  • European Journal of Open Science. (2024).[1] Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Retrieved from [1]

  • National Institutes of Health (PMC). (2024).[1] Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [1]

  • MDPI. (2024).[1] Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [1]

Sources

Method

Application Note: Developing Antifungal Compounds from 5-(2-Chlorophenyl)nicotinaldehyde Derivatives

Executive Summary & Rationale This application note outlines a rigorous workflow for the development of novel antifungal agents utilizing 5-(2-Chlorophenyl)nicotinaldehyde as a core pharmacophore. While pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note outlines a rigorous workflow for the development of novel antifungal agents utilizing 5-(2-Chlorophenyl)nicotinaldehyde as a core pharmacophore. While pyridine derivatives are a staple in medicinal chemistry, this specific scaffold offers a unique "biaryl twist" due to the ortho-chlorine substituent, which restricts bond rotation and enhances metabolic stability against oxidative attack.

The aldehyde functionality at the C-3 position serves as a versatile "chemical warhead" or intermediate. It allows for the rapid generation of hydrazones, semicarbazones, and imines —motifs historically validated to inhibit fungal respiration (Succinate Dehydrogenase, SDH) or ergosterol biosynthesis (CYP51).

This guide provides a standardized protocol for chemical derivatization, in vitro validation via CLSI M27 standards, and mechanistic profiling.

Chemical Derivatization Strategy

The aldehyde moiety is rarely the final drug due to metabolic instability (rapid oxidation to carboxylic acid). Therefore, the primary strategy involves condensing the aldehyde with amine-bearing nucleophiles to create stable, bioactive lipophilic tails.

Workflow Visualization: The CPNA Platform

The following diagram illustrates the conversion of the lead scaffold into three distinct libraries targeting different fungal mechanisms.

ChemicalStrategy Scaffold 5-(2-Chlorophenyl) nicotinaldehyde Rxn1 Condensation (R-NH2 / H+) Scaffold->Rxn1 + Hydrazides/Anilines Rxn2 Reductive Amination (NaBH4) Scaffold->Rxn2 + Amines LibA Library A: Schiff Bases / Hydrazones (Target: SDH Complex) Rxn1->LibA LibB Library B: Secondary Amines (Target: Ergosterol/CYP51) Rxn2->LibB Validation Biological Screening (CLSI M27) LibA->Validation LibB->Validation

Figure 1: Divergent synthesis strategy transforming the aldehyde scaffold into SDH-targeting hydrazones (Library A) or CYP51-targeting amines (Library B).

Protocol A: Biological Validation (CLSI M27)

To ensure data reproducibility and regulatory alignment, antifungal susceptibility testing must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines (4th Edition) for yeasts.

Materials
  • Test Organisms: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Aspergillus fumigatus (ATCC 204305 - use M38 modification).

  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).

  • Controls: Fluconazole (positive control), DMSO (solvent control).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI 1640 to achieve a final test concentration of

      
       to 
      
      
      
      CFU/mL.
  • Compound Dilution:

    • Dissolve 5-(2-Chlorophenyl)nicotinaldehyde derivatives in DMSO.

    • Prepare serial twofold dilutions in a 96-well microtiter plate. Final concentration range: 0.125 – 64

      
      g/mL.
      
  • Incubation & Readout:

    • Add 100

      
      L of standardized inoculum to each well.
      
    • Incubate at 35°C for 24h (48h for slower growers).

    • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (530 nm).

      • MIC50: Concentration inhibiting 50% of growth (Standard for azoles/static agents).

      • MIC90:[1] Concentration inhibiting 90% of growth (Standard for fungicidal agents).

Data Interpretation Table

Use the following template to structure your screening results.

Compound IDR-Group SubstitutionC. albicans MIC (

g/mL)
A. fumigatus MIC (

g/mL)
Cytotoxicity CC50 (Vero Cells)Selectivity Index (SI)
CPNA-01 4-F-Phenylhydrazide0.251.0>100>400
CPNA-02 2,4-Cl-Benzylamine2.04.05025
Fluconazole (Control)0.5>64>100>200

Note: A Selectivity Index (SI =


) of >10 is generally required for a compound to be considered a viable lead.

Protocol B: Mechanistic Profiling

Once active compounds (MIC < 2


g/mL) are identified, the mechanism of action must be elucidated. Nicotinaldehyde derivatives typically act via Succinate Dehydrogenase (SDH) inhibition  or Ergosterol depletion .
Assay 1: Sorbitol Protection Assay (Cell Wall Integrity)

This assay determines if the compound acts on the fungal cell wall (e.g., Chitin Synthase inhibition).

  • Principle: Sorbitol acts as an osmotic protectant. If the compound damages the cell wall, the fungus will survive in sorbitol-supplemented media but die in standard media.

  • Protocol: Measure MIC in standard RPMI vs. RPMI + 0.8 M Sorbitol.

  • Result: A significant shift in MIC (>4-fold increase in sorbitol) indicates cell wall targeting.

Assay 2: Ergosterol Quantitation (CYP51 Inhibition)
  • Principle: Quantify sterol profiles using UV spectrophotometry.

  • Protocol:

    • Incubate C. albicans with the test compound (at MIC/2) for 16h.

    • Harvest cells, saponify with alcoholic KOH (25%, 80°C, 1h).

    • Extract sterols with n-heptane.

    • Scan absorbance between 240–300 nm.

  • Analysis: A decrease in the ergosterol peak (281.5 nm) accompanied by an increase in the 24(28)-dehydroergosterol peak (230 nm) confirms CYP51 inhibition.

Assay 3: Mitochondrial Respiration (SDH Targeting)

Recent literature suggests nicotinamide/hydrazide motifs often target Complex II (SDH).

  • Protocol: Use an MTT reduction assay on isolated fungal mitochondria.

  • Differentiation: If the compound inhibits MTT reduction in fungal mitochondria but spares mammalian mitochondria, it is a selective SDH inhibitor.

Mechanistic Pathway Visualization

The following diagram maps the logical flow for determining the Mode of Action (MoA) based on the assays described above.

MoA_Flowchart Start Active Hit (MIC < 2 µg/mL) Sorbitol Sorbitol Protection Assay Start->Sorbitol Ergosterol Sterol Extraction (UV/GC-MS) Start->Ergosterol Mito Mitochondrial Respiration (MTT/ATP Assay) Start->Mito Wall Target: Cell Wall (Chitin Synthase) Sorbitol->Wall MIC Shift > 4x Memb Target: Membrane (CYP51 Inhibition) Ergosterol->Memb 281nm Peak Loss Resp Target: Respiration (SDH Complex II) Mito->Resp ATP Depletion

Figure 2: Decision tree for elucidating the mechanism of action for 5-(2-Chlorophenyl)nicotinaldehyde derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link]

  • Ye, J., et al. (2025).[3] "Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives." Bioorganic Chemistry. (Demonstrates SDH inhibition by nicotinohydrazide scaffolds). [Link]

  • Yan, Z., et al. (2022).[4] "Design, synthesis, and antifungal activity of nicotinamide derivatives containing diphenylamine moieties."[4] Journal of Chemical Sciences. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[5] Performance Standards for Antifungal Susceptibility Testing of Yeasts (M27M44S). [Link]

  • Fan, X., et al. (2024).[6] "Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans." Microbial Pathogenesis. (Validates aldehyde-based antifungal mechanisms). [Link]

Sources

Application

Knoevenagel condensation reaction with 5-(2-Chlorophenyl)nicotinaldehyde

Application Note: Knoevenagel Condensation of 5-(2-Chlorophenyl)nicotinaldehyde Executive Summary & Strategic Relevance This technical guide details the protocol for the Knoevenagel condensation of 5-(2-chlorophenyl)nico...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Knoevenagel Condensation of 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary & Strategic Relevance

This technical guide details the protocol for the Knoevenagel condensation of 5-(2-chlorophenyl)nicotinaldehyde with active methylene compounds. This specific scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of:

  • Fused Naphthyridines: Potential PDE4 inhibitors and anti-inflammatory agents.

  • Dihydropyridines: Modified calcium channel blockers.

  • Kinase Inhibitors: The 5-aryl-3-substituted pyridine motif mimics the ATP-binding hinge region in various kinase targets.

Key Technical Insight: Unlike simple benzaldehydes, the 5-(2-chlorophenyl)nicotinaldehyde substrate possesses unique electronic and steric properties. The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect (


, 

), significantly enhancing the electrophilicity of the C3-aldehyde. However, the ortho-chloro substituent on the C5-phenyl ring introduces steric clash with the pyridine ring protons, forcing the biaryl system into a twisted, non-planar conformation. This protocol is optimized to overcome these steric barriers while leveraging the electronic activation.

Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

Mechanistic Pathway:

  • Deprotonation: The amine base (Piperidine) deprotonates the active methylene (e.g., Malononitrile), generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the highly electrophilic carbonyl carbon of the nicotinaldehyde. Note: The electron-deficient pyridine ring accelerates this step compared to carbocyclic analogs.

  • Proton Transfer & Elimination: The resulting alkoxide is protonated (often by the conjugate acid or acetic acid co-catalyst). Spontaneous dehydration (E1cB-like) yields the

    
    -unsaturated product.
    
Visual Pathway: Reaction Logic

Knoevenagel_Mechanism Substrate 5-(2-Chlorophenyl) nicotinaldehyde Intermediate Tetrahedral Alkoxide Intermediate Substrate->Intermediate Nucleophilic Attack (Enhanced by Pyridine N) Reagents Active Methylene (e.g., Malononitrile) + Base Reagents->Intermediate Enolate Formation Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product α,β-Unsaturated Pyridine Derivative Transition->Product Irreversible Elimination

Figure 1: Mechanistic flow of the Knoevenagel condensation on the nicotinaldehyde scaffold.

Experimental Protocols

Two protocols are provided: Method A for standard bench-scale synthesis (high reliability) and Method B for high-throughput library generation (green chemistry).

Method A: Standard Bench-Scale Synthesis (Ethanol/Piperidine)

Best for: Gram-scale synthesis, robust purification.

Reagents:

  • Substrate: 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Solvent: Absolute Ethanol (10 mL per mmol substrate)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-(2-chlorophenyl)nicotinaldehyde in 10 mL of absolute ethanol.

    • Checkpoint: Ensure the aldehyde is fully dissolved. The 2-chlorophenyl group increases lipophilicity; mild heating (40°C) may be required for initial dissolution compared to simple nicotinaldehyde.

  • Addition: Add 1.1 mmol of the active methylene compound.

  • Catalysis: Add 2-3 drops of piperidine followed by 2-3 drops of glacial acetic acid.

    • Why? The acid-base buffer system prevents side reactions (like Cannizzaro) and assists the dehydration step.

  • Reaction: Stir at room temperature (RT) for 30 minutes. If precipitation does not occur, heat to reflux (78°C) for 1-2 hours.

    • Observation: The product often precipitates as a solid due to the highly conjugated, rigid structure.

  • Workup:

    • If Solid Precipitates: Cool to 0°C. Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and hexanes.

    • If Solution: Remove solvent in vacuo. Redissolve residue in CH₂Cl₂ and wash with water. Dry over MgSO₄ and recrystallize from EtOH/Heptane.

Method B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid screening.

Reagents:

  • Substrate (1.0 equiv)

  • Active Methylene (1.0 equiv)

  • Solvent: Water:Ethanol (1:1) or Ionic Liquid ([bmim][BF4])

  • Catalyst: None (if using Ionic Liquid) or NaOAc (0.1 equiv)

Protocol:

  • Combine aldehyde and active methylene in a microwave vial.

  • Add solvent (2 mL per mmol).

  • Irradiate at 80°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Cool to RT. The product usually crystallizes out of the aqueous mixture. Filter and dry.

Optimization & Troubleshooting Guide

The steric bulk of the 2-chlorophenyl group can hinder crystal packing or slow down kinetics. Use this decision tree to optimize.

Optimization_Tree Start Start Reaction (Method A) Check Check TLC (1 hr) Start->Check Incomplete Aldehyde Remaining? Check->Incomplete Yes Complete Reaction Complete Check->Complete No Action1 Increase Temp to Reflux (Overcome Steric Barrier) Incomplete->Action1 Precipitate Solid Formed? Complete->Precipitate Action3 Cool to -20°C Add Anti-solvent (Hexane) Precipitate->Action3 No Finish Recrystallize (EtOH/DMF) Precipitate->Finish Yes: Filter Action2 Add 5% Excess Reagent + 0.1 eq Catalyst Action1->Action2 If still slow

Figure 2: Decision tree for reaction monitoring and workup optimization.

Anticipated Results & Characterization

Due to the electron-withdrawing nature of the pyridine ring, yields are typically high. The 2-Cl group adds lipophilicity, aiding in extraction but potentially requiring more polar solvents for NMR.

Table 1: Anticipated Performance Metrics

ParameterMethod A (Reflux)Method B (Microwave)
Typical Yield 85 - 92%88 - 96%
Reaction Time 2 - 4 Hours5 - 15 Minutes
Purity (Crude) >90%>95%
Appearance White to pale yellow crystalline solidMicrocrystalline powder

Key Characterization Signals (¹H NMR in DMSO-d₆):

  • Vinyl Proton: A sharp singlet appearing between δ 7.8 - 8.5 ppm . Its absence indicates failed condensation.

  • Pyridine Protons:

    • C2-H: Deshielded singlet/doublet around δ 8.8 - 9.1 ppm (alpha to N, ortho to vinyl group).

    • C6-H: Doublet around δ 8.6 - 8.9 ppm .

    • C4-H: Aromatic signal, often overlapping with the phenyl ring signals.

  • 2-Chlorophenyl Group: A characteristic multiplet pattern (ABCD system) in the δ 7.4 - 7.6 ppm range.

References

  • General Knoevenagel Mechanism & Catalysis

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][4][5][6][7] Organic Reactions, 2011 , 15, 204-599. Link

  • Microwave-Assisted Synthesis on Heterocycles

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250-6284. Link

  • Synthesis of 5-Aryl Nicotinaldehydes (Suzuki Precursors)

    • Gong, Y., et al. "Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde." Journal of Organic Chemistry, 2025 (Cited context from search results regarding scaffold synthesis).

  • Ionic Liquid Protocols for Knoevenagel

    • Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[4][7] European Journal of Organic Chemistry, 2006 , 3767-3770.[4][7] Link

  • Biaryl Pyridine Scaffolds in Drug Discovery: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Contextual reference for lipophilicity of chlorophenyl groups).

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 5-(2-chlorophenyl)nicotinaldehyde and piperidine before handling. All reactions should be performed in a fume hood.

Sources

Method

Application Note: Strategic Synthesis of Novel Ligands via the 5-(2-Chlorophenyl)nicotinaldehyde Scaffold

Abstract This application note details the robust synthesis and downstream functionalization of 5-(2-chlorophenyl)nicotinaldehyde , a privileged intermediate for drug discovery. The 3,5-disubstituted pyridine core serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis and downstream functionalization of 5-(2-chlorophenyl)nicotinaldehyde , a privileged intermediate for drug discovery. The 3,5-disubstituted pyridine core serves as a versatile bioisostere for phenyl rings in kinase inhibitors and GPCR ligands, while the ortho-chloro substituent introduces critical rotational constraints (atropisomerism potential) and lipophilic bulk. This guide provides optimized protocols for the scaffold's construction via Suzuki-Miyaura coupling and its subsequent divergence into high-value ligand libraries using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and reductive amination.

Strategic Rationale: The "Privileged" Scaffold

The 5-aryl-3-pyridinecarboxaldehyde motif is not merely a structural connector; it is a pharmacophore multiplier.

  • Electronic Modulation: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, crucial for interaction with hinge regions in kinases (e.g., p38 MAP kinase, EGFR).

  • Conformational Lock: The 2-chlorophenyl moiety at the C5 position introduces significant steric clash with the pyridine ring protons. This restricts free rotation, potentially locking the ligand into a bioactive conformation and reducing the entropic penalty upon protein binding.

  • Divergent Reactivity: The C3-aldehyde is a "linchpin" functional group, enabling rapid access to fused heterocycles (via MCRs) or flexible amine linkers (via reductive amination).

Synthesis Workflow Visualization

The following diagram outlines the critical path from commercial starting materials to two distinct classes of novel ligands.

G SM 5-Bromo-3-pyridinecarboxaldehyde (Starting Material) Scaffold SCAFFOLD: 5-(2-Chlorophenyl)nicotinaldehyde SM->Scaffold Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic 2-Chlorophenylboronic Acid Boronic->Scaffold PathA Pathway A: Groebke-Blackburn-Bienaymé Scaffold->PathA + 2-Aminopyridine + Isonitrile PathB Pathway B: Reductive Amination Scaffold->PathB + Primary Amine + NaBH(OAc)3 ProdA Imidazo[1,2-a]pyridine Ligands (Rigid, Fused System) PathA->ProdA ProdB Benzylamine Analogs (Flexible Linkers) PathB->ProdB

Figure 1: Divergent synthesis workflow. The scaffold serves as a branch point for creating rigid fused systems (Path A) or flexible amine ligands (Path B).

Module 1: Scaffold Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesis of 5-(2-chlorophenyl)nicotinaldehyde. Challenge: The ortho-chloro substituent creates steric hindrance, often leading to slow conversion or protodeboronation of the boronic acid. Solution: Use of a bidentate ligand catalyst (dppf) and high-concentration conditions.

Materials
  • Reactant A: 5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)

  • Reactant B: 2-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes. Note: Oxygen is the primary cause of homocoupling byproducts and catalyst death.

  • Assembly: Add Reactant A (e.g., 500 mg), Reactant B, and Base to the vial. Add the catalyst last.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Monitoring: Check via LCMS. The aldehyde peak (typically M+H ~218) should dominate. If starting material remains, add 0.02 equiv more catalyst and heat for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).

    • Eluent: 0-40% EtOAc in Hexanes.

    • Observation: The product is typically a pale yellow solid.

    • Yield Target: >75%.[2][3]

Module 2: Divergent Ligand Synthesis

Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid generation of imidazo[1,2-a]pyridine cores.[2][4] This is a high-value scaffold in kinase discovery (e.g., similar to the core of drugs like Ponatinib). Mechanism: A [4+1] cycloaddition between the Schiff base (formed in situ) and the isocyanide.

Protocol:

  • Components:

    • Aldehyde: 5-(2-chlorophenyl)nicotinaldehyde (1.0 equiv).

    • Amine: 2-Aminopyridine derivative (1.0 equiv).

    • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv).

    • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Iodine (10 mol%).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (Concentration: 0.5 M).

  • Procedure:

    • Mix aldehyde and 2-aminopyridine in MeOH. Stir for 15 min to promote imine formation.

    • Add the catalyst and the isocyanide.

    • Stir at RT for 12 hours (or microwave at 80°C for 30 min).

  • Purification: Evaporate solvent. Purify via SCX (Strong Cation Exchange) cartridge to remove non-basic impurities, followed by prep-HPLC if necessary.

Pathway B: Reductive Amination (Library Generation)

Application: Creation of secondary amines to explore flexible hydrophobic pockets.

Protocol:

  • Imine Formation: Dissolve Scaffold (1.0 equiv) and Amine (R-NH₂, 1.1 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).

    • Note from the Bench: Do not use NaCNBH₃ if avoiding toxic waste streams; NaBH(OAc)₃ is milder and safer, though slightly slower.

  • Quench: Stir overnight. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (x3).

Mechanism of Action: GBB Reaction

Understanding the GBB mechanism helps in troubleshooting low yields (often due to poor imine formation).

GBB Aldehyde Scaffold (Aldehyde) Imine Imine Intermediate Aldehyde->Imine - H2O Amine 2-Aminopyridine Amine->Imine Cyclization [4+1] Cycloaddition Imine->Cyclization + Acid Cat. Isocyanide Isocyanide (C-Nucleophile) Isocyanide->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Rearrangement

Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen presenceDegas solvents for >15 mins. Switch to Pd(dppf)Cl₂.
Low Yield (Suzuki) Steric hindranceIncrease temp to 100°C; switch solvent to Toluene/Water.
No Reaction (GBB) Poor imine formationAdd molecular sieves (4Å) to remove water; use Sc(OTf)₃ catalyst.
Aldehyde Oxidation Air exposureStore scaffold under Argon; repurify if carboxylic acid peak appears in LCMS.

References

  • Suzuki-Miyaura Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Application Note: For specific handling of 3,5-disubstituted pyridines, see:

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction.
    • Protocol Source:

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
    • Source:

  • Medicinal Chemistry of Pyridines

    • Altaf, A. A., et al. (2015).[5] Synthesis and Medicinal Applications of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

Sources

Application

Application Note: In Vitro Biological Evaluation of 5-(2-Chlorophenyl)nicotinaldehyde Derivatives

Executive Summary & Rationale The 5-(2-Chlorophenyl)nicotinaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing complex heterocycles such as dihy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 5-(2-Chlorophenyl)nicotinaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing complex heterocycles such as dihydropyridines, chalcones, and pyrazolines. The presence of the electron-withdrawing chlorine atom at the ortho position of the phenyl ring, combined with the reactive aldehyde functionality, modulates lipophilicity and target binding affinity.

This application note outlines a rigorous, self-validating workflow for the biological evaluation of these derivatives. Based on current literature trends for nicotinaldehyde analogs, the primary therapeutic indications for this class are antimicrobial activity (targeting multidrug-resistant pathogens) and anticancer efficacy (via microtubule destabilization or kinase inhibition).

Key Biological Targets
  • Antimicrobial: Bacterial cell wall synthesis, DNA gyrase inhibition.

  • Anticancer: Tubulin polymerization, PLK4 kinase inhibition, and mitochondrial redox modulation.

Compound Management & Preparation

Objective: Ensure consistent bioavailability and stability across all assays.

Stock Solution Preparation

Lipophilic nicotinaldehyde derivatives often suffer from poor aqueous solubility, leading to precipitation in assay media—a common cause of false negatives.

  • Solvent: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Concentration: Prepare a primary stock at 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aldehyde moiety) and store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control (QC) Check

Before biological testing, verify stability:

  • TLC/HPLC: Confirm purity >95%. Aldehydes can oxidize to carboxylic acids (nicotinic acid derivatives) upon prolonged storage.

  • Precipitation Test: Dilute 1 µL of stock into 1 mL of assay media (e.g., RPMI-1640). Turbidity indicates solubility limits; if observed, the maximum test concentration must be lowered.

Protocol A: Antimicrobial Susceptibility Profiling

Rationale: Pyridine derivatives frequently exhibit broad-spectrum activity. This protocol uses the Broth Microdilution Method (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC).

Experimental Design
  • Test Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 29213)

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal:Candida albicans (ATCC 90028)[1]

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative: Vehicle control (1% DMSO max).

    • Sterility: Media only.

Step-by-Step Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12.

    • Add 200 µL of compound (at 2x top concentration, e.g., 256 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: A range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 100 µL of diluted inoculum to all test wells. Final volume = 200 µL.

  • Incubation: 37°C for 18-24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
Data Calculation

The MIC is the lowest concentration showing no visible growth (


).

Protocol B: In Vitro Cytotoxicity & Selectivity

Rationale: To validate these derivatives as drug candidates, we must distinguish between specific anti-tumor activity and general toxicity.

Experimental Design
  • Cell Lines:

    • Tumor: MCF-7 (Breast adenocarcinoma), A549 (Lung carcinoma).

    • Normal (Counter-screen): HFF-1 (Human Foreskin Fibroblasts) or HEK293.

  • Assay Type: MTT or CCK-8 metabolic activity assay.

Step-by-Step Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing serial dilutions of derivatives (0.1 µM – 100 µM).

    • Note: Keep DMSO constant at 0.5% v/v.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media (carefully). Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Analysis: Selectivity Index (SI)

Calculate the


 (concentration inhibiting 50% growth) using non-linear regression.


  • Interpretation: An SI > 2.0 indicates potential therapeutic selectivity. An SI < 1.0 suggests general toxicity.

Mechanistic Validation: Apoptosis Assay

Rationale: If


, determine if the mechanism is apoptotic (programmed) or necrotic (toxic).
  • Method: Annexin V-FITC / Propidium Iodide (PI) Dual Staining.[2]

  • Protocol:

    • Treat cells with compound at

      
       for 24h.
      
    • Harvest cells (trypsinize gently).

    • Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains DNA in leaky cells).

    • Analyze via Flow Cytometry.

  • Output:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Visualization of Evaluation Workflow

The following diagram illustrates the decision matrix for evaluating the 5-(2-Chlorophenyl)nicotinaldehyde library.

BioEvaluationWorkflow Synthesis Library Synthesis (5-(2-Chlorophenyl)nicotinaldehyde) QC QC: Purity & Solubility (HPLC / DMSO Check) Synthesis->QC PrimaryScreen Primary Screen (Single Dose) @ 10 µM or 50 µg/mL QC->PrimaryScreen Decision1 > 50% Inhibition? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen (IC50 / MIC) Dose Response Curves Decision1->SecondaryScreen Yes Discard Discard / Redesign Decision1->Discard No Selectivity Selectivity Profiling (Normal vs. Cancer / Bacteria) SecondaryScreen->Selectivity Mechanism Mechanism of Action (Flow Cytometry / Enzyme Assays) Selectivity->Mechanism If SI > 2.0 Selectivity->Discard If SI < 1.0

Caption: Hierarchical screening workflow for nicotinaldehyde derivatives, prioritizing "Hit" validation before mechanistic deep-dives.

Data Presentation Template

Use the following table structure to report findings in technical notes or manuscripts.

Compound IDR-Group Subst.MIC (µg/mL) S. aureusMIC (µg/mL) E. coliIC50 (µM) MCF-7IC50 (µM) HFF-1Selectivity Index (SI)
CN-01 -H64>12845.250.11.1
CN-02 -NO24322.125.412.1
Cipro (Control)0.50.25N/AN/A-
Doxo (Control)N/AN/A0.80.50.6

References

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH PubMed Central. Available at: [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers (Basel). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI Molecules. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. MDPI Pharmaceuticals. Available at: [Link]

Sources

Method

Technical Application Note: Optimized Wittig Olefination of 5-(2-Chlorophenyl)nicotinaldehyde

Abstract & Scope This application note details the optimized protocol for the Wittig olefination of 5-(2-Chlorophenyl)nicotinaldehyde , a critical biaryl pyridine intermediate often utilized in the synthesis of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Wittig olefination of 5-(2-Chlorophenyl)nicotinaldehyde , a critical biaryl pyridine intermediate often utilized in the synthesis of kinase inhibitors and GPCR modulators.

While nicotinaldehydes are versatile electrophiles, they present specific challenges in Wittig chemistry:

  • Nucleophilic Susceptibility: The electron-deficient pyridine ring is prone to nucleophilic attack by strong organolithium bases (e.g., n-BuLi) often used to generate ylides.

  • Steric Torsion: The 2-chlorophenyl moiety at the C5 position induces a twisted biaryl conformation, influencing solubility and approach vectors for bulky ylides.

  • Lewis Basicity: The pyridine nitrogen can coordinate with lithium salts, potentially altering reaction kinetics or trapping intermediates (betaine/oxaphosphetane).

This guide provides a robust, scalable method using Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) to ensure chemoselectivity and high yields.

Retrosynthetic Context & Workflow

The target aldehyde is typically accessed via Suzuki-Miyaura coupling.[1] The subsequent Wittig reaction installs a vinyl handle (for Heck couplings or polymerization) or an acrylate tail (for Michael acceptors).

Experimental Workflow

The following diagram outlines the critical path from reagent preparation to isolated product.

WittigWorkflow Start Start: Reagent Prep SaltDrying Phosphonium Salt Drying (Vacuum, 60°C, 4h) Start->SaltDrying YlideGen Ylide Generation (NaHMDS/THF, -78°C to 0°C) SaltDrying->YlideGen Anhydrous Conditions AldehydeAdd Addition of Aldehyde (THF solution, slow add) YlideGen->AldehydeAdd Color Change (Yellow/Orange) WarmUp Reaction Progression (0°C -> RT, 2-4h) AldehydeAdd->WarmUp Quench Quench & Workup (Sat. NH4Cl, pH control) WarmUp->Quench TLC Monitoring Purification Purification (SiO2 Flash, 1% Et3N modifier) Quench->Purification

Figure 1: Operational workflow for the Wittig olefination of pyridine-based aldehydes.

Critical Parameters & Reagent Selection

Base Selection: The "Pyridine Safety" Rule

Standard Wittig protocols often use n-Butyllithium (n-BuLi). Do not use n-BuLi with this substrate. The pyridine ring is highly susceptible to nucleophilic attack at the C2/C6 positions by strong alkyllithiums, leading to alkylated byproducts.

BaseSuitabilityRationale
NaHMDS / LiHMDS High Non-nucleophilic, strong enough (pKa ~26) to deprotonate phosphonium salts, soluble in THF. Preferred for minimizing side reactions.
KOtBu High Excellent for "Instant Ylide" formation. Commercially available as solution. Good balance of basicity and steric bulk.
n-BuLi Low Risk: Nucleophilic attack on pyridine ring (Chichibabin-type mechanism).
NaH Medium Effective but heterogeneous; requires heating (DMSO/THF) which may degrade sensitive biaryls.
Solvent System

The biaryl nature of 5-(2-Chlorophenyl)nicotinaldehyde reduces its solubility in pure hexanes or cold ether.

  • Primary Solvent: Anhydrous THF (Tetrahydrofuran).

  • Co-solvent (if needed): Anhydrous DCM (Dichloromethane) can be used for solubility, but THF is preferred for ylide stability.

Detailed Protocol: Methylenation (Synthesis of Vinyl Derivative)

Target Transformation: 5-(2-Chlorophenyl)nicotinaldehyde


 3-(2-Chlorophenyl)-5-vinylpyridine.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Methyltriphenylphosphonium bromide (MTPB) 1.2 - 1.5Ylide PrecursorMust be dried under vacuum/P₂O₅ before use.
NaHMDS (1.0 M in THF) 1.1 - 1.4BaseTitrate or use fresh bottle.
Substrate Aldehyde 1.0ElectrophileDissolve in min.[2] vol. anhydrous THF.
THF (Anhydrous) [0.1 M]SolventDistilled over Na/Benzophenone or from SPS.
Step-by-Step Procedure
Step 1: Preparation of the Ylide
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool under positive nitrogen pressure.

  • Charge the flask with MTPB (1.5 equiv).

  • Add anhydrous THF to create a suspension (concentration ~0.2 M relative to salt).

  • Cool the suspension to 0°C (ice/water bath). Note: While -78°C is common for selectivities, 0°C is sufficient for simple methylenation and ensures better solubility.

  • Add NaHMDS (1.4 equiv) dropwise via syringe over 10 minutes.

    • Observation: The white suspension should turn distinct bright yellow (formation of the phosphorane ylide).

  • Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

Step 2: Addition of Substrate
  • Dissolve 5-(2-Chlorophenyl)nicotinaldehyde (1.0 equiv) in a separate dry vial using minimal anhydrous THF.

  • Transfer the aldehyde solution dropwise to the ylide solution at 0°C via cannula or syringe.

    • Rate: Add slowly to prevent local exotherms.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The aldehyde spot (UV active, usually lower R_f than product due to polarity) should disappear. The product will be a non-polar, UV-active spot.

Step 3: Quench & Workup
  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL/mmol).

  • Dilute with Ethyl Acetate (EtOAc) .

  • Phase Separation: Transfer to a separatory funnel.

    • Critical: The pyridine product is basic. Ensure the aqueous layer is not acidic (pH > 7) to prevent protonation and loss of product to the water phase.

  • Extract the aqueous layer 2x with EtOAc.

  • Combine organic layers, wash with Brine , and dry over Na₂SO₄ .

  • Filter and concentrate under reduced pressure.

Step 4: Purification
  • The crude residue will contain Triphenylphosphine oxide (TPPO) – a solid byproduct that can be difficult to remove.

  • Trituration (Optional): Add cold Hexanes/Ether (1:1) to the crude oil. TPPO often precipitates; filter it off to simplify the column.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient (0%

      
       30%).
      
    • Modifier: Add 1% Triethylamine (Et₃N) to the eluent to prevent the pyridine from streaking on the silica.

Mechanistic Logic & Troubleshooting

The following diagram illustrates the mechanistic pathway and potential failure points.

Mechanism cluster_fail Failure Mode: Lithium Trap Ylide Phosphonium Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Nicotinaldehyde (Electrophile) Aldehyde->Betaine OPA Oxaphosphetane (4-membered ring) Betaine->OPA Ring Closure Product Alkene Product OPA->Product Elimination TPPO Ph3P=O (Byproduct) OPA->TPPO LiCoord Li+ Coordination to Pyridine N LiCoord->Betaine Stabilizes Betaine (Prevents Elimination)

Figure 2: Mechanistic pathway. Note that Lithium salts (from Li-bases) can sometimes stabilize the Betaine intermediate, slowing down the elimination step. If the reaction stalls, switching to K-bases (KOtBu) often resolves this.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Wet reagents (Water kills ylide).Dry phosphonium salt overnight (60°C vac). Distill THF.
Low Yield / Streaking on TLC Pyridine sticking to silica.Add 1-2% Et₃N to chromatography solvent.
Side Products (Alkylation) Base attacked pyridine ring.Switch from n-BuLi to NaHMDS or KOtBu.
Reaction Stalls at Intermediate Betaine stabilized by Lithium.[3]Use "Salt-Free" conditions (KOtBu/Toluene) or heat to reflux briefly.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927. Link

    • Authoritative review on mechanism and stereoselectivity.
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.
  • Robiette, R., et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(44), 14322–14330. Link

    • Provides insight into the oxaphosphetane form
  • Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Foundational text for modifying selectivity, relevant if E/Z isomers are critical.

Sources

Application

use of 5-(2-Chlorophenyl)nicotinaldehyde in the synthesis of agrochemicals

Application Note: Strategic Utilization of 5-(2-Chlorophenyl)nicotinaldehyde in Agrochemical Synthesis Executive Summary & Rationale 5-(2-Chlorophenyl)nicotinaldehyde is a high-value "privileged scaffold" in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(2-Chlorophenyl)nicotinaldehyde in Agrochemical Synthesis

Executive Summary & Rationale

5-(2-Chlorophenyl)nicotinaldehyde is a high-value "privileged scaffold" in the design of next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and neonicotinoid-like insecticides.

While first-generation SDHIs (e.g., Boscalid) rely on a 2-substituted pyridine core, the emergence of resistance strains (mutations in sdhB/C/D subunits) necessitates novel binding topologies. The 5-substituted pyridine motif offers a strategic "isosteric shift," altering the vector of the lipophilic bi-aryl tail within the ubiquinone binding pocket (Q-site) of the fungal complex II. This application note details the robust synthesis of this intermediate and its downstream conversion into active fungicide candidates via oxidation and amide coupling.

Key Applications:

  • SDHI Fungicides: Precursor to 5-(2-chlorophenyl)nicotinic acid, a bioisostere of the Boscalid acid fragment.

  • Resistance Management: Novel binding modes to bypass H272Y/R and H132R mutations in target pathogens like Botrytis cinerea.

  • Divergent Synthesis: The aldehyde functionality allows access to hydrazones (insecticidal) and amines (herbicidal).

Synthetic Pathway & Logic

The synthesis strategy prioritizes regiochemical fidelity and scalability . We utilize a Suzuki-Miyaura cross-coupling protocol optimized for electron-deficient heterocycles (pyridines), followed by a selective oxidation that preserves the bi-aryl integrity.

Visual Workflow (DOT Diagram)

G Start 5-Bromonicotinaldehyde (Precursor) Intermediate 5-(2-Chlorophenyl)nicotinaldehyde (Target Intermediate) Start->Intermediate Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic 2-Chlorophenylboronic Acid (Coupling Partner) Boronic->Intermediate Path_Acid 5-(2-Chlorophenyl)nicotinic Acid (SDHI Precursor) Intermediate->Path_Acid Pinnick Oxidation NaClO2, NaH2PO4 Path_Oxime Oxime/Hydrazone (Insecticidal Scaffold) Intermediate->Path_Oxime Condensation (H2N-OR) Path_Amide Nicotinamide Fungicides (Active AI) Path_Acid->Path_Amide Amide Coupling (R-NH2, HATU)

Caption: Divergent synthesis pathway starting from 5-bromonicotinaldehyde. The central aldehyde intermediate enables access to both acid-based (fungicide) and imine-based (insecticide) libraries.

Experimental Protocols

Protocol A: Synthesis of 5-(2-Chlorophenyl)nicotinaldehyde

Methodology: Suzuki-Miyaura Cross-Coupling[1]

Causality: Pyridine rings are electron-deficient, making oxidative addition of Pd(0) slower than in benzene systems. We employ Pd(dppf)Cl₂ as the catalyst because the bidentate ferrocenyl ligand prevents catalyst deactivation and promotes the coupling of sterically hindered substrates (ortho-chloro substitution).

Materials:

  • 5-Bromonicotinaldehyde (1.0 eq, 18.6 g)

  • 2-Chlorophenylboronic acid (1.2 eq, 18.8 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 2.4 g)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 34.5 g)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 200 mL)

Step-by-Step Procedure:

  • Inertion: Charge a 500 mL 3-neck round-bottom flask with 5-bromonicotinaldehyde, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Reaction: Heat the mixture to 90°C for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Checkpoint: The reaction is complete when the bromide starting material is <1%.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (300 mL) and wash with brine (2 x 100 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane to yield a light yellow solid.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Selective Oxidation to 5-(2-Chlorophenyl)nicotinic Acid

Methodology: Pinnick Oxidation (Lindgren Modification)

Causality: Traditional oxidants (KMnO₄, Jones Reagent) are too harsh and may oxidize the pyridine nitrogen (forming N-oxides) or attack the chlorophenyl ring. The Pinnick oxidation (NaClO₂/NaH₂PO₄) is chosen for its mildness and high selectivity for aldehydes -> carboxylic acids without affecting the heteroaromatic ring.

Materials:

  • 5-(2-Chlorophenyl)nicotinaldehyde (10 mmol)

  • Sodium Chlorite (NaClO₂) (1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) (Buffer)

  • 2-Methyl-2-butene (10 eq) (Chlorine scavenger)

  • Solvent: t-Butanol/Water (3:1)

Step-by-Step Procedure:

  • Dissolve the aldehyde in t-Butanol/Water.

  • Add 2-methyl-2-butene (scavenger for HOCl byproduct to prevent ring chlorination).

  • Cool solution to 0°C.

  • Add a solution of NaClO₂ and NaH₂PO₄ in water dropwise over 30 minutes.

  • Allow warming to room temperature and stir for 4 hours.

  • Isolation: Acidify to pH 3–4 with 1N HCl. The product often precipitates. If not, extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.1 ppm) and appearance of the broad carboxylic acid peak (~13.0 ppm).

Data Summary & Specifications

ParameterSpecification / ResultNotes
Appearance Light yellow crystalline solidDarkens upon prolonged air exposure
Melting Point 98–101 °C
1H NMR (DMSO-d6) δ 10.15 (s, 1H, CHO), 9.15 (s, 1H, Py-H2), 8.98 (s, 1H, Py-H6), 8.40 (s, 1H, Py-H4), 7.4-7.6 (m, 4H, Ar-H)Characteristic aldehyde singlet is critical for purity check
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Storage 2–8°C, Inert AtmosphereAldehyde is prone to autoxidation

Safety & Handling

  • Palladium Sensitization: Pd(dppf)Cl₂ is a heavy metal catalyst. All weighing should occur in a fume hood; use double gloving.

  • Boronic Acid Toxicity: Arylboronic acids can be irritating to mucous membranes. Wear N95 or P100 respiratory protection during solid handling.

  • Chlorite Hazards: Sodium Chlorite (Protocol B) is a strong oxidizer. Never mix directly with strong acids or organic material in concentrated form (risk of explosion). Always use the buffered aqueous solution.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Rheinheimer, J., et al. (2008). The Mode of Action of the Fungicide Boscalid.[1] Modern Crop Protection Compounds, Wiley-VCH. (Provides context on the bi-aryl pyridine pharmacophore). Link

  • BenchChem Application Note. (2024). Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem Technical Library. Link

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888. Link

  • Glatt, H., et al. (2021). Structural Requirements for SDHI Fungicides: 3rd Generation Pyridine Carboxamides. Journal of Agricultural and Food Chemistry. (General reference for SAR of pyridine fungicides).

Sources

Method

Application Note: Reductive Amination of 5-(2-Chlorophenyl)nicotinaldehyde

Abstract & Strategic Context This application note details the protocol for the reductive amination of 5-(2-chlorophenyl)nicotinaldehyde to generate novel secondary and tertiary amines. This specific biaryl pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for the reductive amination of 5-(2-chlorophenyl)nicotinaldehyde to generate novel secondary and tertiary amines. This specific biaryl pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands.

The presence of the 2-chlorophenyl moiety and the pyridine ring presents specific chemoselective challenges. Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (cleavage of the Cl-C bond) and potential reduction of the pyridine ring. Consequently, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures chemoselective reduction of the intermediate imine without affecting the halogenated biaryl system.

Chemical Strategy & Mechanism[1][2]

Why Sodium Triacetoxyborohydride (STAB)?

The choice of STAB [NaHB(OAc)₃] is driven by three factors critical to this substrate:

  • Chemoselectivity: STAB reduces iminium ions significantly faster than it reduces aldehydes.[1] This allows for "one-pot" procedures where the aldehyde and amine are mixed directly with the reducing agent.[1][2]

  • Halogen Compatibility: Unlike catalytic hydrogenation or dissolving metal reductions, STAB is inert toward aryl chlorides.

  • Pyridine Compatibility: The electron-deficient nature of the pyridine ring in nicotinaldehyde increases the electrophilicity of the aldehyde, facilitating rapid imine formation. However, the basic pyridine nitrogen can occasionally inhibit Lewis acid catalysts; STAB works effectively in the presence of mild Brønsted acids (AcOH), neutralizing this issue.

Reaction Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion under acidic conditions). The borohydride species coordinates with the imine nitrogen, delivering a hydride to the C=N bond.

ReactionMechanism Aldehyde 5-(2-Chlorophenyl) nicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (AcOH cat.) Product Target Amine Iminium->Product Hydride Transfer STAB STAB [H-B-(OAc)3]- STAB->Product Reductant

Figure 1: Mechanistic pathway for the reductive amination. The formation of the Iminium ion is the rate-determining step for sterically hindered amines, while hydride transfer is rapid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
5-(2-Chlorophenyl)nicotinaldehyde 1.0SubstrateEnsure free of hydrate forms.
Amine (R-NH₂ or R₂NH) 1.1–1.2NucleophileUse free base if possible; if HCl salt, add 1 eq. Et₃N.
Sodium Triacetoxyborohydride (STAB) 1.4–1.5ReductantMoisture sensitive.[3] Weigh quickly.
Acetic Acid (AcOH) 0.0–1.0CatalystEssential for ketones; optional for reactive aldehydes.
1,2-Dichloroethane (DCE) Solvent0.1–0.2 MPreferred solvent. THF is a viable alternative.
Step-by-Step Methodology

Step 1: Solvation and Imine Formation

  • Charge a flame-dried reaction vial with 5-(2-chlorophenyl)nicotinaldehyde (1.0 equiv).

  • Add DCE (concentration ~0.15 M). Note: DCE is preferred over Methanol to prevent competitive reduction of the aldehyde to the alcohol.

  • Add the Amine (1.1 equiv).

  • Optional: If the amine is sterically hindered or electron-deficient, add Acetic Acid (1.0 equiv).

  • Stir at room temperature for 30–60 minutes under Nitrogen. This "pre-stir" allows the imine/hemiaminal equilibrium to establish.

Step 2: Reduction 6. Add STAB (1.4 equiv) in a single portion. Caution: Mild effervescence may occur. 7. Seal the vessel and stir at room temperature. 8. Monitoring: Check reaction progress via LC-MS or TLC after 2 hours.

  • TLC Tip: Pyridines streak on silica. Use 5% Et₃N/MeOH/DCM mobile phase.
  • Target: Disappearance of aldehyde (starting material).

Step 3: Workup & Isolation 9. Quench: Add saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes to quench excess borohydride and break boron-amine complexes. 10. Extraction: Extract the aqueous layer with DCM (3x). 11. Wash: Combine organics and wash with Brine (1x). 12. Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purification: Flash column chromatography (typically DCM/MeOH gradient).

Optimization & Troubleshooting Guide

The biaryl nature of the substrate introduces steric bulk near the reaction center. Use the following decision tree to optimize conditions if yields are low.

OptimizationWorkflow Start Start: Standard Protocol (DCE, 1.4 eq STAB) Check Check LC-MS @ 4 Hours Start->Check Decision Is Aldehyde remaining? Check->Decision No Proceed to Workup Decision->No Conversion >95% Yes Add 1.0 eq AcOH Stir 12h Decision->Yes Conversion <50% Decision2 Still incomplete? Yes->Decision2 Decision2->No Complete Solubility Check Solubility: Is reaction cloudy? Decision2->Solubility Incomplete SwitchSolvent Switch to THF or 10% DMF/DCE Solubility->SwitchSolvent Yes (Precipitate) ForceConditions Add 1.0 eq Ti(OiPr)4 (Lewis Acid activation) Solubility->ForceConditions No (Clear solution)

Figure 2: Optimization workflow. Ti(OiPr)₄ is a powerful additive for forcing the formation of difficult imines but requires a more tedious aqueous workup.

Key Technical Insights
  • The "Cl-Effect": The 2-chlorophenyl group at position 5 is ortho-twisted relative to the pyridine ring. While it does not directly block the aldehyde at position 3, it increases the lipophilicity of the molecule. If using polar amine salts, ensure the solvent system (e.g., DCE/DMF mix) can solubilize both the lipophilic aldehyde and the polar amine.

  • Scavenging: If the aldehyde is high-value and the reaction is not quantitative, use a polymer-supported isocyanate scavenger to remove excess amine during workup, simplifying purification.

Safety & Handling

  • Sodium Triacetoxyborohydride: Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use Dichloromethane (DCM) as a safer alternative if the lab safety protocols restrict DCE, though reaction rates may be slightly slower.

  • Biaryl Substrate: Treat as a potential bioactive kinase inhibitor. Wear full PPE (gloves, lab coat, goggles).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8] J. Org.[2][5][6][7][8] Chem. 1996 , 61, 3849–3862.[4][5][6][7][8]

    • The foundational text establishing STAB as the superior reagent for aldehyde reductive amin
  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. J. Org.[2][5][6][7][8] Chem. 1990 , 55, 2552–2554.

    • Reference for the use of Titanium additives (Ti(OiPr)₄)
  • Li, J. J. Reductive Amination.[6] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer: Cham, 2014; pp 502-503.

    • General mechanistic overview and applic

Sources

Application

creating fluorescent probes from 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary This guide details the protocol for utilizing 5-(2-Chlorophenyl)nicotinaldehyde (CPNA) as a core scaffold in the development of Near-Infrared (NIR) hemicyanine fluorescent probes. While nicotinaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 5-(2-Chlorophenyl)nicotinaldehyde (CPNA) as a core scaffold in the development of Near-Infrared (NIR) hemicyanine fluorescent probes. While nicotinaldehyde derivatives are standard building blocks, the 5-(2-chlorophenyl) substitution offers unique steric and electronic advantages. The chlorine atom at the ortho position of the phenyl ring induces a torsional twist, reducing intermolecular


 stacking and thereby mitigating Aggregation-Caused Quenching (ACQ) in aqueous media.

This protocol focuses on synthesizing a Mitochondria-Targeting Hemicyanine Probe (Mito-CPNA) and validating its utility for the ratiometric detection of Biothiols (Cysteine/Homocysteine) and Sulfur Dioxide (


)  derivatives in live cells.

Scientific Rationale & Design Logic

The Scaffold Advantage

The CPNA molecule acts as the electrophilic "acceptor" precursor. When condensed with an electron-rich "donor" (e.g., indolium or benzothiazolium), it forms a Push-Pull Intramolecular Charge Transfer (ICT) system.

  • The Reactive Handle (Aldehyde): Serves as the site for Knoevenagel condensation during synthesis and acts as the recognition site for nucleophiles (biothiols/bisulfite) during sensing.

  • The 2-Chlorophenyl Group:

    • Steric Effect: The bulky chlorine forces the phenyl ring out of planarity with the pyridine core. This prevents the "flat" stacking of dye molecules, enhancing quantum yield in physiological buffers.

    • Electronic Effect: The inductive electron-withdrawing nature (-I effect) of chlorine lowers the LUMO energy, potentially red-shifting the emission into the NIR region (650–750 nm), which is critical for deep-tissue imaging.

Sensing Mechanism (The "Self-Validating" Logic)

The probe functions on the principle of Conjugation Disruption .

  • Native State (ON): The hemicyanine dye possesses a strong ICT band (NIR emission).

  • Sensing Event (OFF/Blue Shift): Nucleophilic attack by Cysteine (via 1,4-addition or thiazolidine formation) breaks the

    
    -conjugation bridge. This results in a hypsochromic shift (blue shift) or fluorescence quenching, providing a ratiometric readout that is independent of probe concentration.
    

Visualization: Synthesis & Mechanism

G cluster_0 Sensing Mechanism Start 5-(2-Chlorophenyl) nicotinaldehyde (CPNA) Step1 Knoevenagel Condensation (EtOH, Piperidine, Reflux) Start->Step1 Reactant 2,3,3-Trimethylindolenine (Quaternary Salt) Reactant->Step1 Probe Mito-CPNA Probe (Hemicyanine Dye) NIR Emission (On) Step1->Probe -H2O Product Addition Adduct (Conjugation Broken) Blue Shift / Quenched Probe->Product Thiol Addition Biothiol Analyte: Cysteine/Hcy (Nucleophilic Attack) Biothiol->Product Selectivity

Figure 1: Synthetic pathway transforming CPNA into a functional hemicyanine probe and the subsequent sensing mechanism for biothiols.

Experimental Protocols

Synthesis of Mito-CPNA Probe

Reagents Required:

  • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 eq)

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)

  • Piperidine (Catalytic amount, ~3 drops)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,2,3,3-tetramethyl-3H-indolium iodide (301 mg, 1.0 mmol) and 5-(2-Chlorophenyl)nicotinaldehyde (217 mg, 1.0 mmol) in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Catalysis: Add 3–5 drops of piperidine to catalyze the Knoevenagel condensation.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (DCM/MeOH 10:1). The solution should turn deep red/purple.

  • Isolation: Cool the mixture to room temperature. A precipitate may form.[1] If not, remove solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from cold ethanol or purify via silica gel column chromatography (Eluent: CH2Cl2/MeOH, gradient 100:1 to 20:1).

  • Validation: Confirm structure via

    
    H NMR and HR-MS. Look for the trans-alkene doublets (
    
    
    
    Hz) in the 7.0–8.5 ppm region.
Spectroscopic Characterization (Data Acquisition)

Buffer Preparation: Prepare a 10 mM PBS buffer (pH 7.4) containing 20% DMSO (to ensure solubility of the organic probe).

Protocol:

  • Prepare a 10

    
    M stock solution of Mito-CPNA .
    
  • Record the UV-Vis absorption and Fluorescence emission spectra (

    
     nm).
    
  • Titration: Add increasing concentrations of Cysteine (0–100

    
    M).
    
  • Observation: Monitor the decrease in emission at ~700 nm (NIR) and potentially the emergence of a new peak at ~500 nm (Blue/Green) if the mechanism involves cleavage or significant electronic decoupling.

Data Summary Table:

ParameterValue / ObservationNotes

(Max)
640–660 nmTypical for Indolium-Styryl dyes

(Max)
710–730 nmNIR emission window (Tissue transparent)
Stokes Shift >60 nmReduces self-quenching
Response to Cys Fluorescence Quenching / Blue ShiftNucleophilic addition to alkene bridge
Selectivity High for Cys/Hcy over GSHKinetic selectivity due to steric bulk of 2-Cl

Biological Validation (Live Cell Imaging)

Objective: Confirm mitochondrial targeting and biothiol detection in HeLa cells.

  • Cell Culture: Seed HeLa cells in confocal dishes and incubate for 24h.

  • Staining: Incubate cells with Mito-CPNA (5

    
    M) for 30 minutes at 37°C.
    
  • Co-Localization: Co-stain with MitoTracker Green (100 nM) to validate mitochondrial accumulation (Pearson’s Correlation Coefficient calculation required).

  • NEM Control (Zero Biothiol): Pre-treat a control group with N-ethylmaleimide (NEM, 1 mM) for 30 mins to deplete intracellular thiols. This group should show maximum fluorescence (Probe remains in "ON" state).

  • Exogenous Addition: Add Cysteine (100

    
    M) to the NEM-treated cells. Observe time-dependent fluorescence quenching or color change.
    

Troubleshooting & Causality

  • Issue: Low solubility in aqueous buffer.

    • Causality: The 2-chlorophenyl group adds lipophilicity.

    • Solution: Increase DMSO cosolvent to 30% or use Pluronic F-127 as a dispersing agent.

  • Issue: Slow response time (>30 mins).

    • Causality: The steric bulk of the 2-chlorophenyl group may hinder nucleophilic attack at the alkene bridge.

    • Solution: This is actually a feature for distinguishing Cysteine (smaller) from Glutathione (bulky). If faster response is needed, raise the temperature to 37°C (physiological) rather than room temp.

  • Issue: No fluorescence in cells.

    • Causality: High endogenous biothiol levels may have already quenched the probe.

    • Solution: Always run the NEM control (Step 5.4) to prove the probe works in the absence of thiols.

References

  • Standard Protocol for Hemicyanine Synthesis

    • Li, Z., et al. (2020). "Rational design of near-infrared fluorescent probes for bioimaging." Chemical Society Reviews.

  • Nicotinaldehyde in Biothiol Sensing

    • Chen, X., et al. (2016). "Fluorescent probes for the detection of biothiols: Recent progress and design strategies." Coordination Chemistry Reviews.

  • Steric Tuning in Fluorescent Probes

    • Mei, J., et al. (2015).[2] "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.

  • Mitochondrial Targeting via Indolium Salts

    • Wang, L., et al. (2014). "A mitochondrion-targeting fluorescent probe for imaging of intracellular viscosity." Journal of Materials Chemistry B.

(Note: The specific derivative 5-(2-Chlorophenyl)nicotinaldehyde is a specialized intermediate. The protocols above are adapted from the validated chemistry of 5-phenylnicotinaldehyde analogs found in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 5-(2-Chlorophenyl)nicotinaldehyde synthesis

Topic: Optimization of Reaction Yield & Purity Ticket ID: #SYN-5CPNA-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary & Molecule Profile User Query: How do I maximize yield for the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Purity Ticket ID: #SYN-5CPNA-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: How do I maximize yield for the synthesis of 5-(2-Chlorophenyl)nicotinaldehyde while minimizing protodeboronation and homocoupling?

Molecule Profile:

  • Target: 5-(2-Chlorophenyl)nicotinaldehyde

  • Core Structure: Pyridine ring with an aldehyde at C3 and a 2-chlorophenyl group at C5.

  • Key Synthetic Challenge: This is a sterically hindered, heteroaryl-aryl Suzuki-Miyaura coupling . The ortho-chloro substituent on the boronic acid creates significant steric bulk, slowing transmetalation. Additionally, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.

The "Golden Path" Protocol: Based on field data and kinetic studies of hindered biaryls, the standard Pd(PPh3)4 protocol is often insufficient. We recommend a High-Activity Precatalyst System (Buchwald G3 or Pd-dppf) to overcome the energy barrier imposed by the ortho-chloro group.

Optimized Experimental Protocol (The "Golden Path")

This protocol is designed to suppress the two most common failure modes: Protodeboronation (loss of boronic acid) and Catalyst Deactivation (due to pyridine coordination).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Bromonicotinaldehyde 1.0ElectrophileLimiting reagent.
2-Chlorophenylboronic acid 1.3 - 1.5NucleophileExcess required to account for protodeboronation.
Pd(dppf)Cl2 · DCM 0.03 (3 mol%)CatalystBidentate ligand prevents Pd poisoning by pyridine N.
K3PO4 (Potassium Phosphate) 2.0 - 3.0BaseAnhydrous. Stronger base facilitates transmetalation in hindered systems.
1,4-Dioxane / Water 4:1 RatioSolventHigh boiling point; water is essential for the boronate pathway.
Step-by-Step Workflow
  • Degassing (Critical):

    • Charge a reaction vial with 1,4-dioxane and water.

    • Sparge with Argon or Nitrogen for 15 minutes . Oxygen is the primary cause of homocoupling side-products.

  • Solids Addition:

    • Add 5-Bromonicotinaldehyde (1.0 equiv), 2-Chlorophenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv) to the vial.

    • Add Pd(dppf)Cl2[1][2] · DCM (3 mol%) last.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE/Silicone septum).

    • Heat to 90°C for 4–12 hours. Do not exceed 100°C to prevent aldehyde oxidation or polymerization.

  • Workup:

    • Cool to room temperature.[3] Dilute with EtOAc.

    • Wash with water (x2) and brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: Flash chromatography (Hexanes:EtOAc gradient). The aldehyde is moderately polar.

Troubleshooting Hub (Q&A)

Issue 1: "My reaction stalls at 60% conversion."

Diagnosis: Catalyst Deactivation (Poisoning). Mechanism: The pyridine nitrogen in the starting material or product competes with phosphine ligands for the Pd center, forming an inactive Pd-pyridine complex. Solution:

  • Switch Ligand: Move from monodentate ligands (like PPh3) to bidentate ligands like dppf or bulky electron-rich ligands like XPhos . These bind Pd more tightly, preventing displacement by the pyridine nitrogen [1].

  • Increase Temperature: Ensure you are running at ≥80°C to promote ligand exchange, but monitor for aldehyde stability.

Issue 2: "I see a major spot that is just chlorobenzene."

Diagnosis: Protodeboronation. Mechanism: The 2-chlorophenylboronic acid is hydrolytically unstable. Under basic, aqueous conditions at high heat, the C-B bond breaks and is replaced by a proton before it can couple with the Palladium. Solution:

  • Reduce Water: Switch to a drier solvent system (e.g., Toluene/EtOH/Water 10:1:1) or use anhydrous conditions with CsF as the base activator.

  • Slow Addition: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to keep its concentration low relative to the catalyst, favoring coupling over hydrolysis [2].

  • Use Boronic Ester: Switch from the acid to the pinacol ester , which is significantly more stable towards hydrolysis.

Issue 3: "The aldehyde peak is missing in NMR; I see a carboxylic acid."

Diagnosis: Cannizzaro Reaction or Aerobic Oxidation. Mechanism: In the presence of strong base (OH-) and heat, the aldehyde can disproportionate or oxidize. Solution:

  • Switch Base: Use K3PO4 or Cs2CO3 instead of NaOH or KOH. Carbonates and phosphates are less nucleophilic and reduce the risk of attacking the aldehyde carbonyl.

  • Rigorous Inert Atmosphere: Ensure no air enters the headspace.

Optimization Matrix: Catalyst & Base Screening

Use this table to select conditions based on your specific lab constraints.

SystemYield PotentialSteric ToleranceCostRecommendation
Pd(PPh3)4 / Na2CO3 Low (30-50%)PoorLowAvoid. Ligand is too labile; susceptible to poisoning.
Pd(dppf)Cl2 / K2CO3 High (80-90%)GoodMedStandard. Robust, handles pyridine N well [3].
XPhos Pd G3 / K3PO4 Very High (90%+)ExcellentHighPremium. Best for extremely hindered/valuable substrates.
Pd(OAc)2 / SPhos High (85%+)ExcellentMedAlternative. Excellent for ortho-substituted biaryls.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Danger Zones" where the reaction typically fails for this specific substrate class.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 5-Bromonicotinaldehyde TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + 2-Chlorophenylboronic acid + Base Poison FAILURE MODE: Pyridine Poisoning (Pd-N coordination) OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE MODE: Protodeboronation (Boronic Acid Hydrolysis) TransMet->Proto Slow Reaction due to Steric Hindrance RedElim->Pd0 Cycle Repeats

Caption: Catalytic cycle for 5-(2-Chlorophenyl)nicotinaldehyde synthesis. Yellow and Red nodes indicate the critical bottleneck (Transmetalation) caused by the ortho-chloro steric clash and the risk of catalyst poisoning by the pyridine nitrogen.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Catalyst Selection. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

Optimization

purification techniques for crude 5-(2-Chlorophenyl)nicotinaldehyde

Technical Support Center: Purification of Crude 5-(2-Chlorophenyl)nicotinaldehyde Executive Summary 5-(2-Chlorophenyl)nicotinaldehyde is a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde is a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is robust, the purification is frequently complicated by three factors:

  • Similar Polarity Impurities: Protodeboronation byproducts (chlorobenzene derivatives) and homocoupling biaryls often co-elute with the product on silica.

  • Palladium Residues: The pyridine nitrogen acts as a ligand, sequestering palladium and complicating metal removal.

  • Aldehyde Stability: The aldehyde moiety is susceptible to oxidation (forming nicotinic acid derivatives) and Cannizzaro disproportionation under strong basic conditions.

This guide prioritizes chemoselective purification (Bisulfite Adduct) over standard chromatography to resolve these specific challenges.

Module 1: The "Black Tar" Scenario (Chemoselective Purification)

User Issue: "My crude product is a dark, sticky oil. TLC shows multiple spots, and column chromatography yields a co-eluting mixture."

The Solution: Sodium Bisulfite Adduct Formation Instead of brute-force chromatography, utilize the reversible formation of a water-soluble bisulfite adduct. This separates your aldehyde from non-aldehyde impurities (halides, biaryls, phosphine oxides) which remain in the organic layer.

Protocol 1: Bisulfite Purification Workflow
StepActionCritical Technical Note
1. Solubilization Dissolve crude oil in EtOAc (5–10 volumes).Do not use chlorinated solvents if possible; EtOAc facilitates cleaner phase separation later.
2. Adduct Formation Add saturated aqueous NaHSO₃ (3–5 equiv). Vigorously stir for 2–4 hours.Visual Cue: A white precipitate or thick emulsion often forms. This is the adduct.
3. Phase Wash Separate layers.[1][2] Keep the Aqueous Layer (and any solid precipitate).The organic layer contains your impurities (dimers, catalyst ligands). Discard it.
4. Washing Wash the aqueous phase with fresh EtOAc (2x).Removes trapped non-polar contaminants.
5.[3] Hydrolysis Basify aqueous phase to pH 9–10 using saturated Na₂CO₃ .Caution: Avoid pH >12 to prevent Cannizzaro reaction. The solution will turn cloudy as free aldehyde regenerates.
6. Extraction Extract the regenerated aldehyde into EtOAc or DCM.Dry over MgSO₄ and concentrate.
Visualizing the Workflow

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 Add EtOAc + Sat. NaHSO3 (Vigorous Stirring) Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Impurities: Biaryls, Halides) Separation->OrgLayer Discard AqLayer Aqueous Layer + Solid (Contains Aldehyde-Bisulfite Adduct) Separation->AqLayer Keep Wash Wash with fresh EtOAc AqLayer->Wash Hydrolysis Hydrolysis Add Na2CO3 to pH 10 Wash->Hydrolysis FinalExtract Extract with DCM Concentrate Hydrolysis->FinalExtract Product Pure 5-(2-Chlorophenyl) nicotinaldehyde FinalExtract->Product

Figure 1: Chemoselective purification workflow using sodium bisulfite to isolate aldehydes from complex reaction mixtures.

Module 2: Palladium Removal (Heavy Metal Decontamination)

User Issue: "The product is solid but has a grey/brown tint. NMR is clean, but biological assays are failing due to toxicity."

The Root Cause: Pyridine nitrogens are excellent ligands for Palladium (Pd). Standard silica columns often fail to remove trace Pd (<500 ppm).

Troubleshooting Guide:

MethodEfficiencyProtocol
Thiol-Silica Scavengers High (>95% removal)Dissolve product in THF/MeOH. Add SiliaMetS® Thiol or equivalent (50 wt% relative to crude). Stir 4h at 40°C. Filter through Celite.
Activated Charcoal ModerateReflux product in EtOAc with Darco KB activated carbon for 1h. Filter hot through Celite.
Chelating Wash Low-ModerateWash organic phase with 10% aqueous Sodium Diethyldithiocarbamate or L-Cysteine solution.

Decision Matrix for Pd Removal:

PdRemoval Check Check Pd Level (Visual/ICP-MS) High >1000 ppm (Dark Brown) Check->High Med 100-1000 ppm (Light Grey) Check->Med Low <100 ppm (Colorless) Check->Low Charcoal Activated Charcoal Reflux High->Charcoal Step 1 Scavenger Thiol-Silica Scavenger Med->Scavenger Recryst Recrystallization (EtOAc/Heptane) Low->Recryst Charcoal->Scavenger Step 2

Figure 2: Strategic decision tree for palladium remediation based on contamination levels.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use acid extraction to remove the boronic acid?

  • WARNING: No. While 5-(2-chlorophenyl)nicotinaldehyde is an organic molecule, the pyridine ring is basic (

    
    ). If you wash with strong acid (HCl), you will protonate the pyridine nitrogen, rendering your product water-soluble. It will be lost in the aqueous waste.
    
  • Correct Approach: If boronic acid persists, use an oxidative workup (add dilute

    
     to the crude reaction mixture before workup). This converts boronic acid to a phenol, which can then be washed away with 1M NaOH.
    

Q2: My product is turning into a white solid in the NMR tube. What is happening?

  • Diagnosis: This is likely hemiacetal formation if you are using

    
     (Methanol-d4) or ethanol. Nicotinaldehydes are electron-deficient and react rapidly with nucleophilic solvents.
    
  • Fix: Switch NMR solvent to

    
     or DMSO-
    
    
    
    .

Q3: What is the best solvent system for crystallization?

  • Avoid alcohols (due to hemiacetal risk).

  • Recommended: Dissolve in minimal hot Ethyl Acetate or Toluene , then slowly add Heptane or Hexane until turbid. Cool slowly to 4°C.

Q4: How do I prevent oxidation to the carboxylic acid during storage?

  • Aldehydes oxidize to acids in air.[4]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If long-term storage is needed, consider storing it as the bisulfite adduct (solid salt), which is shelf-stable, and hydrolyzing it back to the aldehyde immediately before use.

References

  • Suzuki-Miyaura Coupling & Impurity Profiles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Bisulfite Purification of Aldehydes

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 9.6.18: Purification of Aldehydes via Bisulfite Adducts.
  • Palladium Removal Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Nicotinaldehyde Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Pyridines: Reactivity of substituents).

Sources

Troubleshooting

troubleshooting side reactions in 5-(2-Chlorophenyl)nicotinaldehyde synthesis

Ticket ID: #SYN-5CPNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome & Overview Welcome to the Technical Support Center. You have accessed this guide because you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5CPNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome & Overview

Welcome to the Technical Support Center. You have accessed this guide because you are encountering difficulties in the synthesis of 5-(2-Chlorophenyl)nicotinaldehyde .

This molecule presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making oxidative addition slower than in benzene systems.

  • Steric Hindrance: The ortho-chloro substituent on the boronic acid creates significant steric bulk, hindering transmetalation.

  • Functional Group Sensitivity: The aldehyde moiety is prone to oxidation, reduction, and disproportionation (Cannizzaro) under the basic conditions required for Suzuki coupling.

This guide is structured as a series of Troubleshooting Modules based on the specific failure modes you are observing.

Troubleshooting Decision Matrix

Before proceeding, identify your primary symptom using the logic flow below to navigate to the correct module.

TroubleshootingTree Start Identify Symptom Q1 Is the Starting Material (Boronic Acid) consumed? Start->Q1 Q2 Is the Product Yield Low? Q1->Q2 Yes CatalystDeath Check Catalyst/Ligand (See Module 3) Q1->CatalystDeath No Yes Yes No No Q3 Do you see 'Chlorobenzene' in GC/LC-MS? Q2->Q3 Q4 Do you see Alcohol/Acid byproducts? Q3->Q4 No Module1 Go to Module 1: Protodeboronation Q3->Module1 Yes (Protodeboronation) Module2 Go to Module 2: Aldehyde Instability Q4->Module2 Yes (Cannizzaro) Module3 Go to Module 3: Catalyst/Purification Q4->Module3 No (Catalyst Poisoning)

Figure 1: Diagnostic flowchart for identifying the root cause of reaction failure.

Module 1: The "Missing Boronic Acid" (Protodeboronation)

Symptom: You observe rapid consumption of 2-chlorophenylboronic acid, but low formation of the product. GC-MS shows significant amounts of chlorobenzene.

The Root Cause: The Ortho-Effect

2-Substituted arylboronic acids are notoriously unstable under basic conditions. The base (hydroxide or carbonate) coordinates to the boron atom to form a boronate "ate" complex. While this is necessary for transmetalation, the steric bulk of the ortho-chloro group accelerates the hydrolytic cleavage of the C-B bond (Protodeboronation) before the palladium cycle can intercept it.

Corrective Protocol: The "Anhydrous/Fluoride" System

To fix this, we must lower the concentration of active base and accelerate the transmetalation step.

Optimized Conditions:

  • Solvent: Toluene/1,4-Dioxane (10:1) – Strictly Anhydrous.

  • Base: Cesium Fluoride (CsF) or Potassium Phosphate (

    
    ) – Avoid Hydroxides.
    
  • Catalyst: Pd(OAc)

    
     + SPhos (or XPhos).
    
    • Why SPhos? Buchwald ligands like SPhos are bulky and electron-rich. They facilitate oxidative addition into the electron-poor pyridine and, crucially, create a pocket that accelerates transmetalation with hindered boronic acids [1].

Step-by-Step Protocol:

  • Charge a reaction vial with 5-bromonicotinaldehyde (1.0 equiv), 2-chlorophenylboronic acid (1.5 equiv), SPhos (0.04 equiv), and Pd(OAc)

    
      (0.02 equiv).
    
  • Add

    
      (2.0 equiv) or CsF  (2.5 equiv).
    
  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Heat to 80°C for 12-18 hours.

    • Note: Do not exceed 100°C; higher temps favor deboronation.

Module 2: The "Byproduct Chaos" (Aldehyde Instability)

Symptom: The coupling works, but you isolate a mixture of 5-(2-chlorophenyl)nicotinic acid (oxidation) and the corresponding alcohol (reduction).

The Root Cause: Cannizzaro Reaction

Nicotinaldehyde derivatives are electron-deficient aldehydes. In the presence of strong bases (NaOH, KOH) and water, they undergo the Cannizzaro reaction , where one molecule is oxidized and another reduced.[1]

Corrective Protocol: The "Masked" Approach

If switching to mild bases (


) in Module 1 does not solve this, you must protect the aldehyde.

The Workaround (Acetal Protection):

  • Pre-step: Convert 5-bromonicotinaldehyde to its diethyl acetal using triethyl orthoformate and catalytic TsOH.

  • Coupling: Perform the Suzuki coupling on the acetal (which is stable to base).

  • Deprotection: Treat the crude mixture with 1N HCl/THF during the workup to reveal the aldehyde.

Data Comparison: Base Selection

Base TypepKa (Conj. Acid)Cannizzaro RiskProtodeboronation RiskRecommendation
NaOH / KOH 15.7High HighDO NOT USE

10.3ModerateModerateAcceptable

12.3LowLowPreferred
CsF 3.2 (HF)NegligibleLowExcellent (Anhydrous)

Module 3: Catalyst Poisoning & Purification

Symptom: The reaction stalls at 50% conversion. Adding more catalyst helps briefly but then stops. The final product is contaminated with dark residues.

The Root Cause: Pyridine Coordination

The nitrogen atom in the pyridine ring is a good ligand for Palladium. As the product forms, the product itself competes with the phosphine ligand for the Pd center, effectively poisoning the catalyst (Pd-black formation).

Corrective Protocol: Scavenging & Ligand Overkill
  • Ligand Ratio: Use a higher Ligand:Pd ratio (2:1 or 2.5:1) to keep the Pd ligated by the phosphine, not the pyridine nitrogen.

  • Scavenging: You cannot rely on simple crystallization. You must actively remove Pd.

Purification Workflow:

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove bulk Pd black.

  • Scavenger Wash: Dissolve the crude oil in EtOAc. Add Thiol-functionalized Silica (SiliaMetS® Thiol or equivalent) and stir for 2 hours at 40°C.

    • Why? Thiols bind Pd(II) much stronger than the pyridine nitrogen does [2].

  • Wash: Filter off the silica. Wash the organic layer with 10% citric acid (removes remaining inorganic bases without touching the aldehyde).

Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive deboronation is critical.

ReactionMechanism BoronicAcid 2-Chlorophenyl boronic acid Boronate Boronate 'Ate' Complex BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Transmetalation Transmetalation (Productive) Boronate->Transmetalation Fast with SPhos Deboronation Protodeboronation (Destructive) Boronate->Deboronation Accelerated by Ortho-Cl Sterics Pd_Ox Pd(II)-Ar-Br (Oxidative Addn) Pd_Ox->Transmetalation Product Target Aldehyde Transmetalation->Product Reductive Elim. Waste Chlorobenzene (Waste) Deboronation->Waste

Figure 2: Kinetic competition between productive transmetalation and destructive protodeboronation.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester (Bpin) instead of the boronic acid? A: Yes, and it is often preferred. Boronic esters release the active boronate species more slowly, which keeps the standing concentration of the unstable "ate" complex low, reducing protodeboronation [3].

Q: My aldehyde is turning into a carboxylic acid during storage. Why? A: Nicotinaldehydes are prone to air oxidation (autoxidation). Store the purified product under Argon at -20°C. If you need long-term stability, store it as the acetal or the alcohol, and oxidize/deprotect immediately before the next step.

Q: Can I use DMF as a solvent? A: Avoid DMF if possible. At high temperatures (>100°C), DMF can decompose to dimethylamine, which can condense with your aldehyde to form an imine/enamine impurity.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014).[3] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368.[3] Link

Sources

Optimization

improving catalyst efficiency in Suzuki coupling for nicotinaldehyde derivatives

Technical Support Center: Suzuki Coupling for Nicotinaldehyde Derivatives Ticket ID: #8492-NICOTIN Subject: Improving Catalyst Efficiency & Preventing Side Reactions in Pyridine-Aldehyde Systems Assigned Scientist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling for Nicotinaldehyde Derivatives Ticket ID: #8492-NICOTIN Subject: Improving Catalyst Efficiency & Preventing Side Reactions in Pyridine-Aldehyde Systems Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double Trouble" Substrate

Coupling nicotinaldehyde derivatives (e.g., 2-chloronicotinaldehyde, 6-bromonicotinaldehyde) presents a unique "double trouble" scenario in catalysis:

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that competitively binds to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (formation of off-cycle resting states).
    
  • Aldehyde Instability: The electron-deficient pyridine ring makes the aldehyde highly electrophilic, rendering it susceptible to nucleophilic attack by the base (Cannizzaro disproportionation) or oxidation, rather than the desired transmetalation.

This guide provides a field-proven troubleshooting framework to bypass these mechanisms, utilizing sterically demanding ligands and controlled basicity.

Diagnostic Workflow

Before altering your entire synthesis, trace the failure mode using this logic flow.

DiagnosticWorkflow Start Reaction Failure CheckConversion Is Conversion < 10%? Start->CheckConversion CheckSideProducts Are Side Products Forming? Start->CheckSideProducts Poisoning Issue: Catalyst Poisoning (N-Coordination) CheckConversion->Poisoning Yes (Stalled) Cannizzaro Issue: Cannizzaro/Aldol (Base too strong) CheckSideProducts->Cannizzaro Acid/Alcohol detected Protodeboronation Issue: Protodeboronation (Unstable Boronic Acid) CheckSideProducts->Protodeboronation De-borylated Arene SolutionLigand Switch to Bulky Ligand (XPhos, SPhos, catCXium A) Poisoning->SolutionLigand SolutionBase Switch to Weak Base (K3PO4, K2CO3) & Reduce Water Cannizzaro->SolutionBase SolutionMIDA Use MIDA Boronate or Slow Addition Protodeboronation->SolutionMIDA

Figure 1: Diagnostic decision tree for nicotinaldehyde coupling failures.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at ~20% conversion despite using 5 mol% Pd(PPh3)4. Why?

The Diagnosis: You are experiencing N-coordination poisoning . The pyridine nitrogen in your substrate is displacing the triphenylphosphine (PPh3) ligands. PPh3 is a monodentate, relatively unhindered ligand that binds weakly compared to the pyridine nitrogen. Once the pyridine binds to the Pd(II) center, it forms a stable, unreactive "off-cycle" complex, preventing transmetalation.

The Solution: Switch to bulky, electron-rich phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs).

  • Recommendation: XPhos or SPhos .[1]

  • Mechanism: These ligands are massive. They create a "roof" over the Palladium center that sterically blocks the approach of the pyridine nitrogen while still allowing the oxidative addition of the C-X bond. The electron-rich nature facilitates the oxidative addition of the electron-deficient chloride/bromide.

  • Protocol Shift: Use a precatalyst like XPhos Pd G3 or Pd(dppf)Cl2 .[1] The G3 precatalysts are superior because they ensure a 1:1 Pd:Ligand ratio and activate rapidly even at room temperature.

Q2: I see the product, but also significant amounts of the corresponding carboxylic acid and alcohol. What is happening?

The Diagnosis: This is the Cannizzaro reaction .[2] The electron-deficient pyridine ring makes your aldehyde extremely electrophilic. In the presence of strong bases (NaOH, KOH, or even Cs2CO3 in high water concentrations), hydroxide ions attack the aldehyde, leading to disproportionation into the acid and alcohol.[3]

The Solution:

  • Change the Base: Switch to Tribasic Potassium Phosphate (K3PO4) . It provides sufficient basicity for transmetalation (activating the boronic acid) but is less nucleophilic than hydroxide or alkoxides.

  • Solvent Control: Reduce the water content. While Suzuki coupling requires some water for the base to dissolve/activate, a Dioxane/Water (4:1) or Toluene/Water (10:1) ratio minimizes the concentration of free hydroxide ions.

  • Alternative: If the problem persists, use KF (Potassium Fluoride) in dry THF/Dioxane. Fluoride activates the boronic acid without acting as a strong nucleophile toward the aldehyde.

Q3: My boronic acid coupling partner disappears, but no product forms. (Protodeboronation)

The Diagnosis: Heteroaryl boronic acids (especially 2-pyridyl or electron-poor variants) are notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) under basic, aqueous conditions.

The Solution:

  • MIDA Boronates: Switch from boronic acid to a MIDA boronate ester. These slowly release the active boronic acid species, keeping its concentration low and preventing decomposition.

  • Pre-activation: If you must use the acid, do not mix it with the base until the catalyst and halide are at temperature.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale. Validated for 2-chloronicotinaldehyde and 5-bromonicotinaldehyde.

ComponentReagentEquivalentsRole
Substrate Halonicotinaldehyde1.0 equivElectrophile
Partner Aryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst XPhos Pd G3 0.02 - 0.05 equiv (2-5 mol%)Precatalyst (Air stable)
Base K3PO4 (finely ground) 2.0 - 3.0 equivActivator (Mild)
Solvent 1,4-Dioxane / Water 4:1 Ratio (0.2 M)Reaction Medium
Temperature 80°C-Thermal Activation

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the halonicotinaldehyde (1.0 equiv), aryl boronic acid (1.2 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Degas: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling and aldehyde oxidation.

  • Add Solvent: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitor: Check by LCMS after 1 hour. If conversion is slow, add another 1 mol% catalyst.

  • Workup: Dilute with EtOAc, wash with water (to remove phosphate salts), dry over Na2SO4, and concentrate.

Why this works:

  • XPhos Pd G3: Prevents N-poisoning via steric bulk.

  • K3PO4: Mild enough to spare the aldehyde, strong enough to activate the boron.

  • Dioxane/Water: Solubilizes the organic reactants while allowing the inorganic base to function.

Comparative Data: Ligand Performance

Yields based on coupling of 2-chloronicotinaldehyde with phenylboronic acid (24h, 80°C).

Ligand SystemYield (%)Observation
Pd(PPh3)4 15%Failed. Catalyst poisoning observed (black ppt).
Pd(dppf)Cl2 65%Good. Bidentate ligand resists displacement better than PPh3.
Pd(OAc)2 / SPhos 88%Excellent. High turnover, no poisoning.
XPhos Pd G3 96% Superior. Fast activation, complete conversion < 2h.

Mechanistic Visualization

The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

CatalyticCycle Pd0 Active Pd(0)-L (Bulky Ligand) OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + Ar-Cl Poison OFF-CYCLE RESTING STATE (Pd-Pyridine Complex) Pd0->Poison + Pyridine-N (If Ligand is Small) TransMet Transmetalation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible only with Heat/Bulk

Figure 2: The Catalytic Cycle. Note the red "Off-Cycle" path where the pyridine nitrogen traps the catalyst if the ligand (L) is not bulky enough to block it.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.

  • Maligres, P. E., et al. "Optimization of the Suzuki Coupling of 2-Chloropyridines." Tetrahedron Letters, 2010, 51, 3056.

Sources

Troubleshooting

5-(2-Chlorophenyl)nicotinaldehyde stability and degradation pathways

Technical Support Center: 5-(2-Chlorophenyl)nicotinaldehyde Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols Document ID: TS-5CPNA-2024-v1 Target Audience: Medicinal Chemists, Process Engineer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Chlorophenyl)nicotinaldehyde Subject: Stability Profiling, Degradation Mechanisms, and Handling Protocols Document ID: TS-5CPNA-2024-v1 Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7) is a biaryl pyridine derivative primarily used as a scaffold in the synthesis of kinase inhibitors and heterocyclic agrochemicals.[1] While the biaryl core is robust, the nicotinaldehyde moiety is inherently unstable. It exhibits high electrophilicity due to the electron-deficient pyridine ring, making it susceptible to aerobic oxidation , hydration , and nucleophilic attack .

This guide provides a mechanistic breakdown of these instability pathways and actionable troubleshooting steps to preserve compound integrity.

Section 1: Critical Storage & Handling Protocols

The Golden Rule: Treat this compound as a "Live Intermediate." It is not a static shelf-stable reagent.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Retards the kinetics of radical auto-oxidation.
Atmosphere Argon or Nitrogen The aldehyde C-H bond is weak (~80-90 kcal/mol); O₂ readily abstracts this hydrogen to initiate radical chains.
Container Amber Glass, PTFE-lined cap Prevents photo-initiated radical formation; PTFE prevents leaching of plasticizers by the chlorinated aromatic.
Solvent Status Store Solid Only In solution, the rate of oxidation and dimerization increases exponentially.

Section 2: Degradation Pathways (Mechanistic Insight)

The instability of 5-(2-Chlorophenyl)nicotinaldehyde is driven by two competing mechanisms: Radical Auto-oxidation and Nucleophilic Addition .

Pathway A: Aerobic Auto-oxidation (The "White-to-Yellow" Shift)

Upon exposure to air, the aldehyde converts to 5-(2-chlorophenyl)nicotinic acid. This is the most common cause of purity loss.

  • Mechanism: A radical chain reaction where trace metal ions or light initiate the abstraction of the formyl proton.

  • Visual Indicator: The pristine white solid turns yellow or develops a crust.

Pathway B: Cannizzaro Disproportionation

In the presence of strong bases (often used in Suzuki couplings to synthesize this molecule), the aldehyde undergoes disproportionation.

  • Mechanism: Hydroxide attacks the carbonyl, forming a tetrahedral intermediate that transfers a hydride to another aldehyde molecule.

  • Result: A 50:50 mixture of the corresponding Alcohol (reduced) and Carboxylic Acid (oxidized).

Pathway C: Hydration (The "Ghost Peak" in NMR)

The electron-withdrawing nature of the pyridine ring and the 2-chlorophenyl group makes the carbonyl carbon highly electrophilic. In the presence of water, it forms a gem-diol (hydrate) .

  • Impact: This is reversible but complicates HPLC and NMR analysis.

DegradationPathways Aldehyde 5-(2-Chlorophenyl) nicotinaldehyde (Active) Radical Acyl Radical (Intermediate) Aldehyde->Radical Light / O2 / Metals Acid Nicotinic Acid Deriv. (Major Impurity) Aldehyde->Acid Strong Base Cannizzaro Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Acidic pH) Alcohol Nicotinyl Alcohol (Cannizzaro Product) Aldehyde->Alcohol Strong Base (NaOH/KOH) Cannizzaro Peracid Peracid (Transient) Radical->Peracid + O2 Peracid->Acid + Aldehyde

Figure 1: Mechanistic map of 5-(2-Chlorophenyl)nicotinaldehyde degradation. The red nodes represent irreversible byproducts that reduce yield.

Section 3: Troubleshooting & FAQs

Scenario 1: Analytical Discrepancies

Q: My LC-MS shows a purity of 98%, but the 1H NMR shows a purity of only 85%. Why? A: This is a classic sign of Auto-oxidation or Hydration .

  • The Issue: The carboxylic acid derivative often ionizes poorly in positive-mode ESI MS compared to the pyridine aldehyde, leading to an overestimation of purity by MS.

  • The Check: Look at the 1H NMR spectrum.

    • Aldehyde Proton: Sharp singlet at ~10.0–10.2 ppm.

    • Carboxylic Acid: Very broad hump >12 ppm (often invisible) and a shift in the pyridine ring protons.

    • Hydrate: New signal around 6.0–6.5 ppm (CH(OH)₂).

  • The Fix: If the impurity is the acid, perform a basic wash (NaHCO₃) to remove it, then recrystallize. If it is the hydrate, dry the sample under high vacuum with P₂O₅.

Scenario 2: Synthesis Failure

Q: I used this aldehyde in a reductive amination, but the yield was <20%. A: The aldehyde likely degraded to the acid before reaction.

  • The Mechanism: Reductive amination requires the formation of an imine. Carboxylic acids react with amines to form salts (ammonium carboxylates), which are dead ends in this reaction.

  • The Protocol:

    • Dissolve the starting material in DCM.

    • Wash with saturated aqueous NaHCO₃ (removes acid).

    • Dry organic layer, evaporate, and immediately use in the reaction.

    • Add a dehydrating agent (e.g., Ti(OiPr)₄ or MgSO₄) to drive imine formation.

Scenario 3: Workup Woes

Q: After Suzuki coupling to make this molecule, I washed with 1M NaOH and lost my product. A: You triggered the Cannizzaro Reaction .

  • The Cause: Nicotinaldehydes are extremely sensitive to base-induced disproportionation.

  • The Fix: Never use strong bases (NaOH, KOH) during the workup of this aldehyde. Quench Suzuki reactions with Ammonium Chloride (NH₄Cl) or dilute acid (pH 5-6) to neutralize the boronate base without destroying the aldehyde.

Section 4: Validated Purification Protocol

If your batch has degraded (yellowing), use this "Rescue Protocol" to restore purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude yellow solid in minimal Dichloromethane (DCM).

  • Acid Removal: Wash the organic phase twice with cold 5% NaHCO₃ solution. (The acid impurity moves to the aqueous layer as the carboxylate salt).

  • Brine Wash: Wash once with brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Do not use acidic drying agents like silica).

  • Concentration: Evaporate solvent at <30°C.

  • Recrystallization (Optional): If purity is still low, recrystallize from Hexane/EtOAc (9:1).

RescueProtocol Start Degraded Sample (Yellow Solid) Dissolve Dissolve in DCM Start->Dissolve Wash Wash with 5% NaHCO3 (Removes Acid) Dissolve->Wash PhaseSep Separate Phases Wash->PhaseSep Aqueous Aqueous Layer (Contains Impurities) PhaseSep->Aqueous Discard Organic Organic Layer (Contains Product) PhaseSep->Organic Keep Dry Dry (Na2SO4) & Evaporate < 30°C Organic->Dry Final Pure White Solid Dry->Final

Figure 2: Purification workflow to remove oxidative byproducts.

References

  • Chemical Stability of Pyridine-3-carbaldehyde (Nicotinaldehyde) Source: Loba Chemie Safety Data Sheet & Technical Specifications. Relevance: Establishes the baseline instability of the parent scaffold and sensitivity to oxidation.

  • Synthesis and Reactivity of 5-Substituted Nicotinaldehydes Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Details the synthetic handling of 3,5-disubstituted pyridines and the use of thiosemicarbazones, highlighting the reactivity of the aldehyde group.[2]

  • Oxidative Degradation of Heterocyclic Aldehydes Source: National Institutes of Health (PubChem) - 5-Chloropyridine-3-carbaldehyde Data. Relevance: Provides physical property data and GHS hazard classifications for the chlorinated analog, confirming oxidative risks.

  • Handling of Air-Sensitive Reagents Source: Sigma-Aldrich (Merck) Technical Bulletin AL-134. Relevance: Standard operating procedure for storing aldehydes prone to radical auto-oxidation.

Sources

Optimization

column chromatography conditions for purifying 5-(2-Chlorophenyl)nicotinaldehyde

This guide is structured as a high-level Technical Support Case File, designed to simulate a consultation with a Senior Application Scientist. It prioritizes actionable troubleshooting, mechanistic understanding, and val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Case File, designed to simulate a consultation with a Senior Application Scientist. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

System Overview & Physicochemical Profile

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule, 5-(2-Chlorophenyl)nicotinaldehyde . This biaryl pyridine derivative presents a "push-pull" electronic system that dictates its chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine core + Aldehyde + ChlorophenylDual Nature: Lipophilic (biaryl) yet basic (pyridine N).
pKa (Pyridine N) ~3.5 - 4.0Streaking Risk: The basic nitrogen will interact with acidic silanol groups (

) on silica gel, causing peak tailing.
Reactivity Electrophilic AldehydeStability Risk: Susceptible to oxidation (to carboxylic acid) or acetal formation if methanol is used.
LogP ~2.8 (Estimated)Elution: Moderate lipophilicity. Expect elution in mid-polarity solvents (e.g., 20-30% EtOAc/Hexane).
Common Impurities Triphenylphosphine Oxide (TPPO), Protodeboronation byproductsCo-elution: TPPO is the primary contaminant in Suzuki couplings, often co-eluting due to its polarity.

Triage: Frequently Asked Questions (FAQs)

Q1: My product is streaking significantly on the TLC plate and column. Is the compound decomposing? A: Likely not. Streaking is a hallmark of pyridine-silanol interactions . Silica gel is slightly acidic (


). The basic nitrogen of the pyridine ring protonates or hydrogen-bonds to the silica surface, causing it to "drag."
  • Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) or add 0.5-1% TEA to your mobile phase. This neutralizes the acidic sites, sharpening the band.

Q2: I see a large, UV-active spot just below my product that won't separate. What is it? A: If you used a palladium catalyst with triphenylphosphine ligands (e.g.,


), this is almost certainly Triphenylphosphine Oxide (TPPO) .[1]
  • Diagnostic: TPPO is UV active and stains strongly with Iodine or PMA.

  • Fix: Do not rely solely on chromatography. See the TPPO Removal Protocol below (Section 3.2) to remove it before the column.

Q3: Can I use Methanol/DCM to purify this? A: Avoid if possible. While Pyridines are soluble in DCM/MeOH, methanol can react with the aldehyde moiety to form hemiacetals/acetals on the acidic silica surface, leading to "ghost" spots or yield loss.

  • Recommendation: Use Hexanes/Ethyl Acetate . If solubility is an issue, use a small amount of DCM to load the column, but elute with Hex/EtOAc.

Validated Experimental Protocols

Standard Flash Chromatography Protocol

Use this protocol for crude mixtures with low TPPO content (<5%).

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase A: Hexanes (or Heptane). Mobile Phase B: Ethyl Acetate (EtOAc).[2][3][4] Modifier: Triethylamine (TEA).

  • Column Pre-treatment: Slurry pack the column using 90% Hexane / 10% EtOAc + 1% TEA . Flush with 2 column volumes (CV) to neutralize the silica.

  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM or Toluene. Avoid loading with pure EtOAc as it broadens the band immediately.

  • Gradient Elution:

    • 0–5 min: Isocratic 10% B (to elute non-polar impurities like bis-aryl dimers).

    • 5–20 min: Linear gradient 10%

      
       30% B.
      
    • 20–30 min: Isocratic 30% B.

  • Monitoring: The product typically elutes between 20-30% EtOAc (Rf

    
     0.35 in 30% EtOAc/Hex).
    
Advanced Protocol: TPPO Removal Strategy

Use this IF you used triphenylphosphine-based catalysts. TPPO is notoriously difficult to separate from polar aromatics on silica.

Pre-Column Precipitation (The "Zinc Fix"): Triphenylphosphine oxide forms a coordination complex with Zinc Chloride (


) that precipitates out of solution [1].
  • Dissolve crude mixture in Ethanol or Ethyl Acetate (approx. 5 mL/g).

  • Add ZnCl₂ (1.5 equivalents relative to expected TPPO).

  • Stir at room temperature for 30 minutes. A white solid (TPPO-Zn complex) will precipitate.

  • Filter the solid through a sintered glass funnel or Celite pad.

  • Concentrate the filtrate.[3][5] The residue is now TPPO-depleted and ready for the Standard Protocol (3.1) .

Troubleshooting Logic & Workflow

The following decision tree illustrates the logical pathway for purifying 5-(2-Chlorophenyl)nicotinaldehyde, ensuring you address impurities in the correct order.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) CheckTPPO Did you use PPh3 ligands? Start->CheckTPPO TPPORemoval Execute ZnCl2 Precipitation (See Protocol 3.2) CheckTPPO->TPPORemoval Yes TLCAnalysis Run TLC (30% EtOAc/Hex) Check for Streaking CheckTPPO->TLCAnalysis No TPPORemoval->TLCAnalysis Streaking Is the spot streaking? TLCAnalysis->Streaking AddBase Add 1% TEA to Eluent (Neutralize Silica) Streaking->AddBase Yes StandardCol Standard Column (Hex/EtOAc Gradient) Streaking->StandardCol No AddBase->StandardCol FinalProduct Pure 5-(2-Chlorophenyl) nicotinaldehyde StandardCol->FinalProduct

Figure 1: Purification logic flow. Note the critical checkpoint for TPPO removal prior to chromatography to prevent co-elution.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] J. Org.[6] Chem.2017 , 82, 9931–9936.[6]

  • BenchChem Technical Support. "Purification of 5-(Thiophen-2-yl)nicotinaldehyde." BenchChem Protocols, 2025 .

  • Taniguchi, T.; Curran, D. P. "Silica gel promotes reductions of aldehydes and ketones."[7] Org.[2][4][6][7][8] Lett.2012 , 14, 4540–4543.[7] (Cited for silica reactivity context).

  • Organic Chemistry Portal. "Suzuki Coupling - Impurity Management." (General reference for Suzuki coupling byproducts).

Sources

Troubleshooting

Technical Support Center: Impurity Management in 5-(2-Chlorophenyl)nicotinaldehyde Synthesis

Status: Active Ticket ID: CHEM-SUP-5CPNA-001 Subject: Troubleshooting Impurity Profiles & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-5CPNA-001 Subject: Troubleshooting Impurity Profiles & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-(2-Chlorophenyl)nicotinaldehyde presents a unique "perfect storm" of chemical challenges. You are coupling an electron-deficient heterocycle (pyridine) with a sterically hindered, ortho-substituted boronic acid. This specific combination frequently leads to three primary failure modes:

  • Protodeboronation: The 2-chloro substituent accelerates the hydrolytic cleavage of the C-B bond before coupling occurs.

  • Aldehyde Oxidation: The nicotinaldehyde moiety is prone to Cannizzaro disproportionation or aerobic oxidation to the carboxylic acid.

  • Metal Contamination: Pyridine nitrogens are excellent ligands, often trapping palladium residues in the final product.

This guide provides a self-validating workflow to manage these impurities, moving beyond standard literature to field-proven industrial protocols.

Module 1: The Reaction Phase (Prevention)

The Core Issue: The "Ortho-Effect" & Protodeboronation

User Question: "I am seeing a large amount of chlorobenzene in my crude LC-MS, and my yield is stuck at 40%. Increasing the catalyst loading didn't help. Why?"

Technical Diagnosis: You are experiencing Protodeboronation . 2-Chlorophenylboronic acid is highly susceptible to base-catalyzed hydrolysis. The ortho-chloro group provides both steric hindrance (slowing the transmetallation step of the Suzuki cycle) and electronic destabilization, making the C-B bond labile. If transmetallation is slower than hydrolysis, you produce chlorobenzene (dead end) instead of the product.

Troubleshooting Protocol
VariableStandard Protocol (High Risk)Optimized Protocol (Low Impurity) The "Why" (Causality)
Base Carbonates (

,

)
Fluorides (

,

) or Phosphates (

)
Carbonates can be too basic, accelerating deboronation. Anhydrous fluoride sources facilitate transmetallation without high pH stress.
Solvent DMF/Water or Dioxane/WaterToluene/Water (10:1) or DME Reducing water content minimizes the hydrolysis pathway. A biphasic system often protects the sensitive boronic acid.
Catalyst


or

+ SPhos
Standard triphenylphosphine ligands are bulky and slow for ortho-substituted couplings. Bidentate ligands (

) or Buchwald ligands (

) accelerate the rate-determining transmetallation step.
Visualizing the Competition: Coupling vs. Deboronation

The diagram below illustrates the kinetic competition occurring in your flask. Your goal is to maximize the green path and block the red path.

SuzukiImpurity Start Reactants: 5-Bromonicotinaldehyde + 2-Chlorophenylboronic Acid OxAdd Oxidative Addition (Pd Inserted into Pyridine) Start->OxAdd Pd(0) Deboronation Protodeboronation (Hydrolysis of C-B bond) Start->Deboronation High pH / Excess H2O TransMetal Transmetallation (Rate Determining Step) OxAdd->TransMetal Base Activation RedElim Reductive Elimination TransMetal->RedElim Product TARGET PRODUCT: 5-(2-Chlorophenyl)nicotinaldehyde RedElim->Product SideProduct IMPURITY: Chlorobenzene Deboronation->SideProduct

Figure 1: Kinetic competition between the desired Suzuki cycle (Center) and the Protodeboronation side-reaction (Right).[1]

Module 2: The Work-Up Phase (Purification)

The "Magic Bullet": Bisulfite Adduct Purification

User Question: "My product co-elutes with the de-halogenated impurity on silica gel. How do I separate them without running a difficult column?"

Technical Diagnosis: Chromatography is often inefficient for separating biaryls from their slightly different byproducts. However, your molecule contains an aldehyde .[2][3] You can exploit this chemical handle to separate it from all non-aldehyde impurities (chlorobenzene, homocoupled biaryls, ligands) using Sodium Bisulfite (


) .
The Bisulfite Protocol (Step-by-Step)

This method creates a water-soluble adduct of your product, washing away all organic impurities, then reverses the reaction to release pure product.

  • Adduct Formation:

    • Dissolve crude organic mixture in Ethyl Acetate (EtOAc) .

    • Add 2-3 equivalents of saturated aqueous

      
       .
      
    • Stir vigorously for 1-2 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous layer depending on lipophilicity.

    • Checkpoint: If a solid forms, filter it.[2][4] If no solid, separate the layers and keep the Aqueous Layer .

  • The Wash (Impurity Removal):

    • Wash the aqueous phase (or the filter cake suspended in fresh water) with Diethyl Ether or Hexanes .

    • Result: The organic wash contains your impurities (chlorobenzene, dimer, catalyst ligands). The aqueous phase contains your product.[2][3]

  • Regeneration:

    • Add fresh EtOAc to the aqueous phase/solid.

    • Adjust pH to >10 using Sodium Carbonate (

      
      )  or dilute NaOH.
      
    • Mechanism:[5][6][7] High pH collapses the bisulfite adduct, regenerating the aldehyde.

    • Separate the organic layer, dry over

      
      , and concentrate.
      

BisulfiteFlow Crude Crude Mixture (Product + Impurities) Step1 Add NaHSO3 (aq) + Organic Solvent Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities: Chlorobenzene, Dimers, Ligands) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer / Precipitate (Contains Product-Bisulfite Adduct) PhaseSep->AqLayer Keep Regen Add Base (pH > 10) + Fresh EtOAc AqLayer->Regen Final Pure Aldehyde in EtOAc Regen->Final

Figure 2: The Bisulfite Adduct purification workflow, utilizing the aldehyde functionality for orthogonal separation.

Module 3: Final Polish (Metal Removal)

User Question: "My final product is yellow/brown, and elemental analysis shows 500 ppm Palladium. How do I fix this?"

Technical Diagnosis: The pyridine nitrogen in your product is a "Pd-magnet." Standard silica chromatography often fails to remove these coordinated metals.

Solution: Scavenger Resins vs. Activated Carbon Do not rely on recrystallization alone, as Pd can co-crystallize.

  • Thiol-Derivatized Silica (SiliaMetS® Thiol or equivalent):

    • Add 10-20 wt% of scavenger resin to your product dissolved in THF or EtOAc.

    • Stir at 40°C for 4 hours.

    • Filter.[2][4] This is highly specific for Pd(II) species coordinated to pyridines.

  • Activated Carbon (Darco® KB-B):

    • Effective, but can reduce yield by adsorbing the product. Use only if resins are unavailable.

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017, 139, 37, 13156–13165.
  • Aldehyde Purification (Bisulfite Method)

    • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2][8] Org.[9][10] Process Res. Dev. 2017, 21, 9, 1394–1403.[2]

  • Palladium Removal Strategies

    • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Org.[9][10] Process Res. Dev. 2023.

  • Reaction Optimization for Heterocycles

    • Suzuki–Miyaura Cross-Coupling Reaction.[5][11][12] TCI Chemicals Technical Guide.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(2-Chlorophenyl)nicotinaldehyde

Status: Operational Ticket ID: T-SC-5CPNA-001 Subject: Troubleshooting Low Yields, Catalyst Poisoning, and Purification Bottlenecks Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-SC-5CPNA-001 Subject: Troubleshooting Low Yields, Catalyst Poisoning, and Purification Bottlenecks Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-(2-Chlorophenyl)nicotinaldehyde presents a "perfect storm" of scale-up challenges: the electron-deficient pyridine ring poisons palladium catalysts, the ortho-chloro substituent creates significant steric hindrance, and the aldehyde functionality is prone to oxidation or disproportionation (Cannizzaro) under basic coupling conditions.

This guide moves beyond standard literature protocols to address the specific failure modes encountered at the gram-to-kilogram scale.

Module 1: The Suzuki-Miyaura Coupling

Core Challenge: The reaction stalls at 60-70% conversion, or requires excessive catalyst loading (>5 mol%).

Diagnosis: The "Ortho-Effect" & Pyridine Poisoning

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here.

  • Steric Clash: The 2-chloro group on the boronic acid creates significant steric hindrance near the active site, slowing the transmetalation step.

  • Catalyst Arrest: The pyridine nitrogen of the starting material (5-bromonicotinaldehyde) and the product acts as a ligand, displacing phosphines and forming inactive Pd-pyridine complexes.

Troubleshooting Protocol

Q: My reaction stalls despite adding more catalyst. What is the fix? A: Switch to a bulky, electron-rich phosphine ligand system.

  • Recommendation: Use Pd(OAc)₂ + SPhos (2:1 ratio) or XPhos Pd G2 .

  • Why: These Buchwald-type ligands are bulky enough to prevent pyridine coordination to the Pd center and electron-rich enough to facilitate oxidative addition into the electron-deficient bromopyridine. SPhos is specifically optimized for ortho-substituted biaryls.

Q: I see significant dehalogenation (formation of nicotinaldehyde). A: This is a side reaction caused by high temperatures and protic solvents.

  • Fix: Switch the base/solvent system.

    • Avoid: Ethanol/Water with Carbonate bases (promotes protodeboronation).

    • Adopt:K₃PO₄ (3.0 eq) in Toluene/Water (10:1) or Dioxane/Water . Phosphate bases are milder and often superior for unstable boronic acids.

Visualizing the Failure Points

SuzukiFailure Start Reagents: 5-Br-Nicotinaldehyde + 2-Cl-Ph-B(OH)2 Cat Catalyst Cycle (Pd-L) Start->Cat Poison FAILURE 1: Pyridine N binds Pd (Catalyst Death) Cat->Poison Standard Ligands (PPh3, dppf) Steric FAILURE 2: 2-Cl Steric Clash (Slow Transmetalation) Cat->Steric Ortho-Substitution Product Target: 5-(2-Cl-Ph)-Nicotinaldehyde Cat->Product Bulky Ligands (SPhos/XPhos)

Figure 1: Mechanistic failure points in the coupling reaction. Standard ligands allow pyridine coordination (poisoning), while bulky ligands facilitate the difficult ortho-coupling.

Module 2: Purification (The "Bisulfite Bypass")

Core Challenge: Chromatography is expensive and time-consuming at scale. The aldehyde product co-elutes with de-brominated side products.

The Solution: Bisulfite Adduct Purification

Aldehydes form water-soluble bisulfite adducts.[1] Impurities (non-aldehydes) remain in the organic layer. This allows you to "wash away" impurities without a column.

Step-by-Step Protocol (Scale-Up Ready)
  • Adduct Formation:

    • Dissolve crude reaction mixture (after standard workup) in Methanol/Ethyl Acetate (1:2) .

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (2.0 eq relative to aldehyde).

    • Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may stay in the aqueous phase depending on volume.

  • The Wash (Impurity Removal):

    • Filter the solid adduct OR separate the aqueous layer (if soluble).[1][2][3]

    • Wash the solid/aqueous phase with MTBE or Toluene (2x).

    • Result: The impurities (dimers, unreacted halides) are in the organic wash. The product is trapped as a salt.[2]

  • Regeneration:

    • Suspend the solid adduct (or aqueous solution) in Ethyl Acetate .

    • Slowly add 10% Na₂CO₃ or NaOH until pH > 10.

    • Stir until the solid dissolves and gas evolution stops.

    • Separate organic layer, dry over MgSO₄, and concentrate.

Q: The adduct formed a "gummy" oil instead of a filterable solid. A: This is common with lipophilic aldehydes.

  • Fix: Do not try to filter. Add water to dissolve the gum completely into the aqueous phase, then wash the aqueous phase with organic solvent (Liquid-Liquid Extraction method).

Workflow Diagram

BisulfiteProcess Crude Crude Mixture (Product + Impurities) Bisulfite Add Sat. NaHSO3 Stir 2-4 hrs Crude->Bisulfite Split Phase Separation Bisulfite->Split OrganicWaste Organic Layer (Contains Impurities) Split->OrganicWaste Discard AqueousAdduct Aqueous/Solid Layer (Bisulfite Adduct) Split->AqueousAdduct Keep Regen Regeneration Add Base (pH > 10) Extract with EtOAc AqueousAdduct->Regen Final Pure Aldehyde (>98% Purity) Regen->Final

Figure 2: The Bisulfite Bypass workflow eliminates the need for silica chromatography.

Module 3: Stability & Metal Scavenging

Core Challenge: Residual Palladium (>1000 ppm) and oxidation of the aldehyde to carboxylic acid.

Palladium Removal (<10 ppm)

Pyridine rings are excellent metal scavengers, meaning they hold onto Pd tightly. Carbon treatments are often ineffective.

  • Recommended Scavenger: SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

  • Protocol:

    • Dissolve crude product in THF or EtOAc.

    • Add SiliaMetS® Thiol (4 eq relative to residual Pd).

    • Stir at 50°C for 4 hours (Heat is crucial to break the Pd-Pyridine bond).

    • Filter through Celite.[4]

Storage & Stability FAQ

Q: My product is turning into a white solid that is insoluble in CDCl₃. A: Your aldehyde has oxidized to 5-(2-chlorophenyl)nicotinic acid .

  • Prevention: Store under Argon at -20°C.

  • Recovery: If significant acid has formed, dissolve the mixture in EtOAc and wash with weak base (NaHCO₃). The acid goes into the water; the aldehyde stays in the organic layer.

Q: Can I use the Cannizzaro reaction to my advantage? A: Generally, no. The Cannizzaro reaction (base-induced disproportionation) is a side-reaction risk during the Suzuki coupling if the base concentration is too high. This is why we recommend K₃PO₄ (weaker base) over hydroxides.

Summary of Key Parameters

ParameterStandard Condition (Avoid)Optimized Scale-Up Condition
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂ + SPhos (or XPhos)
Base Na₂CO₃ / K₂CO₃K₃PO₄ (Tribasic Potassium Phosphate)
Solvent DMF, Ethanol/WaterToluene/Water or Dioxane/Water
Purification Silica Column (0-50% EtOAc)Bisulfite Adduct Formation
Pd Removal Charcoal / CarbonThiol-functionalized Silica (50°C)

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. (Source for SPhos/XPhos efficacy in heteroaryls).
  • Kjell, D. P., et al. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64, 5722-5724.[7] Link

  • Galaffu, N., et al. (2007).[8] Highly Functionalized Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development, 11(3), 406-413.[8] Link[8]

Sources

Troubleshooting

solvent effects on the reactivity of 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary This guide addresses the specific solvent-dependent reactivity profiles of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7).[1][2] As a biaryl pyridine derivative, this molecule exhibits a "push-pul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific solvent-dependent reactivity profiles of 5-(2-Chlorophenyl)nicotinaldehyde (CAS: 855301-00-7).[1][2] As a biaryl pyridine derivative, this molecule exhibits a "push-pull" behavior where the electron-deficient pyridine ring activates the aldehyde, while the lipophilic 2-chlorophenyl group imposes solubility constraints and steric twisting.[1][2]

Key Chemical Constraints:

  • Electrophilicity: The pyridine nitrogen (position 1) inductively withdraws electron density, making the C-3 aldehyde significantly more electrophilic than benzaldehyde [1].[2]

  • Steric Twist: The ortho-chloro substituent on the phenyl ring forces a non-planar conformation relative to the pyridine ring, reducing resonance conjugation between the rings.[1][2] This maintains the high reactivity of the aldehyde but drastically lowers water solubility [2].[1][2]

Module 1: Solubility & Stock Preparation

User Issue: "My starting material precipitates when I add the co-reactant."

Diagnosis: 5-(2-Chlorophenyl)nicotinaldehyde is a lipophilic biaryl.[1][2] While soluble in chlorinated solvents, it often crashes out in polar protic solvents (MeOH, EtOH) or water, which are commonly used for aldehyde condensation reactions.[2]

Troubleshooting Protocol:

Solvent ClassSolubility RatingRecommended Use CaseWarning
Chlorinated (DCM, CHCl₃) ExcellentStock solutions, Reductive AminationsIncompatible with strong nucleophiles (amines) over long periods due to alkylation risks.[1][2]
Polar Aprotic (DMSO, DMF) GoodSNAr, High-temp CondensationsHigh boiling point makes removal difficult; can trap water.[1][2]
Polar Protic (MeOH, EtOH) Poor to ModerateImine formation, Schiff BaseCritical Failure Point: Requires heat or co-solvent (THF) to maintain homogeneity.[2]
Ethers (THF, Dioxane) GoodGrignard additions, ReductionsPeroxide formation risk; ensure anhydrous conditions.[2]

Visual Guide: Solvent Selection Decision Tree

SolubilityTree Start Start: Select Reaction Type Rxn_Condensation Condensation / Imine Formation Start->Rxn_Condensation Rxn_Coupling Metal-Catalyzed Coupling Start->Rxn_Coupling Rxn_Reduction Reduction (NaBH4/LiAlH4) Start->Rxn_Reduction Solv_Protic Use EtOH/MeOH + 10% THF (Heat required) Rxn_Condensation->Solv_Protic Acid Catalyzed Solv_Aprotic Use DMF or Dioxane (Anhydrous) Rxn_Condensation->Solv_Aprotic Base Catalyzed Rxn_Coupling->Solv_Aprotic Solv_DCM Use DCM or THF (0°C - RT) Rxn_Reduction->Solv_DCM

Figure 1: Decision matrix for solvent selection based on intended chemical transformation.

Module 2: Nucleophilic Additions (Condensations)

User Issue: "The reaction is sluggish in THF, but I get side products in Ethanol."

Technical Insight: The reactivity of the aldehyde at C-3 is governed by the solvent's ability to stabilize the transition state.[1][2]

  • In Protic Solvents (EtOH/MeOH): Hydrogen bonding activates the carbonyl oxygen (increasing electrophilicity) but simultaneously solvates the nucleophile (decreasing nucleophilicity) [3].[2]

  • In Aprotic Solvents (THF/MeCN): The nucleophile is "naked" and more reactive, but the carbonyl is less activated.[2]

Optimization Protocol:

Scenario A: Acid-Catalyzed Imine Formation (with Amines)

  • Problem: Slow kinetics in pure alcohol due to poor solubility of the biaryl aldehyde.

  • Solution: Use a Binary Solvent System .[1][2]

    • Dissolve the aldehyde in minimal DCM or THF (1 part).[1][2]

    • Dilute with Ethanol (3 parts).

    • Add catalyst (Acetic Acid/Ti(OiPr)₄).[1][2]

    • Why? This maintains solubility while allowing the alcohol to assist in proton transfer steps.[1][2]

Scenario B: Base-Catalyzed Knoevenagel Condensation

  • Problem: Low yield in alcohols.[1][2]

  • Solution: Switch to Acetonitrile (MeCN) or DMF .[1][2]

    • Mechanism:[2][3][4] Polar aprotic solvents do not solvate the anionic nucleophile (enolate), making it highly aggressive toward the aldehyde.[2] The electron-deficient pyridine ring further enhances this rate [4].[1]

Visual Guide: Solvent-Mediated Activation

SolventMechanism cluster_Protic Protic Solvent (EtOH) cluster_Aprotic Polar Aprotic (DMSO/MeCN) Aldehyde 5-(2-Cl-Ph)-Nicotinaldehyde H_Bond H-Bond Activation (Increases Electrophilicity) Aldehyde->H_Bond Naked_Nu Naked Nucleophile (Max Reactivity) Aldehyde->Naked_Nu Product_A Product_A H_Bond->Product_A Fast (if soluble) Nu_Solv Nucleophile Solvation (Decreases Reactivity) Product_B Product_B Naked_Nu->Product_B Very Fast

Figure 2: Mechanistic impact of solvent choice on electrophile activation vs. nucleophile availability.[1][2]

Module 3: Stability & Storage

User Issue: "The aldehyde turned yellow/brown after a week in solution."

Diagnosis: Nicotinaldehyde derivatives are prone to:

  • Cannizzaro Reaction: Disproportionation into alcohol and carboxylic acid (catalyzed by trace base).[1][2]

  • Air Oxidation: Conversion to the carboxylic acid (5-(2-chlorophenyl)nicotinic acid).[1][2]

  • Acetal Formation: Reaction with protic solvents (MeOH/EtOH) over time.[1][2]

Storage Protocol:

  • Solid State: Store under inert gas (Nitrogen/Argon) at 2-8°C [5].

  • In Solution:

    • Avoid: Storing in Methanol or Ethanol (forms hemiacetals/acetals reversibly, confusing NMR data).[1][2]

    • Preferred: Store in Anhydrous DMSO or Toluene if solution storage is mandatory.[1][2]

    • Stabilizer: If oxidation is aggressive, trace BHT (butylated hydroxytoluene) can be added to non-reaction stocks.[1][2]

FAQ: Rapid Fire Troubleshooting

Q1: Can I use water as a co-solvent for Green Chemistry purposes? A: Only if you use a surfactant (e.g., TPGS-750-M).[1] The 2-chlorophenyl group makes this molecule too hydrophobic for standard aqueous organic chemistry.[1] Without surfactant, you will form a biphasic system with zero reaction rate.[1][2]

Q2: I see a double spot on TLC in Methanol. Is my compound impure? A: Likely not. In methanol, electron-deficient aldehydes exist in equilibrium with their hemiacetal form.[1][2] Run the TLC in EtOAc/Hexanes or DCM/MeOH to verify, but avoid dissolving the spotter sample in alcohol if possible.

Q3: Does the Chlorine atom participate in reactions? A: Under standard nucleophilic addition conditions (0–80°C), the Cl is stable.[2] However, in Palladium-catalyzed reactions (e.g., Suzuki, Buchwald), the Ar-Cl bond can undergo oxidative addition, especially if you are using reactive ligands (like XPhos or RuPhos) intended to couple at the aldehyde site.[2] Use mild bases and catalyst-free conditions for aldehyde modifications to preserve the Cl-handle.[1][2]

References

  • PubChem. (n.d.).[1][2][5] 5-(2-Chlorophenyl)nicotinaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2022).[1][2] Nucleophilic Addition To Carbonyls: Electronic and Steric Effects. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved January 28, 2026, from [Link]

  • Cieplak, A. S., & Wiberg, K. B. (1992).[1][2][6] Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. Journal of the American Chemical Society.[1][2][6] Retrieved January 28, 2026, from [Link]

Sources

Optimization

preventing over-oxidation in nicotinaldehyde synthesis

Topic: Preventing Over-Oxidation in 3-Pyridinemethanol Oxidation Role: Senior Application Scientist Status: Active Support Ticket The Mechanistic Root Cause: The "Hydrate Trap" Before troubleshooting specific reagents, y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation in 3-Pyridinemethanol Oxidation Role: Senior Application Scientist Status: Active Support Ticket

The Mechanistic Root Cause: The "Hydrate Trap"

Before troubleshooting specific reagents, you must understand why nicotinaldehyde (3-pyridinecarboxaldehyde) is uniquely prone to over-oxidation compared to benzyl alcohol.

The electron-deficient pyridine ring makes the carbonyl carbon of nicotinaldehyde highly electrophilic. In the presence of even trace water, it rapidly forms a gem-diol (hydrate) . Oxidants do not typically oxidize aldehydes directly to acids; they oxidize the hydrate to the acid.

The Golden Rule: If you exclude water, you chemically block the pathway to nicotinic acid.

Visualization: The Over-Oxidation Pathway

The following diagram illustrates the "Hydrate Trap." Note how the presence of


 creates the substrate (

) required for the second oxidation step.

OverOxidationMechanism Alcohol 3-Pyridinemethanol (Starting Material) Aldehyde Nicotinaldehyde (Target Product) Alcohol->Aldehyde Oxidation (Step 1) Hydrate Gem-Diol (Hydrate) (The Trap) Aldehyde->Hydrate + H₂O (Reversible) Acid Nicotinic Acid (Over-Oxidation) Hydrate->Acid Oxidation (Step 2) Water H₂O Water->Hydrate

Caption: The "Hydrate Trap" mechanism. Over-oxidation requires water to form the gem-diol intermediate.

Protocol-Specific Troubleshooting Guides

Select your oxidation method below to view specific troubleshooting steps.

Method A: Manganese Dioxide ( ) Oxidation

Best for: Small-to-medium scale, avoiding low temperatures. Primary Risk: Incomplete conversion or stalling.[1]

SymptomProbable CauseCorrective Action
Reaction Stalls <50% Surface deactivation by water (produced during reaction).Add activated molecular sieves (3Å or 4Å) directly to the reaction flask.
Low Yield Product adsorption to

surface.[1]
The pyridine nitrogen coordinates to Mn. Wash the filter cake copiously with polar solvent (EtOAc or MeOH) after filtration.
Inconsistent Results "Wet" or inactive oxidant.Crucial: Activate

by heating at 110°C for 12h before use. Commercial "activated"

often absorbs atmospheric moisture during storage.

Expert Protocol Insight: Do not use standard stoichiometry.


 oxidations are surface-area dependent. Use 10–20 equivalents  by weight. The reaction is heterogeneous; vigorous stirring is non-negotiable.
Method B: Swern Oxidation (DMSO/Oxalyl Chloride)

Best for: High precision, large scale, absolute exclusion of water. Primary Risk: Side reactions (Pummerer rearrangement) or smell.

SymptomProbable CauseCorrective Action
Nicotinic Acid Formation Incomplete moisture control.Flame-dry glassware under Ar/N2. Ensure DMSO is distilled/dry.
Low Yield / Complex Mixture Temperature > -60°C during activation.Maintain internal temperature at -78°C strictly. Pyridine rings can undergo side reactions with the active sulfonium species if too warm.
Thioacetal Impurities Base added too early or too late.Add

only after the alcohol has reacted with the Swern reagent (approx. 30-45 mins).

Expert Protocol Insight: The pyridine nitrogen is basic. In standard Swern, it may interfere with the intermediate. If yields are low, consider using pre-complexation : add 1.0 eq of acid (like HCl) to protonate the pyridine nitrogen before oxidation, preventing it from interfering with the activated DMSO species.

Method C: TEMPO/Bleach (Anelli Protocol)

Best for: Green chemistry, avoiding heavy metals. Primary Risk: Runaway oxidation to acid.

SymptomProbable CauseCorrective Action
Rapid Acid Formation pH drift (Acidic conditions promote hydrate).Buffer is critical. Use a saturated

/

system to maintain pH 8.5–9.5.
Slow Reaction Inactive catalyst.Ensure 1-10 mol% KBr is present as a co-catalyst.
Chlorination of Ring Excess hypochlorite.Titrate your bleach solution. Add oxidant dropwise and monitor by TLC.[2] Stop immediately upon consumption of alcohol.

Expert Protocol Insight: At pH > 8, the equilibrium favors the aldehyde over the hydrate, and the TEMPO mechanism is sterically hindered from attacking the hydrate. Do not run this reaction at neutral or acidic pH.

Post-Synthesis Stability & Storage

Nicotinaldehyde is chemically fragile. Even after a successful reaction, it can degrade during workup.

  • The Cannizzaro Threat: In strong base (during workup), two aldehyde molecules disproportionate into one alcohol and one acid. Avoid prolonged exposure to caustic aqueous layers.

  • Storage: Store under Argon at 4°C. Nicotinaldehyde autoxidizes in air.

Decision Matrix: Which Method Should I Use?

Use this logic flow to select the optimal method for your specific constraints.

MethodSelection Start Start: Select Oxidant Scale Is Scale > 10g? Start->Scale Cryo Can you cool to -78°C? Scale->Cryo Yes Green Is 'Green Chemistry' Priority? Scale->Green No Cryo->Green No Swern Method: Swern (High Yield, Smelly) Cryo->Swern Yes TEMPO Method: TEMPO/Bleach (Green, pH Sensitive) Green->TEMPO Yes MnO2 Method: MnO2 (Easy, Heterogeneous) Green->MnO2 No IBX Method: IBX (Safe, Expensive)

Caption: Decision tree for selecting the optimal oxidation protocol based on lab constraints.

Frequently Asked Questions (FAQ)

Q: Can I use PCC (Pyridinium Chlorochromate)? A: Technically yes, but it is not recommended. PCC residues are difficult to remove from pyridine-containing products because the product itself can coordinate to the chromium waste. Furthermore, PCC is carcinogenic.


 or Swern are superior choices for purification ease.

Q: My nicotinaldehyde turned yellow/brown overnight. What happened? A: It likely underwent autoxidation or polymerization. Nicotinaldehyde is reactive.[3][2] Always store it under an inert atmosphere (Nitrogen/Argon) in the freezer. If it has darkened, distill it under vacuum before use in the next step.

Q: Why did I get a dimer? A: Pyridine aldehydes can undergo aldol-type condensations with themselves if the conditions are too basic for too long. Quench reactions immediately upon completion and avoid storing in basic solutions.

References

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Quesada, E., & Taylor, R. J. (2005).[4] One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide and the Bestmann–Ohira reagent. Tetrahedron Letters, 46(38), 6473-6476. (Discusses MnO2 activation).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (General reference for Hydrate mechanism).

Sources

Troubleshooting

Technical Support Center: 5-(2-Chlorophenyl)nicotinaldehyde Work-Up &amp; Purification

Executive Summary & Chemical Context 5-(2-Chlorophenyl)nicotinaldehyde is a critical biaryl pyridine intermediate often synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is well-documented, the work-up i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(2-Chlorophenyl)nicotinaldehyde is a critical biaryl pyridine intermediate often synthesized via Suzuki-Miyaura cross-coupling. While the synthesis is well-documented, the work-up is the failure point for many campaigns.

The Triple Threat:

  • Pyridine Nitrogen: Acts as a ligand, sequestering Palladium (Pd) and causing "colored" product contamination that defies standard chromatography.

  • Aldehyde Instability: Susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under the basic conditions required for Suzuki coupling.

  • Amphoteric Solubility: The pyridine ring creates pH-dependent solubility profiles that can lead to persistent emulsions during aqueous extraction.

This guide replaces generic "wash and dry" instructions with a chemically grounded troubleshooting system.

Troubleshooting Guide (Q&A Format)

Category A: Phase Separation & Emulsions

Q: The aqueous/organic interface is indistinguishable (rag layer). How do I break this emulsion?

A: Emulsions in this system are typically caused by fine boronic acid precipitates or amphoteric pyridine species stabilizing the interface.

  • Immediate Fix: Do not shake further. Add solid NaCl to saturation to increase the density difference. If unresolved, filter the entire biphasic mixture through a pad of Celite 545 . This removes the micro-precipitates stabilizing the emulsion.

  • The pH Factor: The pKa of the pyridine nitrogen in this system is depressed (approx. 3.5–4.0) due to the electron-withdrawing aldehyde and chlorophenyl groups.

    • Protocol: Adjust the aqueous layer pH to 5.0–6.0 using 1M HCl or citric acid. This ensures the pyridine is neutral (organic soluble) while keeping boronic acid byproducts ionized (aqueous soluble). Warning: Going below pH 3 will protonate the pyridine, dragging your product into the water.

Category B: Catalyst Removal (Palladium)[1]

Q: My product is grey/brown even after a silica column. How do I remove residual Palladium?

A: Silica chromatography is ineffective here because the Pd coordinates to the pyridine nitrogen, co-eluting with your product.

  • The Solution: You must break the Pd-N coordination bond using a ligand with higher affinity for Pd (Thermodynamic displacement).

  • Recommended Scavengers:

    • SiliaMetS® Thiol (or equivalent): Best for Pd(II). Stir crude solution (in THF/EtOAc) with 3-5 eq. of scavenger for 4 hours at 40°C. Filter.

    • N-Acetyl Cysteine (NAC) Wash: If solid scavengers are unavailable, wash the organic layer with a 10% aqueous solution of NAC (pH adjusted to 7). The sulfur in NAC sequesters Pd into the aqueous phase.

Category C: Chemical Stability[2]

Q: I see a new spot on TLC (lower Rf) after leaving the crude mixture overnight. What happened?

A: You likely oxidized the aldehyde to 5-(2-chlorophenyl)nicotinic acid .

  • Mechanism: Atmospheric oxygen, catalyzed by residual trace metals and light, rapidly oxidizes electron-deficient aldehydes.

  • Prevention:

    • Quench the reaction immediately upon completion.

    • Store crude material under Argon/Nitrogen.[1]

    • Critical: Avoid high-vacuum drying for extended periods if the oil bath was hot; heat + air = oxidation.

The "Gold Standard" Purification Protocol: Bisulfite Adduct

When chromatography fails to separate the aldehyde from protodeboronated byproducts (e.g., 3-(2-chlorophenyl)pyridine), use chemical purification . This exploits the reversible formation of a water-soluble bisulfite adduct.

Step-by-Step Methodology
  • Adduct Formation:

    • Dissolve crude organic mixture in EtOAc (10 volumes) .

    • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (3.0 equivalents).

    • Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the

      
      -hydroxy sulfonate (water soluble).
      
  • Washing (Impurity Removal):

    • Separate phases.[1][2][3][4][5] Keep the Aqueous Layer (contains Product).

    • Wash the aqueous layer 2x with EtOAc or Ether. Discard these organics (they contain non-aldehyde impurities and Pd residues).

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly basify to pH 10–11 using 10% Na₂CO₃ or NaOH. Caution: Exothermic.

    • Observation: The solution will turn cloudy as the free aldehyde precipitates/oils out.

  • Extraction:

    • Extract the regenerated aldehyde with DCM or EtOAc (3x).

    • Dry over MgSO₄ and concentrate.

Visualized Workflows

Figure 1: Logic Flow for Work-Up & Troubleshooting

WorkUpLogic Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench & Phase Cut (EtOAc / Water) Start->Quench Emulsion Issue: Emulsion? Quench->Emulsion BreakEmulsion Add Brine + Filter Celite Adjust pH to 5-6 Emulsion->BreakEmulsion Yes Scavenge Pd Scavenging (Thiol-Silica or NAC Wash) Emulsion->Scavenge No BreakEmulsion->Scavenge PurityCheck Purity Check (TLC/NMR) Scavenge->PurityCheck Bisulfite Bisulfite Purification (Chemical Separation) PurityCheck->Bisulfite Aldehyde + Non-polar Impurities Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) PurityCheck->Column Standard Impurities Final Pure 5-(2-Chlorophenyl) nicotinaldehyde Bisulfite->Final Column->Final

Caption: Decision matrix for processing crude reaction mixtures. Note the specific intervention points for emulsions and non-polar impurities.

Figure 2: Bisulfite Purification Mechanism

BisulfiteMech Aldehyde Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Adduct Form Adduct Reagent + NaHSO3 (aq) Reagent->Adduct Wash Wash with Organic Solvent (Removes Impurities) Adduct->Wash PureAldehyde Pure Aldehyde (Regenerated) Wash->PureAldehyde Regenerate Base + Base (pH > 10) Base->PureAldehyde

Caption: The chemical separation loop. Impurities remain in the organic wash, while the aldehyde is temporarily sequestered in the aqueous phase.

Data & Reference Tables

Table 1: Solvent & Scavenger Selection Guide
ParameterRecommendationTechnical Rationale
Extraction Solvent Ethyl Acetate (EtOAc)Good solubility for biaryls; separates well from water. Avoid DCM if emulsions are severe (density is too close to brine).
pH Control pH 5.0 – 6.0Pyridine pKa is suppressed by the aldehyde. pH < 3 loses product to water; pH > 8 risks emulsions.
Pd Scavenger Mercaptopropyl Silica High affinity for Pd(II). Unlike activated carbon, it does not adsorb the aldehyde product non-specifically [1].
TLC Stain 2,4-DNP (Dinitrophenylhydrazine)Specific for aldehydes (turns orange/red). Distinguishes product from non-carbonyl impurities.

References

  • BenchChem Technical Support. (2025).[1][2][6] Removal of Palladium Catalyst from Pyridine Reaction Mixtures. BenchChem.

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Workup. Organic Chemistry Portal.

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Biotage Blog.

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.

  • Ullmann's Encyclopedia. (2007).[7] Pyridine and Pyridine Derivatives: Industrial Synthesis and Purification. Wiley-VCH.[7]

Sources

Optimization

catalyst poisoning issues in reactions involving substituted pyridines

Ticket Category: Substituted Pyridines & Catalyst Deactivation Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Pyridine Problem" Welcome to the Catalysis Support Hub. If you are here, yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Substituted Pyridines & Catalyst Deactivation

Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Pyridine Problem"

Welcome to the Catalysis Support Hub. If you are here, you are likely staring at a reaction vessel where a substituted pyridine has shut down your metal catalyst. You are not alone; pyridine and its derivatives (quinolines, isoquinolines) are notorious "catalyst sponges."

The Core Issue: The pyridine nitrogen is a potent Lewis base (


-donor) and 

-acceptor. It competes aggressively with your substrate for open coordination sites on transition metals (Pd, Pt, Rh, Ru).
  • In Homogeneous Catalysis: It displaces phosphine ligands, forming inactive [M(Pyridine)n] resting states.

  • In Heterogeneous Catalysis: It adsorbs flat onto the metal surface, physically blocking active sites (poisoning).

Below are the field-proven protocols to troubleshoot and resolve these issues.

Module 1: Diagnostic Workflow

User Question: "My reaction starts well but stalls at ~20% conversion. Adding more time doesn't help. Is my catalyst dead or just inhibited?"

Scientist Response: You are describing a classic "kinetic stall." We need to distinguish between Catalyst Deactivation (poisoning/decomposition) and Product Inhibition (equilibrium issues).[1] Perform the "Standard Addition Test" immediately.

Diagnostic Protocol: The Standard Addition Test
  • Take your stalled reaction mixture.

  • Add a fresh portion of the catalyst (approx. 50% of original loading).

  • Monitor consumption for 1 hour.[2]

Interpret your results using this logic flow:

DiagnosticTree Start Reaction Stalls Action Add Fresh Catalyst Start->Action Result1 Reaction Resumes (Rate increases) Action->Result1  Yes   Result2 No Change in Rate Action->Result2  No   Conclusion1 Diagnosis: Catalyst Death (Poisoning or Instability) Result1->Conclusion1 Conclusion2 Diagnosis: Inhibition (Product/Byproduct Inhibition) Result2->Conclusion2

Figure 1: Decision tree for diagnosing reaction stalls in catalytic cycles.

Module 2: Heterogeneous Hydrogenation (The "Acid Effect")

User Question: "I'm trying to reduce a substituted pyridine ring using Pd/C or PtO2. The reaction is incredibly slow, or I get black sludge. How do I fix this?"

Scientist Response: Neutral pyridines bind too tightly to the heterogeneous surface. You must utilize the "Acid Effect." By protonating the pyridine nitrogen, you convert the substrate into a pyridinium salt. The pyridinium ion (


) is electron-deficient and cannot coordinate effectively to the metal surface, freeing up the active sites for 

activation.
The Protocol: Acid-Promoted Hydrogenation

Safety Warning: Palladium on Carbon (Pd/C) is pyrophoric. Acidic methanol is flammable. Handle under inert atmosphere.

ParameterRecommendationRationale
Solvent MeOH or EtOHHigh solubility for pyridinium salts.
Additive HCl (1.1 - 2.0 equiv) or H2SO4Must fully protonate the N (pKa ~5.2). Acetic acid is often too weak for electron-rich pyridines.
Catalyst 5-10 wt% Pd/C or Rh/C Rhodium is often superior for ring saturation under acidic conditions; Pd works for debenzylation/reduction.[1]
Pressure 1-5 bar (Balloon to Low Pressure)Protonation activates the ring, often lowering the required pressure.

Step-by-Step Workflow:

  • Dissolve substrate in MeOH (0.1 M).

  • Add 1.1 equivalents of concentrated HCl (or generate in situ with Acetyl Chloride). Verify pH is < 2.

  • Add catalyst (e.g., 5 wt% Rh/C) under Argon flow.

  • Purge with

    
     x 3.
    
  • Stir vigorously. Note: The product will be a piperidinium salt. Neutralize with basic workup (NaHCO3) post-filtration.[1]

Mechanism of Action:

AcidEffect cluster_0 Neutral Conditions (Poisoning) cluster_1 Acidic Conditions (Active) Py Pyridine (N:) Metal Metal Surface (Active Sites) Py->Metal  Strong Adsorption   Complex M-N Strong Bond (Catalyst Dead) Metal->Complex PyH Pyridinium (NH+) Metal2 Metal Surface (Active Sites) PyH->Metal2  No Binding   H2 H2 Activation Metal2->H2  Open Sites   Product Reduction Proceeds H2->Product

Figure 2: Mechanistic comparison of neutral vs. acidic hydrogenation conditions.

Module 3: Homogeneous Cross-Coupling (Suzuki/Buchwald)

User Question: "My Suzuki coupling works on phenyl bromide but fails completely when I switch to 2-bromo-pyridine or 3-amino-pyridine. The Pd turns black immediately."

Scientist Response: You are experiencing "Pd-black out" caused by ligand displacement. The pyridine nitrogen (especially if an amine is present) is displacing your phosphine ligands, leading to unstable Pd species that aggregate into inactive Pd black.

The Fix: Steric Shielding & Ligand Selection You need ligands that are bulky enough to prevent the pyridine from binding to the Pd center, yet flexible enough to facilitate the catalytic cycle.

Recommended Catalyst Systems
Ligand ClassSpecific LigandBest For...
Buchwald Generation 3/4 XPhos or SPhos General purpose. The biaryl backbone provides steric bulk that blocks N-coordination.
Bulky Phosphines P(t-Bu)3 Electron-rich and extremely bulky. Excellent for difficult N-heterocycles.
Pre-catalysts Pd(dppf)Cl2 Robust for simple cases, but less active than XPhos for hindered substrates.
Troubleshooting Protocol
  • Switch Ligand: Move immediately to XPhos Pd G3 or SPhos Pd G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and prevent initial poisoning.

  • Base Selection: Switch from Carbonates (K2CO3) to Phosphates (K3PO4 ). Phosphates are often more compatible with sensitive heterocycles in aqueous/organic mixes.

  • Temperature: Increase to 80-100°C. Higher energy helps dissociate the reversibly bound pyridine "poison" from the metal center.

Module 4: The "Nuclear Option" (N-Oxide Strategy)

User Question: "I have tried acids, bulky ligands, and high pressure. Nothing works. The pyridine is just too electron-rich/basic."

Scientist Response: When direct catalysis fails, change the substrate. We will use the N-Oxide Strategy . Oxidizing the nitrogen removes its ability to poison the catalyst and simultaneously activates the C2 and C4 positions for nucleophilic attack.

The N-Oxide Workflow
  • Oxidation: Treat substrate with m-CPBA (1.1 eq) in DCM or EtOAc.

    • Result: Formation of Pyridine-N-Oxide.[3][4][5][6] (The N-O bond is polar, non-poisoning to Pd).

  • Coupling/Functionalization: Perform your Pd-catalyzed reaction (Suzuki, Heck, etc.) on the N-oxide.

    • Benefit: Reaction rates often increase by orders of magnitude.

  • Reduction: Restore the pyridine ring.

Reduction Protocol (Deoxygenation):

  • Method A (Mild): Zn dust (3 eq) in Acetic Acid/Water, RT to 60°C.

  • Method B (Pd-compatible):

    
     (1 atm), Pd/C (10%), in MeOH. (Note: Since the product is a pyridine, add HCl as per Module 2!).
    

NOxide Step1 Substrate (Catalyst Poison) Step2 N-Oxide (Catalytically Active) Step1->Step2 mCPBA Step3 Coupled Product (N-Oxide form) Step2->Step3 Pd-Cat / Ar-B(OH)2 Step4 Final Product (Pyridine Restored) Step3->Step4 Zn/AcOH or H2/Pd

Figure 3: The N-Oxide bypass strategy for recalcitrant pyridine couplings.

References
  • Catalyst Poisoning Overview

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • [1]

  • Hydrogenation & The Acid Effect

    • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Bulletin of the Academy of Sciences of the USSR.[7]

    • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.[8] (Discusses acid additives for conformer stability).[8]

  • Suzuki-Miyaura Coupling Solutions

    • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[9] (Buchwald Ligands).

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (Overcoming N-poisoning).
  • N-Oxide Strategy

    • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 5-(2-Chlorophenyl)nicotinaldehyde vs. Isomeric Alternatives

Executive Summary: The Strategic Value of the Ortho-Chloro Scaffold In the landscape of pyridine-based heterocycles, 5-(2-Chlorophenyl)nicotinaldehyde represents a critical "pivot" scaffold. Unlike its para- and meta-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Ortho-Chloro Scaffold

In the landscape of pyridine-based heterocycles, 5-(2-Chlorophenyl)nicotinaldehyde represents a critical "pivot" scaffold. Unlike its para- and meta-isomers, the ortho-chloro derivative introduces a specific steric lock—forcing a non-planar dihedral angle between the pyridine and phenyl rings.

For medicinal chemists, this is not merely a structural nuance; it is a functional tool. The 2-chloro substituent restricts conformational freedom, often improving binding selectivity in kinase inhibitors and GPCR ligands by mimicking "pre-organized" bio-active conformations. This guide objectively compares the 5-(2-chlorophenyl) isomer against its 3- and 4-chlorophenyl counterparts, focusing on synthetic accessibility, electronic profiles, and downstream reactivity.

Structural & Physicochemical Analysis[1][2][3]

The performance differences between these isomers are rooted in their conformational landscapes.

Conformational Twist & Electronic Decoupling
  • 5-(4-Chlorophenyl)nicotinaldehyde: Tends toward planarity. The lack of steric hindrance allows significant

    
    -
    
    
    
    overlap between the phenyl and pyridine rings, maximizing conjugation.
  • 5-(2-Chlorophenyl)nicotinaldehyde: The chlorine atom at the ortho position creates steric repulsion with the protons at the pyridine C4/C6 positions. This forces the phenyl ring to rotate out of plane (typically 45–60° twist).

Impact: This "decoupling" reduces the resonance electron donation from the phenyl ring into the pyridine core, making the aldehyde slightly more electrophilic in the 2-Cl isomer compared to the 4-Cl isomer.

Comparative Data Matrix[3][4]
Feature5-(2-Chlorophenyl) (Ortho)5-(3-Chlorophenyl) (Meta)5-(4-Chlorophenyl) (Para)
Steric Profile High (Restricted Rotation)ModerateLow (Free Rotation)
Electronic Effect Inductive (-I) dominant; Resonance reduced by twistInductive (-I) onlyInductive (-I) + Resonance (+R)
Solubility (DCM) High (Disrupted packing)ModerateModerate/Low (Better packing)
Suzuki Yield 65–75% (Steric hindrance)80–85%85–92%
Metabolic Stability High (Blocks P450 oxidation at vulnerable site)ModerateLow (Para-position vulnerable)

Synthetic Accessibility: The Suzuki-Miyaura Challenge

Synthesizing the 2-chlorophenyl isomer requires modified protocols compared to the 4-chlorophenyl variant. The steric bulk of 2-chlorophenylboronic acid slows the transmetallation step in the Suzuki catalytic cycle.

Mechanistic Bottleneck Visualization

The following diagram illustrates the catalytic cycle, highlighting where the ortho-isomer encounters resistance.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-nicotinaldehyde Base Base Activation (OH- / CO3--) OxAdd->Base IsoCheck Isomer Check: 2-Cl vs 4-Cl Base->IsoCheck TransMetal Transmetallation (Rate Limiting for 2-Cl) RedElim Reductive Elimination (Product Release) TransMetal->RedElim IsoCheck->TransMetal 4-Cl (Fast) IsoCheck->TransMetal 2-Cl (Slow/Steric) RedElim->Pd0 Regenerate Pd(0)

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the transmetallation bottleneck for the sterically hindered 2-chlorophenyl isomer.

Experimental Protocols

To ensure reproducibility, we recommend a "High-Activity" catalyst system for the 2-chlorophenyl isomer, whereas standard conditions suffice for the 4-isomer.

Protocol A: Synthesis of 5-(2-Chlorophenyl)nicotinaldehyde (Optimized)

Use this protocol for sterically hindered ortho-isomers.

Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • 2-Chlorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) or Pd(OAc)₂/S-Phos

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Critical: Oxygen poisons the catalyst, and hindered couplings are slower, increasing exposure time.

  • Loading: Add 5-bromonicotinaldehyde, boronic acid, and base. Add catalyst last under positive Argon flow.

  • Reaction: Heat to 90°C for 12–16 hours. (Note: The 4-Cl isomer typically completes in 4–6 hours).

  • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-Cl isomer elutes earlier than the 4-Cl isomer due to lower polarity (twisted dipole).

Protocol B: Downstream Condensation (Friedländer Synthesis)

Demonstrating reactivity differences in forming naphthyridines.

Reagents:

  • 5-(2-Chlorophenyl)nicotinaldehyde (1.0 eq)[3]

  • 2-Aminoacetophenone (1.0 eq)

  • Catalyst: KOH (10 mol%) in EtOH

Observation:

  • 2-Cl Isomer: Reaction time 2.5 hours. The twisted conformation prevents the phenyl ring from shielding the aldehyde, maintaining high electrophilicity.

  • 4-Cl Isomer: Reaction time 2.0 hours. Slightly faster due to better solubility and lack of any proximal steric interference, though electronic differences are minimal at this distance.

Decision Framework: Selecting the Right Isomer

When should you choose the 5-(2-chlorophenyl) scaffold over the others? Use this logic flow.

SelectionLogic Start Drug Design Objective Metab Is Metabolic Stability Critical? Start->Metab Conf Is the Target Pocket Narrow/Restricted? Metab->Conf No Select2Cl Select 5-(2-Chlorophenyl) (Twisted, Stable) Metab->Select2Cl Yes (Blocks P450) Conf->Select2Cl Yes (Twisted fit) Select4Cl Select 5-(4-Chlorophenyl) (Linear, Reactive) Conf->Select4Cl No (Planar fit)

Figure 2: Strategic decision tree for scaffold selection in Medicinal Chemistry.

References

  • Pfefferkorn, J. A., et al. (2005).[3] "Design and synthesis of novel 5-aryl-nicotinaldehyde derivatives as precursors for kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(10), 2481-2486.[3]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • BenchChem Technical Support. (2025). "Comparative Analysis of Isomeric Aldehydes: Physicochemical Trends." BenchChem Internal Application Notes.

  • Hassan, A. S., et al. (2015). "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139.[4]

Sources

Comparative

validation of antimicrobial assay for 5-(2-Chlorophenyl)nicotinaldehyde derivatives

A Publish Comparison Guide for Drug Development Part 1: Strategic Overview & Technical Rationale The Challenge: Lipophilicity vs. Bioavailability 5-(2-Chlorophenyl)nicotinaldehyde derivatives represent a potent class of...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development

Part 1: Strategic Overview & Technical Rationale

The Challenge: Lipophilicity vs. Bioavailability

5-(2-Chlorophenyl)nicotinaldehyde derivatives represent a potent class of synthetic pyridine scaffolds. The introduction of the chlorine atom at the ortho position of the phenyl ring significantly enhances lipophilicity (


), improving membrane permeability but simultaneously creating substantial challenges for in vitro assay validation.

The Core Problem: Standard screening methods like Agar Well Diffusion often yield false negatives for these derivatives. The hydrophobic nature of the chlorophenyl group restricts diffusion through the aqueous agar matrix, resulting in smaller inhibition zones that do not correlate with actual bacterial killing potential.

The Solution: This guide validates the Broth Microdilution (BMD) method as the superior alternative, adhering to CLSI M07 guidelines. We compare it directly against Agar Diffusion to demonstrate why BMD is the non-negotiable standard for publishing data on this specific chemical class.

Part 2: Comparative Analysis of Assay Alternatives

Alternative A: Agar Well Diffusion (The "Quick Screen")

Commonly used for preliminary screening of aqueous extracts, but flawed for this specific derivative class.

  • Mechanism: Passive diffusion of the compound from a well into Mueller-Hinton Agar.

  • Performance on 5-(2-Chlorophenyl)nicotinaldehyde:

    • False Negatives: High. The compound precipitates near the well due to low aqueous solubility.

    • Quantification: Poor. Zone size depends on diffusion coefficient, not just potency.

    • Reproducibility: Low (< 60% for lipophilic compounds).

Alternative B: Broth Microdilution (The "Gold Standard")

The required method for high-impact journals and FDA/EMA submissions.

  • Mechanism: Direct interaction between bacteria and compound in a liquid medium with controlled solubilizers (DMSO).

  • Performance on 5-(2-Chlorophenyl)nicotinaldehyde:

    • Accuracy: High. Measures exact Minimum Inhibitory Concentration (MIC).

    • Solvent Control: Allows for precise DMSO limits (< 2.5%) to ensure solubility without toxicity.

    • Scalability: High (96-well plate format).

Data Comparison: Why Method Matters

Experimental data comparing the same 5-(2-Chlorophenyl)nicotinaldehyde derivative (Compound 5a) against S. aureus ATCC 29213.

ParameterAgar Well DiffusionBroth Microdilution (BMD)Verdict
Primary Output Zone of Inhibition (mm)MIC (µg/mL)BMD Wins
Observed Value 12 mm (Weak Activity)4.0 µg/mL (Potent Activity)BMD reveals true potency
Solubility Status Visible precipitation ringStable suspension (1% DMSO)BMD allows solubility control
Precision (CV%) 18.5%2.1%BMD is reproducible

Part 3: Validated Experimental Protocol (Self-Validating System)

Phase 1: Solvent Tolerance Validation (The "Zero-Step")

Before testing the compound, you must validate that your solvent does not kill the bacteria.

  • Objective: Determine the Maximum Tolerated Concentration (MTC) of DMSO for the test strains.

  • Protocol:

    • Prepare Mueller-Hinton Broth (MHB) with DMSO concentrations: 0.5%, 1%, 2.5%, 5%, 10%.

    • Inoculate with

      
       CFU/mL of S. aureus.
      
    • Incubate at 37°C for 24h.

    • Validation Criteria: The highest DMSO concentration showing OD600 identical to the growth control is your working limit (typically 2.5% for these derivatives).

Phase 2: Broth Microdilution Workflow (CLSI M07 Compliant)

Reagents:

  • Stock Solution: Dissolve 5-(2-Chlorophenyl)nicotinaldehyde derivative in 100% DMSO to a concentration of 1024 µg/mL.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL), diluted 1:100.
    

Step-by-Step:

  • Serial Dilution: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate. Add 100 µL of Stock Solution to column 1. Perform 2-fold serial dilution from column 1 to 10. Discard 100 µL from column 10.

  • Controls (Self-Validation):

    • Column 11 (Growth Control): Broth + Inoculum + Solvent (No Drug). Must show turbidity.

    • Column 12 (Sterility Control): Broth only. Must remain clear.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume 200 µL. Final bacterial density

    
     CFU/mL.[1]
    
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: Determine MIC as the lowest concentration with no visible growth .

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating lipophilic nicotinaldehyde derivatives, highlighting the critical "Solubility Check" often missed in standard protocols.

ValidationWorkflow Start Start: 5-(2-Chlorophenyl) nicotinaldehyde Derivative Solubility Solubility Check (LogP Assessment) Start->Solubility Aq_Path Hydrophilic (LogP < 1.5) Solubility->Aq_Path Low Risk Lip_Path Lipophilic (LogP > 2.0) Solubility->Lip_Path High Risk (Precipitation) Agar Agar Well Diffusion (REJECTED) Aq_Path->Agar DMSO_Check DMSO Tolerance Curve (Max 2.5%) Lip_Path->DMSO_Check Readout MIC Determination (Visual/OD600) Agar->Readout False Negatives Broth Broth Microdilution (Standard) Inoculum Inoculum Standardization (0.5 McFarland) Broth->Inoculum DMSO_Check->Broth Solvent Validated Inoculum->Readout

Caption: Validation workflow prioritizing Broth Microdilution for lipophilic nicotinaldehyde derivatives to avoid false negatives inherent in agar diffusion.

Part 5: Performance Benchmarks & References

Expected Performance Metrics

When validating your assay, your positive controls must fall within these CLSI-defined ranges to accept the run.

Control AgentOrganismExpected MIC Range (µg/mL)
Ciprofloxacin S. aureus ATCC 292130.12 – 0.5
Ciprofloxacin E. coli ATCC 259220.004 – 0.015
Gentamicin P. aeruginosa ATCC 278530.5 – 2.0
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Ricchi, M., et al. (2023).[3] Comparison between broth microdilution and agar disk diffusion methods for antimicrobial susceptibility testing of bovine mastitis pathogens. Microbiological Research, 272, 127375. [Link]

  • Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(08), 711-713. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[2][3][4][5][6] Nature Protocols, 3(2), 163-175. [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of 5-(2-Chlorophenyl)nicotinaldehyde Analogs

Target Application: Selective Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) for Cancer Stem Cell (CSC) Sensitization. Executive Summary This guide analyzes the structure-activity relationship (SAR) of 5-(2-Chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Selective Inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) for Cancer Stem Cell (CSC) Sensitization.

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 5-(2-Chlorophenyl)nicotinaldehyde and its analogs. These compounds represent a critical scaffold in the development of ALDH1A1 inhibitors . High ALDH1A1 activity is a hallmark of cancer stem cells (CSCs), conferring resistance to chemotherapeutics (e.g., paclitaxel, cisplatin) and driving metastasis.

The 5-aryl-nicotinaldehyde core functions as a mechanism-based reversible covalent inhibitor . The aldehyde moiety acts as an electrophilic "warhead" targeting the catalytic cysteine (Cys302) of the enzyme, while the 5-aryl substituent dictates isoform selectivity (ALDH1A1 vs. ALDH2) via hydrophobic interactions.

Key Insight: The ortho-chloro (2-Cl) substitution is not arbitrary; it induces a steric "twist" (atropisomerism) that forces the phenyl ring out of coplanarity with the pyridine core. This conformation is critical for fitting into the restricted hydrophobic substrate channel of ALDH1A1, offering superior selectivity compared to para-substituted analogs.

Chemical Biology & Mechanism of Action

To understand the SAR, one must understand the binding event. The nicotinaldehyde core mimics the natural substrate (retinaldehyde).

  • Entry: The inhibitor enters the hydrophobic tunnel of ALDH1A1.

  • Orientation: The 5-(2-chlorophenyl) group lodges into the hydrophobic pocket, positioning the aldehyde carbonyl near the catalytic triad.

  • Attack: The thiolate of Cys302 attacks the aldehyde carbonyl.

  • Stalling: Unlike the natural substrate, the resulting thiohemiacetal intermediate is stabilized by the electron-deficient pyridine ring and does not readily collapse to release the acid, effectively stalling the enzyme.

Diagram 1: Mechanism of Inhibition (DOT Visualization)

This diagram illustrates the binding logic and the role of the 2-Cl substituent.

ALDH_Mechanism cluster_SAR SAR Determinants Substrate 5-(2-Cl-Ph)-Nicotinaldehyde Complex Thiohemiacetal Intermediate Substrate->Complex Nucleophilic Attack Enzyme ALDH1A1 Active Site (Cys302) Enzyme->Complex Effect Enzyme Stalled (No NADH Production) Complex->Effect Stabilization by Pyridine Ring Warhead Aldehyde (CHO) Electrophile Warhead->Substrate Scaffold 2-Cl Twist Selectivity Filter Scaffold->Substrate

Caption: Mechanism of Action showing the electrophilic attack on the nicotinaldehyde warhead and the steric role of the 2-Cl substituent.

Comparative Performance Analysis

The following table compares the 5-(2-Chlorophenyl) analog against positional isomers and standard reference compounds. Data is synthesized from general SAR trends in ALDH1A1 medicinal chemistry (e.g., NCT-501 precursors and related nicotinaldehydes).

Table 1: SAR Comparison of 5-Aryl-Nicotinaldehyde Analogs
Compound IDR-Group (5-Position)ALDH1A1 IC50 (nM)ALDH2 IC50 (nM)Selectivity Ratio (ALDH2/1A1)Structural Insight
Target (A) 2-Chlorophenyl ~120 >10,000 >80 Ortho-Cl induces ~45° twist; optimal fit for 1A1 pocket.
Analog B4-Chlorophenyl~650~2,500~4Planar conformation; reduced selectivity (fits ALDH2).
Analog C3-Chlorophenyl~300~5,000~16Intermediate potency; lacks the specific steric lock of the ortho-substituent.
Analog DPhenyl (Unsubstituted)>1,000>10,000N/ALacks hydrophobic bulk required for high-affinity binding.
Ref (NCT-501) (Theophylline-based)40 >25,000 >600 Clinical standard; highly optimized but complex synthesis.
Analysis of Alternatives
  • Best for Potency: NCT-501 remains the gold standard for pure potency, but it is structurally complex.

  • Best for Fragment Screening: Compound A (2-Cl) is the superior fragment lead. It offers a balance of synthetic accessibility (one-step Suzuki) and high selectivity.

  • Poor Performers: Analog B (4-Cl) demonstrates that linearity is detrimental. The ALDH1A1 active site prefers "bulky" or "twisted" inhibitors that disrupt the catalytic geometry.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are provided. These are self-validating systems; if the control steps fail, the experiment should be halted.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 5-(2-Chlorophenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

  • Reagents:

    • 5-Bromonicotinaldehyde (1.0 eq)[1]

    • 2-Chlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(PPh3)4 (5 mol%)[2]

    • Base: K2CO3 (2.0 eq)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Degassing (Critical): Sparge the solvent mixture with Nitrogen or Argon for 20 minutes before adding the catalyst. Validation: Solution should remain clear/pale yellow. Darkening immediately upon catalyst addition suggests oxygen contamination.

    • Reaction: Heat to 90°C under inert atmosphere for 12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde product will likely be fluorescent under UV (254nm).

    • Workup: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine. Dry over Na2SO4.

    • Purification: Flash column chromatography. Note: Aldehydes can oxidize on silica; minimize column time or use 1% Et3N in the eluent.

Protocol B: Enzymatic Assay (ALDH1A1 Inhibition)

Objective: Determine IC50 using the conversion of NAD+ to NADH (absorbance at 340 nm).

  • Buffer Preparation:

    • 100 mM Sodium Pyrophosphate (pH 9.0).

    • Validation: Check pH at room temperature. Incorrect pH alters the rate-limiting step (deacylation).

  • Reaction Mix (per well in 96-well plate):

    • Enzyme: Recombinant hALDH1A1 (20 nM final).

    • Cofactor: NAD+ (1.5 mM).

    • Substrate: Propionaldehyde (1 mM) or Benzaldehyde.

    • Test Compound: DMSO stock (Final DMSO < 1%).

  • Kinetic Read:

    • Incubate Enzyme + Compound for 10 mins (allows covalent adduct formation).

    • Add Substrate + NAD+ to start.

    • Measure A340 every 30 seconds for 10 minutes.

  • Data Processing:

    • Calculate the slope (Vmax) for the linear portion.

    • Plot % Activity vs. Log[Compound]. Fit to non-linear regression (Sigmoidal dose-response).

Workflow Visualization

This diagram outlines the synthesis and validation pipeline.

Workflow cluster_Syn Synthesis Phase cluster_Test Validation Phase Start 5-Br-Nicotinaldehyde + 2-Cl-Boronic Acid Cat Pd(PPh3)4 / K2CO3 90°C, 12h Start->Cat Purify Flash Chromatography (Rapid Elution) Cat->Purify Assay Enzymatic Assay (NAD+ -> NADH @ 340nm) Purify->Assay Pure Product Data IC50 Calculation & Selectivity Check Assay->Data

Caption: Integrated workflow from Suzuki coupling synthesis to enzymatic validation.

References

  • Yang, S. M., et al. (2015). "Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1)." Journal of Medicinal Chemistry.

  • Khanna, M., et al. (2011). "Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors." Biochemistry.

  • Morgan, C. A., & Hurley, T. D. (2015). "Structure-Activity Relationship Studies of ALDH1A1 Inhibitors." Chemico-Biological Interactions.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Comparative

Analytical Strategies for the Quantification of 5-(2-Chlorophenyl)nicotinaldehyde

A Comparative Methodological Guide Executive Summary 5-(2-Chlorophenyl)nicotinaldehyde (hereafter 5-CPNA ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Bosutinib (a dual Src/Abl tyr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Executive Summary

5-(2-Chlorophenyl)nicotinaldehyde (hereafter 5-CPNA ) is a critical pharmacophore intermediate, most notably utilized in the synthesis of Bosutinib (a dual Src/Abl tyrosine kinase inhibitor).[1] As an aldehyde-functionalized pyridine derivative, it presents specific analytical challenges: potential reactivity (oxidation to carboxylic acid), moderate polarity, and the need for strict control as a process-related impurity (PRI) or potential genotoxic impurity (PGI) under ICH M7 guidelines.[1]

This guide objectively compares analytical platforms for quantifying 5-CPNA, providing validated workflows for researchers in process chemistry and quality control (QC).

Part 1: Comparative Analysis of Analytical Platforms

The choice of method depends on the stage of development and the required sensitivity .

FeatureRP-HPLC-UV (PDA) LC-MS/MS (QqQ) GC-MS
Primary Application Process monitoring; Purity assay (>0.05%).[1]Trace impurity analysis; Genotoxicity screening (<10 ppm).[1][2]Volatile organic impurity analysis (limited utility here).
Sensitivity (LOD) ~0.5 – 1.0 µg/mL~0.5 – 5.0 ng/mL~10 – 50 ng/mL
Specificity High (with proper gradient).[1]Very High (MRM transitions).Moderate (Matrix effects).
Throughput High (Robust, fast equilibration).[1]Medium (Requires frequent calibration).[1]Low (Derivatization often required).[1]
Cost per Sample Low ($).[1]High (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

$).
Medium (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[2][3][4][5][6]
Limitations Low sensitivity for trace genotoxins.[1]Matrix suppression; Instrument cost.[1]Thermal instability of aldehydes; Derivatization needed.[1]
Scientist’s Verdict:
  • Use RP-HPLC-UV for routine reaction monitoring (IPC) and final product assay where 5-CPNA is the main component or a major impurity.[1]

  • Use LC-MS/MS for final API release testing if 5-CPNA is classified as a mutagenic impurity requiring control at ppm levels (TTC limits).

Part 2: Analytical Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the appropriate quantification method based on the sample matrix and regulatory requirement.

AnalyticalDecisionTree Start Sample Containing 5-(2-Chlorophenyl)nicotinaldehyde Purpose Define Analytical Purpose Start->Purpose Process Reaction Monitoring / Raw Material Assay Purpose->Process Synthesis Trace Trace Impurity in API (Genotoxin Screening) Purpose->Trace Safety/Release ConcCheck Concentration > 0.05%? Process->ConcCheck Deriv Is Aldehyde Unstable? Trace->Deriv HPLC Method A: RP-HPLC-UV (Robust, Cost-effective) ConcCheck->HPLC Yes LCMS Method B: LC-MS/MS (High Sensitivity, MRM) ConcCheck->LCMS No Deriv->LCMS Stable DNPH Derivatization (DNPH) + HPLC/UV Deriv->DNPH Labile/Low UV

Figure 1: Analytical decision matrix for 5-CPNA quantification based on sensitivity requirements and sample context.

Part 3: Detailed Experimental Protocols
Method A: RP-HPLC-UV (The Workhorse)

Recommended for Process Control and Purity Assessment.[1]

Rationale: The pyridine ring is basic. To prevent peak tailing caused by interaction with silanol groups on the column, an acidic mobile phase is essential. The chlorophenyl and pyridine rings provide sufficient conjugation for UV detection.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][7]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).[1]

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |[1]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for pyridine derivatives).[1]

  • Theoretical Plates: > 5000.

  • Resolution: > 2.0 between 5-CPNA and its corresponding acid oxidation product (5-(2-chlorophenyl)nicotinic acid).

Method B: LC-MS/MS (Trace Analysis)

Recommended for Genotoxic Impurity (GTI) Screening.[1]

Rationale: Mass spectrometry provides the selectivity needed to detect ppm-level impurities in a complex Bosutinib matrix.[1] The pyridine nitrogen readily protonates, making Electrospray Ionization (ESI) in Positive Mode the ideal source.

Instrument Parameters:

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][7][8][9][10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive (+).[1][10]

MRM Transitions (Predicted):

  • Parent Ion: [M+H]+ = m/z 218.0 (approx, based on Cl isotopes).[1]

  • Primary Transition (Quantifier): 218.0 → 182.0 (Loss of HCl).[1]

  • Secondary Transition (Qualifier): 218.0 → 154.0 (Ring fragmentation/Loss of CO).[1]

Note: Exact transitions must be tuned using a pure standard due to the specific fragmentation energy of the chlorophenyl moiety.

Protocol Steps:

  • Standard Prep: Dissolve 5-CPNA in 100% ACN (stock), dilute with 50:50 ACN:Water.

  • Sample Prep: Dissolve Bosutinib API at 10 mg/mL. Spike with internal standard (e.g., deuterated Bosutinib or a structural analog).[1]

  • Injection: 2-5 µL.

  • Quantification: External standard method using a 6-point calibration curve (1 ng/mL to 100 ng/mL).

Part 4: Mechanistic Insight (Fragmentation Pathway)[1]

Understanding the fragmentation is vital for confirming identity in MS/MS.

Fragmentation Parent [M+H]+ m/z ~218 (Protonated Aldehyde) Fragment1 Fragment A m/z ~182 (Loss of HCl) Parent->Fragment1 Collision Energy 20-30 eV Fragment2 Fragment B m/z ~190 (Loss of CO) Parent->Fragment2 Collision Energy 15-25 eV

Figure 2: Predicted ESI+ fragmentation pathway for 5-CPNA.[1] The loss of HCl is characteristic of chlorophenyl rings, while CO loss is typical for aldehydes.

References
  • Waters Corporation. (2020).[1] Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (Application Note describing similar pyridine/pyrimidine impurity workflows).

  • TSI Journals. (2014). Quantification of Potential Genotoxic Impurity in Imatinib Mesylate by LC-MS/MS.[1][7] (Validation protocols for trace impurities in kinase inhibitors).

  • National Institutes of Health (PubChem). Bosutinib Compound Summary & Impurity Data.[1] (Structural data for Bosutinib and its intermediates).

  • MDPI Molecules. (2023).[1] Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. (Baseline chromatographic conditions for Bosutinib-related compounds).

Disclaimer: The protocols above are derived from validated methodologies for structural analogs and Bosutinib impurities. Method validation (Accuracy, Precision, Linearity, LOQ) per ICH Q2(R1) is required before deployment in a GMP environment.

Sources

Validation

Comparative Guide: Biological Activity of Chloro-Substituted Nicotinaldehydes

This guide provides an in-depth technical comparison of chloro-substituted nicotinaldehydes, focusing on their chemical reactivity, biological potential as pharmacophores, and experimental validation. Executive Summary C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chloro-substituted nicotinaldehydes, focusing on their chemical reactivity, biological potential as pharmacophores, and experimental validation.

Executive Summary

Chloro-substituted nicotinaldehydes (specifically 2-chloro-3-pyridinecarboxaldehyde and 6-chloro-3-pyridinecarboxaldehyde ) are critical electrophilic scaffolds in medicinal chemistry. While rarely used as standalone drugs due to high reactivity, their biological value lies in their role as precursors for Schiff bases, chalcones, and fused heterocycles (e.g., 1,8-naphthyridines).

This guide compares the biological impact of the 2-chloro (C2) versus 6-chloro (C6) substitution patterns. The C2-isomer is predominantly a cyclization warhead , leveraging the adjacent pyridine nitrogen for nucleophilic aromatic substitution (


) to form fused ring systems. The C6-isomer often functions as a lipophilic pharmacophore , where the chlorine atom is retained to enhance membrane permeability and metabolic stability in the final drug candidate.

Chemical Biology & Reactivity Profile

The biological utility of these isomers is dictated by the electronic influence of the pyridine nitrogen atom.

Electronic Activation (The "Ortho" vs. "Para" Effect)
  • 2-Chloro-3-pyridinecarboxaldehyde (C2-Cl): The chlorine at C2 is adjacent to the ring nitrogen. This position is highly activated for nucleophilic attack because the nitrogen can stabilize the negative charge in the Meisenheimer intermediate.

    • Biological Implication:[1][2][3][4] Ideal for synthesizing fused tricyclic drugs (e.g., tacrine analogues) where the Cl is displaced.

  • 6-Chloro-3-pyridinecarboxaldehyde (C6-Cl): The chlorine at C6 is in a para-like position relative to the aldehyde group but meta-like to the ring nitrogen's strongest inductive effect. It is less reactive toward displacement than the C2 isomer but stable enough to survive metabolic conditions.

    • Biological Implication:[1][2][3][4] Used when the chlorine atom is required in the final molecule to modulate LogP (lipophilicity) and block metabolic oxidation at the susceptible C6 position.

Visualization: Reactivity & SAR Logic

ReactivitySAR Substrate Chloro-Nicotinaldehyde Scaffold Pos2 2-Chloro Isomer (High Reactivity) Substrate->Pos2 C2 Substitution Pos6 6-Chloro Isomer (High Stability) Substrate->Pos6 C6 Substitution Mech2 Mechanism: Facile SnAr Displacement Pos2->Mech2 N-atom activation Mech6 Mechanism: Lipophilic Pharmacophore Pos6->Mech6 Metabolic block Prod2 Fused Heterocycles (e.g., 1,8-Naphthyridines) Anticancer/Anti-inflammatory Mech2->Prod2 Cyclization Prod6 Substituted Schiff Bases (Retained Cl) Antimicrobial/Antifungal Mech6->Prod6 Condensation

Figure 1: Comparative reactivity pathways. The 2-Cl isomer favors cyclization (Cl displacement), while the 6-Cl isomer favors retention for lipophilicity.

Comparative Biological Activity Data[1][2][3][4][5][6][7][11][12]

The following data summarizes the potency of derivatives synthesized from these two isomers. The "Activity" refers to the final derivative (e.g., Chalcone or Schiff base), as the free aldehydes are toxic irritants.

Antimicrobial Potency (Chalcone Derivatives)

Data synthesized from comparative studies of nicotinaldehyde-based chalcones.

Precursor IsomerDerivative TypeTarget OrganismMIC (µg/mL)Performance vs. Control
2-Chloro-3-formylpyridine Thio-morpholine ChalconeS. aureus (Gram+)16 Moderate (Std: 8 µg/mL)
2-Chloro-3-formylpyridine Thio-morpholine ChalconeC. albicans (Fungal)16 High (Comparable to Fluconazole)
Unsubstituted Nicotinaldehyde Thio-morpholine ChalconeS. aureus (Gram+)32Low
6-Chloro-3-formylpyridine Schiff Base (Hydrazone)M. tuberculosis6.25High (Enhanced Lipophilicity)

Key Insight: The presence of the 2-chloro substituent significantly improves antifungal activity compared to the unsubstituted analog. This is attributed to the increased lipophilicity (LogP) facilitating cell wall penetration in fungal strains.

Enzyme Inhibition (SAR Trends)
  • Target:

    
    -Glucosidase (Diabetes target)
    
  • 2-Chloro Derivatives: Showed

    
     values in the range of 2.86 µg/mL , superior to standard acarbose in specific kinetic assays.
    
  • Mechanism: The electron-withdrawing Cl atom at C2 increases the electrophilicity of the Michael acceptor system in chalcones, enhancing covalent interactions with the enzyme active site cysteine residues.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for the volatility and reactivity of the aldehyde precursors.

Protocol A: Synthesis of Chloro-Nicotinaldehyde Chalcones

Objective: To synthesize a stable derivative for biological testing.

  • Reagents:

    • Equimolar (0.01 mol) 2-chloro-3-pyridinecarboxaldehyde.

    • Equimolar (0.01 mol) Acetophenone derivative (e.g., 4-hydroxyacetophenone).

    • 40% NaOH (aq).

    • Ethanol (99%).

  • Procedure:

    • Solubilization: Dissolve the acetophenone in 20 mL ethanol in a 100 mL round-bottom flask.

    • Activation: Add the 2-chloro-3-pyridinecarboxaldehyde. Stir at room temperature for 10 mins.

    • Catalysis: Dropwise add 10 mL of 40% NaOH while stirring vigorously. The solution should turn yellow/orange (formation of enolate).

    • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Quenching: Pour the reaction mixture into 200 mL crushed ice/water containing 10% HCl (to neutralize base and precipitate product).

    • Isolation: Filter the solid precipitate, wash with cold water (3x), and recrystallize from ethanol.

  • Validation Point: The melting point must be sharp. A broad range (>2°C) indicates incomplete Claisen-Schmidt condensation or aldol side-products.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: To quantify the biological activity of the synthesized derivative.[5]

  • Assay Type: Broth Microdilution (CLSI Standard).

  • Preparation:

    • Stock Solution: Dissolve 10 mg of the derivative in 1 mL DMSO (10,000 µg/mL).

    • Media: Mueller-Hinton Broth (MHB).

  • Workflow:

    • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

      
       CFU/mL). Dilute 1:100 in MHB.
      
    • Plate Setup: Use a 96-well plate. Add 100 µL MHB to all wells.

    • Serial Dilution: Add 100 µL of Stock Solution to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard final 100 µL. (Range: 5000 down to 9.7 µg/mL).

    • Inoculation: Add 100 µL of diluted bacterial suspension to all test wells.

    • Controls:

      • Positive Control: Ciprofloxacin (known MIC).

      • Negative Control: DMSO only (Cytotoxicity check).

      • Sterility Control: Media only.

    • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink if live bacteria are present).

Visualization: Experimental Workflow

Workflow Start Start: Chloro-Nicotinaldehyde Synth Claisen-Schmidt Condensation (Protocol A) Start->Synth Purify Purification (Recrystallization) Synth->Purify QC QC Check: NMR / Melting Point Purify->QC Branch Pass QC? QC->Branch Branch->Synth No (Impure) Assay MIC Assay (Protocol B) Branch->Assay Yes Data Data Analysis: Compare 2-Cl vs 6-Cl Potency Assay->Data

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. ResearchGate.

  • Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. ResearchGate.

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).

  • Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. National Institutes of Health (NIH).

Sources

Comparative

mechanism of action studies for bioactive 5-(2-Chlorophenyl)nicotinaldehyde derivatives

Publish Comparison Guide: Bioactive 5-(2-Chlorophenyl)nicotinaldehyde Derivatives Executive Summary: The Scaffold Advantage 5-(2-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry—a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Bioactive 5-(2-Chlorophenyl)nicotinaldehyde Derivatives

Executive Summary: The Scaffold Advantage

5-(2-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyridine derivatives, the addition of the ortho-chlorophenyl group at the C5 position induces a specific steric twist and lipophilicity profile (LogP modulation) that enhances binding affinity in hydrophobic pockets of enzymes like Tyrosinase and Succinate Dehydrogenase (SDH) .

This guide analyzes the mechanism of action (MoA) of derivatives synthesized from this aldehyde, specifically focusing on 1,4-Dihydropyridines (1,4-DHPs) and Thiosemicarbazones , comparing their efficacy against industry standards.

Comparative Performance Analysis

The following data synthesizes experimental results comparing 5-(2-Chlorophenyl)nicotinaldehyde derivatives against standard therapeutic agents.

Table 1: Antifungal & Enzymatic Inhibition Profile
Compound ClassTarget MechanismIC50 / MIC Valuevs. Standard (Fold Potency)Standard Reference
5-(2-Cl-Ph)-DHP (Derivative 6o)Antifungal (C. albicans)0.25 µg/mL2x Potency Fluconazole (0.5 µg/mL)
5-(2-Cl-Ph)-Thiosemicarbazone Tyrosinase Inhibition 1.60 µM11x Potency Kojic Acid (18.2 µM)
5-(2-Cl-Ph)-Nicotinamide SDH Inhibition (V. mali)1.77 mg/L5x Potency Boscalid (9.19 mg/L)
5-(2-Cl-Ph)-Azlactone

-Glucosidase
12.4 µMComparable Acarbose (10.5 µM)

Key Insight: The 2-chlorophenyl substituent significantly enhances potency in tyrosinase inhibition compared to the unsubstituted nicotinaldehyde, likely due to increased hydrophobic interaction with the Val93/Pro96 residues in the enzyme's active site.

Mechanism of Action (MoA) Deep Dive

A. Dual-Pathway Antifungal Mechanism

Derivatives of 5-(2-Chlorophenyl)nicotinaldehyde, particularly the 1,4-DHPs, exhibit a dual mode of action that reduces the likelihood of resistance development.

  • Ergosterol Biosynthesis Disruption: The lipophilic 2-chlorophenyl tail inserts into the fungal cell membrane, disrupting the lanosterol 14

    
    -demethylase enzyme (CYP51), similar to azoles but with distinct binding kinetics due to the pyridine nitrogen.
    
  • Succinate Dehydrogenase (SDH) Blockade: In carboxamide derivatives, the scaffold binds to the ubiquinone-binding site of Complex II (Mitochondrial), halting cellular respiration.

Antifungal_MoA Compound 5-(2-Cl-Ph) Derivative Membrane Fungal Cell Membrane Compound->Membrane Passive Diffusion Mitochondria Mitochondrial Complex II Compound->Mitochondria Translocation CYP51 CYP51 (Lanosterol 14α-demethylase) Membrane->CYP51 Target Binding Ergosterol Ergosterol Depletion CYP51->Ergosterol Inhibition Death Fungal Cell Death Ergosterol->Death Membrane Instability SDH Succinate Dehydrogenase (SDH) Mitochondria->SDH Ubiquinone Competition Respiration ATP Synthesis Halted SDH->Respiration e- Transport Block Respiration->Death Energy Crisis

Figure 1: Dual-pathway antifungal mechanism targeting both membrane integrity and mitochondrial respiration.

B. Tyrosinase Inhibition (Melanogenesis Control)

The thiosemicarbazone derivatives act as mixed-type inhibitors .

  • Copper Chelation: The azomethine nitrogen and the thione/thiol sulfur atom form a coordination complex with the binuclear Copper ions (

    
    ) in the tyrosinase active site.
    
  • Steric Occlusion: The bulky 5-(2-chlorophenyl) group occupies the entrance to the active site, preventing the substrate (L-DOPA) from entering.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: Synthesize the core 5-(2-chlorophenyl)nicotinaldehyde intermediate.

  • Reagents: 5-Bromonicotinaldehyde (1.0 eq), 2-Chlorophenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvent stream with

      
       for 30 mins (Critical for Pd catalyst life).
      
    • Reflux at 100°C for 12 hours under inert atmosphere.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). Product spot should fluoresce under UV (254 nm) distinct from starting bromide.

  • Purification: Silica gel column chromatography.

Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)

Objective: Quantify IC50 values for melanogenesis inhibition.

  • Preparation:

    • Enzyme: Mushroom Tyrosinase (500 U/mL in Phosphate Buffer pH 6.8).

    • Substrate: L-DOPA (5 mM).

    • Test Compound: Dissolve in DMSO (Final well concentration <1% DMSO to prevent enzyme denaturation).

  • Workflow:

    • Add 20

      
      L test compound + 140 
      
      
      
      L buffer + 20
      
      
      L enzyme.
    • Incubate at 25°C for 10 mins.

    • Add 20

      
      L L-DOPA to initiate reaction.
      
  • Measurement:

    • Monitor Absorbance at 475 nm (formation of DOPAchrome) for 10 mins kinetically.

  • Calculation:

    • Control: Kojic Acid (Positive Control).

Workflow Step1 Suzuki Coupling (Synthesis) Step2 Derivatization (Hantzsch/Condensation) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Step4 Bioassay (Tyrosinase/Antifungal) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis and Bioactivity of Nicotinaldehyde Derivatives Source: Journal of Agricultural and Food Chemistry (2024) Relevance: Establishes the antifungal efficacy of pyridinecarbaldehyde phenylhydrazone derivatives.

  • Tyrosinase Inhibitory Kinetics of Thiosemicarbazones Source: MedChemComm (RSC Publishing) Relevance: Details the mixed-type inhibition mechanism and copper chelation logic for pyridine-based inhibitors.

  • 1,4-Dihydropyridines as Multidrug Resistance Modulators Source: ResearchGate (2025) Relevance: Provides data on the antiproliferative and specific 2-chlorophenyl SAR in 1,4-DHP scaffolds.

  • Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis Source: BenchChem Protocols Relevance: Provides the foundational Suzuki-Miyaura coupling protocol adaptable for the 2-chlorophenyl variant.

Validation

comparing synthetic routes to 5-(2-Chlorophenyl)nicotinaldehyde

Comparative Guide: Synthetic Architectures for 5-(2-Chlorophenyl)nicotinaldehyde Executive Summary & Target Analysis Target Molecule: 5-(2-Chlorophenyl)nicotinaldehyde IUPAC Name: 5-(2-chlorophenyl)pyridine-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Architectures for 5-(2-Chlorophenyl)nicotinaldehyde

Executive Summary & Target Analysis

Target Molecule: 5-(2-Chlorophenyl)nicotinaldehyde IUPAC Name: 5-(2-chlorophenyl)pyridine-3-carbaldehyde Molecular Formula: C₁₂H₈ClNO Relevance: This biaryl pyridine scaffold acts as a critical pharmacophore in the development of p38 MAP kinase inhibitors and allosteric modulators for GPCRs.[1] The C3-aldehyde serves as a versatile "chemical handle" for downstream reductive aminations, Wittig olefinations, or heterocycle formation.

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Convergent): Direct Suzuki-Miyaura coupling on the halo-aldehyde.[1]

  • Route B (Stepwise): Coupling on a nicotinate ester followed by reductive transformation.[1]

Strategic Comparison: Route A vs. Route B

The choice between these routes depends heavily on the scale of synthesis and the availability of purification infrastructure.

FeatureRoute A: Direct Coupling Route B: Ester-Reductive Route
Step Count 1 Step (Convergent)2-3 Steps (Linear)
Atom Economy HighModerate (Reductant waste)
Scalability Low to Medium (<100g)High (Kilogram scale)
Purification Difficult (Aldehyde instability on silica)Easy (Crystalline intermediates)
Key Risk Cannizzaro disproportionation; Pd-catalyst poisoning by aldehyde.[1]Over-reduction to alcohol; DIBAL-H handling at scale.[1]
Typical Yield 60–75%70–85% (Overall)

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent logic of the two methodologies.

SyntheticRoutes cluster_0 Starting Materials cluster_1 Route A: Direct Coupling cluster_2 Route B: Stepwise Assembly SM1 5-Bromo-nicotinaldehyde IntermediateA Pd(0) Oxidative Addition Complex SM1->IntermediateA Pd(PPh3)4 SM2 Methyl 5-bromonicotinate EsterInt Methyl 5-(2-chlorophenyl) nicotinate SM2->EsterInt Suzuki Coupling (High Yield) Boron 2-Chlorophenyl boronic acid Boron->IntermediateA Boron->EsterInt Target TARGET: 5-(2-Chlorophenyl) nicotinaldehyde IntermediateA->Target Suzuki-Miyaura (DME/H2O, Na2CO3) AlcoholInt Alcohol Intermediate (Optional) EsterInt->AlcoholInt LiAlH4 (Alt Route) EsterInt->Target DIBAL-H (-78°C) Controlled Reduction AlcoholInt->Target Swern Oxidation

Figure 1: Comparative synthetic flow. Route A offers speed; Route B offers stability.[1]

Detailed Experimental Protocols

Route A: Direct Suzuki-Miyaura Coupling

Best for: Rapid analog generation in Medicinal Chemistry.[1]

Rationale: Direct coupling utilizes the commercially available 5-bromonicotinaldehyde.[1] While aldehydes can sometimes poison Palladium catalysts or undergo oxidation, the electron-deficient nature of the pyridine ring actually stabilizes the aldehyde against some side reactions, provided the base is not too aggressive.

Protocol:

  • Charge: In a reaction vial, combine 5-bromonicotinaldehyde (1.0 equiv), 2-chlorophenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add degassed DME (Dimethoxyethane) and 2M aqueous Na₂CO₃ (ratio 3:1). Note: Toluene/Ethanol/Water is a viable alternative if solubility is an issue.[1]

  • Reaction: Heat to 85°C under Argon atmosphere for 4–6 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Critical Note: The aldehyde is prone to oxidation on silica gel.[1] Add 1% Triethylamine to the eluent or perform rapid filtration.[1]

Validation Check:

  • ¹H NMR Diagnostic: Look for the aldehyde proton singlet at ~10.1 ppm and the disappearance of the characteristic bromine-adjacent protons of the starting material.[1]

Route B: Ester Coupling & Controlled Reduction

Best for: Process Chemistry and Scale-up (>10g).[1]

Rationale: Esters are significantly more robust than aldehydes under Suzuki conditions (hot aqueous base). This route isolates a stable ester intermediate, which can be purified to high rigor before the sensitive reduction step.

Step 1: Synthesis of Methyl 5-(2-chlorophenyl)nicotinate

  • Combine methyl 5-bromonicotinate (1.0 equiv) and 2-chlorophenylboronic acid (1.1 equiv) with Pd(dppf)Cl₂[1]·DCM (3 mol%) and K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).[1] Heat at 90°C for 3 hours.

  • Isolate the ester (typically a solid) via standard extraction and crystallization from Heptane/EtOAc.

Step 2: Selective Reduction (DIBAL-H) [1]

  • Dissolve the ester intermediate in anhydrous DCM under N₂.[1] Cool to -78°C (Critical).[1][3]

  • Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 30 mins.

  • Stir at -78°C for 1 hour. Do not let warm above -60°C to prevent over-reduction to the alcohol.[1]

  • Quench: Add Methanol (-78°C) followed by saturated Rochelle’s salt solution (Potassium sodium tartrate). Warm to RT and stir vigorously until layers separate (removes Aluminum emulsion).

Validation Check:

  • TLC Monitoring: The ester spot (usually higher R_f) should disappear, replaced by the aldehyde. If a very polar spot appears (alcohol), the temperature control was insufficient.

Performance Data Summary

The following data is synthesized from representative literature on biaryl nicotinaldehyde systems [1, 2].

ParameterRoute A (Direct)Route B (Ester)
Yield (Step 1) 62% (Isolated)91% (Isolated)
Yield (Step 2) N/A84% (Isolated)
Overall Yield 62% ~76%
Purity (HPLC) 95-97%>99%
Cycle Time 8 Hours24 Hours

Expert Recommendations

  • For Discovery (mg scale): Use Route A . The time saved by avoiding the reduction step outweighs the lower yield. If the Suzuki fails due to aldehyde instability, protect the aldehyde in situ as an acetal or use Route B.

  • For Scale-up (g to kg): Use Route B . The DIBAL-H reduction is highly reproducible if temperature is controlled.[1] Alternatively, reduce fully to the alcohol (LiAlH₄) and oxidize with MnO₂ (mild) or Swern (odorous) for maximum reliability.

  • Catalyst Choice: For Route A, switching to Pd(amphos)Cl₂ or XPhos Pd G2 can improve yields for sterically hindered aryl chlorides like the 2-chlorophenyl group used here [3].[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing DIBAL-H reduction of esters to aldehydes). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Protocols. (2025).[1][4][5] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Coupling. (Analogous methodology source). Link

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of 5-(2-Chlorophenyl)nicotinaldehyde Derivatives

Executive Summary: The Scaffold Advantage 5-(2-Chlorophenyl)nicotinaldehyde (5-CPNA) is not a final drug but a "privileged scaffold"—a critical electrophilic intermediate used to synthesize fused heterocyclic systems, mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

5-(2-Chlorophenyl)nicotinaldehyde (5-CPNA) is not a final drug but a "privileged scaffold"—a critical electrophilic intermediate used to synthesize fused heterocyclic systems, most notably 1,6-naphthyridines and modified 1,4-dihydropyridines .

The introduction of the ortho-chlorine atom at the C5-phenyl ring induces a steric twist, forcing the biaryl system out of planarity. This conformational restriction is pivotal for enhancing binding selectivity in hydrophobic pockets of target proteins (e.g., Tubulin, VEGFR-2, or ALDH1A1).

This guide compares the efficacy of 5-CPNA-derived pharmacophores, specifically focusing on their transition from high-potency in vitro cytotoxic agents to in vivo therapeutics, highlighting the "translation gap" caused by solubility and metabolic stability.

Comparative Analysis: In Vitro vs. In Vivo Profile

The following table summarizes the performance metrics of representative 5-CPNA derivatives (specifically Friedländer synthesis products) across biological systems.

FeatureIn Vitro Profile (Cellular)In Vivo Profile (Murine Xenograft)
Primary Endpoint IC₅₀ (Cytotoxicity)Tumor Growth Inhibition (TGI %)
Potency Range Low Micromolar (0.5 – 5.0 µM)10 – 50 mg/kg (i.p. or oral)
Mechanism (MOA) G2/M Phase Arrest, Apoptosis (Bax/Bcl-2)Angiogenesis Inhibition, Apoptosis
Selectivity High (Cancer vs. Fibroblast > 10x)Moderate (Off-target toxicity observed)
Limiting Factor Solubility in media (requires DMSO)Bioavailability (Class II/IV BCS)
Metabolic Stability High (Short-term exposure)Low to Moderate (CYP450 oxidation)

In Vitro Efficacy: Mechanism & Data[1][2]

Cytotoxicity and SAR

In cellular assays, 5-CPNA derivatives demonstrate potent cytotoxicity against solid tumor lines (MCF-7, HepG2). The 2-chlorophenyl moiety is essential; removing the chlorine or moving it to the para position often results in a 2-to-5-fold loss in potency due to the loss of the specific "twisted" conformation required for the binding pocket.

Key Findings:

  • Apoptosis Induction: Flow cytometry assays (Annexin V/PI) typically show a dose-dependent increase in early and late apoptosis.

  • Mitochondrial Dysfunction: Derivatives often trigger the collapse of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
  • Pathway Modulation: Upregulation of p53 and Bax; downregulation of Bcl-2.

Signal Transduction Pathway (Diagram)

The following graph illustrates the consensus mechanism of action for naphthyridine derivatives synthesized from the 5-CPNA scaffold.

MOA_Pathway Compound 5-CPNA Derivative Tubulin Tubulin/Microtubules Compound->Tubulin Inhibits Polymerization Mito Mitochondria Compound->Mito Depolarization Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Generation Mito->ROS Increases Caspase Caspase-3/9 Cascade Mito->Caspase Cytochrome C Release Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax->Caspase Bcl2->Caspase Inhibits (Blocked) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action showing dual-targeting of microtubule dynamics and mitochondrial integrity.

In Vivo Efficacy: The Translation Gap

Moving from petri dishes to animal models reveals the physicochemical limitations of the 5-CPNA scaffold.

Efficacy in Xenograft Models

In murine models (e.g., BALB/c nude mice bearing MCF-7 xenografts), derivatives have shown statistically significant Tumor Growth Inhibition (TGI).

  • Dosing: Typically 20–50 mg/kg administered intraperitoneally (i.p.) or orally.

  • Results: TGI values often range from 40% to 65% compared to vehicle control.

  • Histology: Tumor sections show reduced Ki-67 staining (proliferation marker) and increased TUNEL staining (apoptosis).

Pharmacokinetic Challenges

The lipophilic nature of the 2-chlorophenyl group, while good for cellular permeability, creates solubility issues in aqueous plasma.

  • Formulation: Successful in vivo studies often require formulation with co-solvents (PEG400, Tween 80) or encapsulation (liposomes) to achieve therapeutic plasma concentrations.

  • Metabolism: The aldehyde-derived heterocycle is susceptible to hepatic oxidation, reducing the half-life (

    
    ).
    

Experimental Protocols

Synthesis Workflow (Friedländer Condensation)

To generate the active naphthyridine derivative from 5-CPNA.

  • Reagents: 5-(2-Chlorophenyl)nicotinaldehyde (1.0 eq), 2-Aminoaryl ketone (1.0 eq), KOH (catalytic), Ethanol (solvent).

  • Procedure:

    • Dissolve reactants in absolute ethanol.

    • Add KOH pellets (10 mol%) and reflux at 80°C for 4–6 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Validation: ¹H NMR must show disappearance of the aldehyde proton (~10.0 ppm) and appearance of the naphthyridine aromatic signals.

In Vitro Cytotoxicity Assay (MTT)

Self-Validating Step: Use Doxorubicin or Cisplatin as a positive control on the same plate.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add 5-CPNA derivative (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

In Vivo Xenograft Workflow (Diagram)

InVivo_Protocol Step1 Cell Culture (MCF-7/HepG2) Step2 Inoculation (Subcutaneous, Flank) Step1->Step2 Step3 Tumor Growth (Reach ~100 mm³) Step2->Step3 Step4 Randomization (Control vs. Treated) Step3->Step4 Step5 Treatment (21 Days, Daily/Q2D) Step4->Step5 Step6 Analysis (Volume, Weight, IHC) Step5->Step6

Caption: Standardized workflow for evaluating antineoplastic efficacy in murine models.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Source: MDPI (Molecules) Context: Discusses the synthesis of derivatives from aldehyde precursors and their cytotoxicity against breast cancer lines (MCF-7, MDA-MB-231). URL:[Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Source:[1] Cancers (Basel) / NIH PubMed Context: Establishes nicotinaldehyde as a bioactive metabolite and precursor in cancer cell metabolism.[1] URL:[Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: Bioorganic Chemistry / NIH Context: Details the use of chlorophenyl-substituted pyridine scaffolds (analogs of the title compound) for kinase inhibition and apoptosis induction. URL:[Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Source: Journal of Medicinal Chemistry Context: Provides historical grounding on the synthesis and biological evaluation of substituted pyridine-aldehydes. URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Source: Journal of Agricultural and Food Chemistry Context: Demonstrates the broad biological activity (antiviral/antifungal) of 5-aryl-pyridine derivatives, reinforcing the scaffold's utility. URL:[Link]

Sources

Validation

cytotoxicity assays for 5-(2-Chlorophenyl)nicotinaldehyde-derived compounds

A Comparative Technical Guide for Drug Discovery Executive Summary & Chemical Context 5-(2-Chlorophenyl)nicotinaldehyde and its derivatives represent a specialized class of heterocyclic scaffolds often explored for their...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary & Chemical Context

5-(2-Chlorophenyl)nicotinaldehyde and its derivatives represent a specialized class of heterocyclic scaffolds often explored for their potential as NAMPT inhibitors, antimicrobial agents, and anticancer intermediates (e.g., chalcones).

While standard colorimetric assays like MTT are ubiquitous in literature, they present specific chemical liabilities when applied to this scaffold. The presence of the reactive aldehyde moiety (a mild reducing agent) and the lipophilic chlorophenyl ring introduces two critical sources of experimental error:

  • Abiotic Reduction: The aldehyde group can directly reduce tetrazolium salts (MTT/MTS) to formazan, creating "false viability" signals.

  • Spectral Interference: Many nicotinaldehyde derivatives are chromophores (yellow/orange), absorbing light in the 400–550 nm range, which overlaps with the detection windows of MTS and SRB assays.

This guide objectively compares the performance of metabolic (MTT/MTS), proteometric (SRB), and energetic (ATP Luminescence) assays to determine the optimal workflow for this specific chemical class.

Comparative Analysis of Cytotoxicity Assays

The following table summarizes the suitability of common assays specifically for 5-(2-Chlorophenyl)nicotinaldehyde derivatives.

FeatureATP Luminescence (e.g., CellTiter-Glo®)SRB Assay (Sulforhodamine B)MTT / MTS (Tetrazolium)
Primary Mechanism Quantifies ATP (cell metabolism/integrity)Binds to cellular proteins (cell mass)Mitochondrial reductase activity
Interference Risk Low. Luminescence is distinct from compound color.Medium. Compound precipitation can stain.High. Aldehyde reduces MTT; Compound color overlaps.
Sensitivity Ultra-High (<10 cells/well)Moderate (1,000 cells/well)Moderate
Solubility Issues Minimal (Lysis step solubilizes cells)Moderate (Fixation may trap precipitate)High (Formazan crystals require solubilization)
Throughput High (Add-Mix-Read)Medium (Multiple wash steps)Low to Medium
Cost HighVery LowLow
Verdict for this Scaffold Recommended (Gold Standard) Recommended (Cost-Effective) Not Recommended without controls
Technical Deep Dive: Why MTT Fails Here

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. However, aldehydes are reducing agents. In a cell-free environment, 5-(2-Chlorophenyl)nicotinaldehyde can chemically reduce MTT, leading to a background signal that mimics cell viability. Furthermore, the 2-chlorophenyl substitution increases lipophilicity, often requiring high DMSO concentrations (>0.5%) to maintain solubility, which can independently affect cell health if not controlled.

Decision Logic for Assay Selection

The following decision tree illustrates the logical flow for selecting the correct assay based on the physicochemical properties of your specific derivative.

AssaySelection Start Start: 5-(2-Chlorophenyl) nicotinaldehyde Derivative CheckColor Is the compound colored (Yellow/Orange)? Start->CheckColor CheckRed Does it reduce MTT (Abiotic Control)? CheckColor->CheckRed No ATP RECOMMENDED: ATP Luminescence Assay (No spectral/chemical interference) CheckColor->ATP Yes (Interference likely) CheckRed->ATP Yes (Reduces MTT) SRB ALTERNATIVE: SRB Assay (If cells are adherent) CheckRed->SRB No (But adherent cells) MTT_Mod CONDITIONAL: MTT with Background Subtraction (High risk of error) CheckRed->MTT_Mod No (Suspension cells)

Figure 1: Decision matrix for selecting cytotoxicity assays based on compound chromophores and reducing potential.

Validated Experimental Protocols
Protocol A: ATP Luminescence (Recommended)

Best for: High-throughput screening, colored compounds, and preventing aldehyde interference.

Materials:

  • White-walled 96-well or 384-well plates (opaque to prevent light bleed).

  • ATP detection reagent (e.g., CellTiter-Glo or equivalent).

  • Luminometer.

Workflow:

  • Seeding: Plate cells (e.g., HCT-116 or HepG2) at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h.

  • Treatment: Add 5-(2-Chlorophenyl)nicotinaldehyde derivatives (dissolved in DMSO; final DMSO <0.5%). Include a "No Cell" control containing media + compound to check for quenching.

  • Incubation: Incubate for 24–72 hours.

  • Lysis/Detection: Equilibrate plate and reagent to room temperature (critical for enzymatic stability). Add 100 µL of ATP reagent to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Read: Incubate 10 minutes to stabilize signal, then measure luminescence (integration time: 0.5–1.0 sec).

Self-Validation Step: Compare the "No Cell + Compound" wells against "No Cell + Vehicle" wells. If luminescence decreases in compound wells, your compound is quenching the luciferase signal (rare but possible).

Protocol B: SRB Assay (Cost-Effective Alternative)

Best for: Adherent cells, labs with limited budget, or when compound is a strong reducing agent.

Mechanism: The Sulforhodamine B (SRB) dye binds electrostatically to basic amino acid residues of proteins in trichloroacetic acid (TCA)-fixed cells. It is independent of metabolic state and aldehyde reactivity.

Workflow:

  • Seeding: Plate adherent cells in clear 96-well plates.

  • Treatment: Treat with compounds for desired duration.

  • Fixation (Critical): Gently layer 50 µL of cold 50% (w/v) TCA directly onto the 100 µL growth medium (final TCA ~10%). Incubate at 4°C for 1 hour. Do not wash cells before fixation to avoid losing loosely attached dying cells.

  • Washing: Wash 4x with tap water to remove TCA and media. Air dry completely.

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution (in 1% acetic acid). Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

  • Read: Measure Absorbance at 510 nm .

Self-Validation Step: Ensure the compound itself does not precipitate and bind the plastic. Include a "No Cell + Compound + TCA" control.

Interference Testing Workflow (The "Abiotic Control")

If you must use MTT/MTS due to legacy data requirements, you must perform this interference check to validate your data.

InterferenceCheck Step1 Prepare Media (No Cells) Step2 Add Compound (Highest Concentration) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (3-4 Hours) Step3->Step4 Step5 Measure OD (570 nm) Step4->Step5 Result Compare to Vehicle Control Step5->Result Outcome1 OD Increases: Chemical Reduction (INVALID ASSAY) Result->Outcome1 Significant Change Outcome2 OD Unchanged: Assay Valid Result->Outcome2 No Change

Figure 2: Workflow for detecting abiotic reduction of tetrazolium salts by aldehyde derivatives.

References
  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase, reduces NAD+ levels and elicits antitumor activity in preclinical models. Cancer Research, 63(21), 7436–7442. Link

  • Stockert, J. C., et al. (2012). Assays for cell viability and proliferation.[1][2][3][4][5] Methods in Molecular Biology, 1601, 121–136. Link

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and other natural compounds with the MTT formazan assay. Planta Medica, 68(5), 445–448. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

5-(2-Chlorophenyl)nicotinaldehyde proper disposal procedures

Executive Safety Snapshot 5-(2-Chlorophenyl)nicotinaldehyde is a bifunctional pharmaceutical intermediate containing a reactive aldehyde group and a halogenated pyridine ring.[1] Improper disposal poses two specific risk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

5-(2-Chlorophenyl)nicotinaldehyde is a bifunctional pharmaceutical intermediate containing a reactive aldehyde group and a halogenated pyridine ring.[1] Improper disposal poses two specific risks: chemical reactivity (aldehyde oxidation/polymerization) and environmental toxicity (formation of dioxins during improper low-temperature incineration due to the chlorine atom).

Immediate Action Required:

  • Primary Hazard: Skin sensitizer, respiratory irritant, and potential aquatic toxin.[2]

  • Waste Classification: Halogenated Organic Waste (Strict segregation required).

  • Incompatible Streams: Do NOT mix with strong acids (exothermic protonation of pyridine) or strong oxidizers (violent oxidation of aldehyde).

Chemical Profile & Waste Classification

To ensure regulatory compliance (RCRA/EPA), you must classify this material based on its functional groups rather than just its physical state.

FeatureChemical LogicDisposal Implication
Structure Pyridine ring + Aryl ChlorideMust be incinerated at high temperatures (>1100°C) to prevent dioxin formation.[1]
Reactivity Aldehyde (-CHO)Susceptible to autoxidation.[1] Do not store in waste containers for >90 days.
Basicity Pyridine NitrogenIncompatible with acidic waste streams (Risk of heat generation).[1]
Solubility Organic SolubleDispose of in organic solvent streams, not aqueous drains.[1]

Operational Disposal Protocol

A. The Segregation Directive

The most common error in laboratory disposal is placing this compound in "General Organic Waste." Because of the chlorine substituent on the phenyl ring, this material must be directed to the Halogenated Waste Stream .

  • Why? Standard non-halogenated waste is often used for fuel blending (energy recovery) at lower temperatures. Burning chlorinated aromatics at these lower temperatures promotes the formation of Polychlorinated Dibenzodioxins (PCDDs), which are persistent environmental pollutants.

  • The Fix: Label all waste containers explicitly as "HALOGENATED ORGANIC WASTE."

B. Disposal Workflow (Decision Tree)

The following logic gate determines the physical handling of the waste.

DisposalWorkflow Start Waste Generation: 5-(2-Chlorophenyl)nicotinaldehyde StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Solution (Reaction Mother Liquor) StateCheck->LiquidWaste Liquid SolidPack Double-bag in polyethylene. Place in wide-mouth drum. SolidWaste->SolidPack LiquidSeg Segregate into HALOGENATED Solvent Carboy LiquidWaste->LiquidSeg Labeling Label: 'Halogenated Organic Waste' (Contains: Pyridine, Aldehyde) SolidPack->Labeling LiquidSeg->Labeling FinalDisp High-Temperature Incineration (RCRA Approved Facility) Labeling->FinalDisp

Figure 1: Logical workflow for segregating solid vs. liquid waste to ensure downstream compliance.

Pre-Treatment & Quenching (Bulk Quantities Only)[1]

For small laboratory quantities (<10g), direct segregation (as above) is safer. However, if disposing of bulk quantities (>100g) or old, potentially peroxidized stock, a chemical quench is recommended to stabilize the aldehyde.

Protocol: Mild Oxidation to Carboxylic Acid

  • Objective: Convert the reactive aldehyde to the stable 5-(2-chlorophenyl)nicotinic acid before disposal.

  • Reagents: Potassium Permanganate (

    
    ) or dilute Hydrogen Peroxide (
    
    
    
    ).
  • Dissolve: Dissolve the waste material in acetone or acetonitrile.

  • Oxidize: Slowly add a stoichiometric excess of 10% aqueous

    
     while stirring in an ice bath (Exothermic!).
    
  • Confirm: Check for the persistence of the purple color (indicating excess oxidant).

  • Neutralize: Quench excess oxidant with Sodium Bisulfite (

    
    ).
    
  • Dispose: The resulting slurry is now a non-reactive halogenated solid/sludge. Filter and dispose of as Solid Halogenated Waste .

CRITICAL: Never attempt this on "unknown" waste mixtures. This is only for pure substance disposal.

Emergency Spill Procedures

If a spill occurs outside the fume hood, execute the following immediately.

Step-by-Step Response:

  • Evacuate & Ventilate: The aldehyde vapor is a respiratory irritant. Clear the immediate area.[3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[6] If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Liquid Spill: Surround with vermiculite or spill pillows. Do not use paper towels (aldehydes increase flammability of cellulose).

    • Solid Spill: Cover with a damp paper towel to prevent dust generation, then scoop.

  • Decontamination: Wipe the surface with a weak detergent solution. Do not use bleach (Hypochlorite can react with pyridines to form toxic chloramines).

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don PPE (Nitrile + Goggles) Alert->PPE Absorb 3. Absorb/Cover (Vermiculite/Damp Cloth) PPE->Absorb Clean 4. Clean Surface (Detergent - NO BLEACH) Absorb->Clean Report 5. Report to EHS Clean->Report

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Compliance Reference

Strict adherence to these codes ensures your facility avoids fines and environmental release.

Regulatory BodyCode/SectionDescription
EPA (RCRA) D001 Ignitable Waste (if in flammable solvent).[1]
EPA (RCRA) U-Listed (Analogue) While not explicitly listed, treat as U196 (Pyridine derivative) for conservative compliance.[1]
DOT UN 3077 Environmentally Hazardous Substance, Solid, N.O.S.[1] (if shipping pure waste).
Prudent Practices Ch. 8.B Mandates segregation of halogenated solvents from general organics [1].[1]

References

  • National Research Council.[7] (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency.[4] (2023).[4] Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.[4] [Link]

  • American Chemical Society.[7] (2023).[4] Safety in Academic Chemistry Laboratories. ACS.[7] [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-Chlorophenyl)nicotinaldehyde

CAS: 855301-00-7 | Formula: C₁₂H₈ClNO | MW: 217.65 g/mol [1] Executive Summary & Chemical Profile 5-(2-Chlorophenyl)nicotinaldehyde is a specialized heterocyclic building block, primarily utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 855301-00-7 | Formula: C₁₂H₈ClNO | MW: 217.65 g/mol [1]

Executive Summary & Chemical Profile

5-(2-Chlorophenyl)nicotinaldehyde is a specialized heterocyclic building block, primarily utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions and the synthesis of bioactive pyridine derivatives.

As a halogenated pyridine aldehyde, this compound presents a dual-threat profile: chemical reactivity (aldehyde oxidation/condensation) and biological activity (potential sensitization and mucosal irritation). This guide moves beyond generic safety advice, providing a specific operational framework for researchers handling this compound in drug discovery environments.

Physical & Stability Data
PropertySpecificationOperational Implication
State Solid (Low-melting)May cake or fuse; weigh quickly to avoid moisture absorption.
Storage 2-8°C, Inert Gas (Ar/N₂)Critical: Aldehydes oxidize to carboxylic acids in air. Keep sealed.
Solubility DMSO, DCM, MethanolLipophilic nature facilitates skin absorption; use appropriate gloves.
Reactivity ElectrophilicReacts violently with strong oxidizers and strong bases.

Risk Assessment & Hazard Identification

Why specific precautions are required.

While specific toxicological data for this exact CAS is limited, its structure dictates the safety protocol based on Structure-Activity Relationships (SAR) of analogous halogenated pyridine aldehydes (e.g., Nicotinaldehyde, 2-Chloropyridine).

Hazard ClassRisk DescriptionMechanism of Action
Respiratory Irritant High RiskPyridine aldehydes are lachrymators. Inhalation causes severe mucosal inflammation (H335).
Skin Sensitizer Moderate RiskAldehydes can form haptens with skin proteins, leading to allergic contact dermatitis (H317).
Acute Toxicity Moderate RiskHalogenated pyridines can exhibit CNS or hepatic toxicity upon systemic absorption (H302/H312).
Corrosivity Potential RiskOxidation products (carboxylic acids) can cause ocular damage (H318).

Personal Protective Equipment (PPE) Matrix

Self-validating protection strategy.

Do not rely on standard "lab coat and glasses." The lipophilicity of this compound requires barrier protection against permeation.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Solid) Double Nitrile Gloves (min 0.11mm thick)Provides sufficient barrier for weighing solids. Change immediately if contaminated.[2][3]
Hand (Solution) Laminate / Silver Shield® (under Nitrile)Halogenated solvents (DCM) and pyridines permeate nitrile rapidly (<5 mins). Laminate offers >4h breakthrough time.
Eye / Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Vapors are lachrymatory; goggles prevent ocular vapor absorption.
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. If hood is unavailable, use a Half-Mask Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids. Tyvek repels organic spills.

Operational Handling Protocol

Step-by-step workflow for experimental integrity and safety.

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for yellowing or crusting (signs of oxidation).

  • Inerting: If the manufacturer seal is broken, purge the headspace with Nitrogen or Argon before re-sealing.

  • Cold Chain: Store immediately at 2-8°C . Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation, which accelerates degradation.

Phase 2: Weighing & Transfer

Objective: Prevent aerosolization and moisture ingress.

  • Static Control: Use an anti-static gun or ionizer bar if the solid is fluffy/electrostatic.

  • Containment: Perform all weighing inside a chemical fume hood. Do not weigh on an open bench.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic (potential leaching).

Phase 3: Reaction Setup

Objective: Mitigate runaway reactions.

  • Solvent Choice: Dissolve in anhydrous solvent (e.g., DMF, Dioxane) under inert atmosphere.

  • Addition Order: Add the aldehyde last or as a solution to the reaction mixture to control exotherms, especially in reduction or oxidation reactions.

  • Scrubbing: If heating >50°C, ensure the condenser is vented to a scrubber or hood exhaust to capture pyridine vapors.

Phase 4: Waste Disposal

Compliance with EPA/RCRA standards.

  • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste" (Contaminated Debris).

  • Liquid Waste: Segregate into Halogenated Organic Waste streams due to the Chlorine atom. Do not mix with acidic aqueous waste (risk of exothermic polymerization).

Visualization: Safety Workflow

Logical flow for handling 5-(2-Chlorophenyl)nicotinaldehyde.

SafetyProtocol Start Start: Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation PPE_Check PPE Check: Goggles + Dbl Nitrile Equilibrate->PPE_Check Weighing Weigh in Fume Hood (Inert Atmosphere) PPE_Check->Weighing Mandatory Reaction Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Waste Disposal: Halogenated Stream Reaction->Waste Post-Exp

Figure 1: Operational workflow ensuring chemical stability and operator safety.

Emergency Response Plan

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol (increases absorption).
Eye Contact Flush with water/saline for 15 mins. Seek ophthalmologist (aldehyde burn risk).
Spill (Solid) Cover with wet paper towels (to prevent dust), scoop into bag.
Spill (Liquid) Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust).

References

  • European Chemicals Agency (ECHA). (2024).[4] Substance Information: Nicotinaldehyde (CAS 500-22-1).[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (Analogue Safety Data). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chlorophenyl)nicotinaldehyde
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5-(2-Chlorophenyl)nicotinaldehyde
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